Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXKEDUSKXDFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70917752 | |
| Record name | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70917752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595610-40-5, 938182-43-5 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595610-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70917752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate basic properties
An In-depth Technical Guide to Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyrazole, it belongs to a class of compounds renowned for its wide spectrum of biological activities, forming the core scaffold of numerous approved drugs. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and potential applications. Authored for researchers, scientists, and drug development professionals, this document delves into the mechanistic rationale behind its synthesis, offers detailed experimental protocols, and explores its potential as a versatile intermediate for creating novel chemical entities.
The Pyrazole Scaffold: A Privileged Structure in Modern Chemistry
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery, as its derivatives have been shown to interact with a wide array of biological targets, leading to diverse pharmacological effects.[1] Prominent examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the H2-receptor agonist Betazole.[1] The versatility of the pyrazole core stems from its unique electronic properties and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors. Furthermore, the ring is readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
This compound emerges as a particularly valuable building block within this class.[2] It combines the proven pyrazole core with a 4-chlorophenyl group—a common substituent in bioactive molecules known to enhance binding affinity—and an ethyl carboxylate group that serves as a versatile chemical handle for further derivatization.
Core Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical identity is the foundation of all subsequent research. This compound is a solid at room temperature and is classified as a combustible solid.[2]
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂ | [2][3] |
| Molecular Weight | 250.68 g/mol | [2][3] |
| CAS Numbers | 595610-40-5, 938182-43-5 | [3] |
| Physical Form | Solid | [2] |
| InChI Key | AAXKEDUSKXDFJA-UHFFFAOYSA-N | [2][3] |
| SMILES | CCOC(=O)c1cc(n[nH]1)-c2ccc(Cl)cc2 | [2][3] |
Synthesis and Mechanistic Insights
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. A robust and widely employed method for synthesizing 3-aryl-pyrazole-5-carboxylates is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine source. This approach offers high regioselectivity and yields.
The logical precursor for the target molecule is ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. This β-ketoester can be synthesized via a Claisen condensation between ethyl acetate and ethyl 4-chlorobenzoate.[4][5] The subsequent reaction with hydrazine hydrate proceeds through a well-established mechanism involving initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Protocol 3.1: Representative Synthesis via Cyclocondensation
-
Rationale: This protocol outlines a standard laboratory procedure for the synthesis of the title compound from its β-ketoester precursor and hydrazine. The use of ethanol as a solvent facilitates the reaction, and the acidic catalyst (acetic acid) promotes the dehydration step, driving the reaction towards the aromatic product.
-
Materials:
-
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice-cold water with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.
-
Spectroscopic and Analytical Characterization
Structural confirmation is critical for ensuring the identity and purity of the synthesized compound. Standard spectroscopic techniques provide a detailed fingerprint of the molecule.
Protocol 4.1: Standard Characterization Workflow
-
Rationale: A multi-technique approach ensures unambiguous structure elucidation. NMR provides information on the carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups.
-
Procedure:
-
NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6]
-
Mass Spectrometry: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to determine the molecular ion peak and fragmentation pattern.[3]
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum using a KBr pellet or an ATR accessory to identify characteristic vibrational frequencies.
-
Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus to assess purity.[7]
-
| Data Type | Expected Characteristics |
| ¹H NMR | Aromatic Protons (Chlorophenyl): Multiplets in the range of δ 7.0-8.0 ppm. Pyrazole CH: A singlet around δ 7.0-7.9 ppm. Ethyl Ester (CH₂): A quartet around δ 4.3-4.5 ppm. Ethyl Ester (CH₃): A triplet around δ 1.3-1.5 ppm. Pyrazole NH: A broad singlet at high chemical shift (>10 ppm), potentially exchangeable with D₂O.[6] |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 160-165 ppm. Aromatic Carbons: Signals in the range of δ 120-140 ppm. Pyrazole Ring Carbons: Signals typically between δ 100-150 ppm. Ethyl Ester Carbons: Signals around δ 60-62 ppm (CH₂) and δ 14-15 ppm (CH₃).[6] |
| Mass Spec (EI) | Molecular Ion (M⁺): Expected at m/z 250, showing a characteristic M+2 isotope pattern (approx. 3:1 ratio) due to the presence of chlorine.[3] |
| IR (cm⁻¹) | N-H Stretch: A broad band around 3200-3400 cm⁻¹. C=O Stretch (Ester): A strong band around 1700-1720 cm⁻¹. C=C and C=N Stretches: Bands in the 1500-1600 cm⁻¹ region. |
Reactivity and Application as a Synthetic Intermediate
The true value of this compound lies in its potential for chemical modification. The molecule possesses two primary sites for reaction: the nucleophilic nitrogen of the pyrazole ring (N1) and the electrophilic carbonyl of the ethyl ester group.
-
N-Alkylation/Arylation: The acidic proton on the pyrazole nitrogen can be removed by a base, and the resulting anion can be alkylated or arylated to install various substituents at the N1 position. This is a common strategy to block the hydrogen-bonding donor capability and modulate the molecule's physicochemical properties.
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions. It can also be reduced to a primary alcohol.
Protocol 5.1: N-Methylation of the Pyrazole Ring
-
Rationale: This protocol demonstrates a typical N-alkylation. Using dimethyl sulfate as the methylating agent and a mild base like sodium carbonate provides an efficient route to the N-methylated analog.[8] This modification can significantly alter biological activity and solubility.
-
Materials:
-
This compound (1.0 eq)
-
Dimethyl sulfate (1.4 eq)
-
Sodium carbonate (1.4 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the starting pyrazole in DCM, add sodium carbonate.
-
Heat the resulting mixture to 40°C.
-
Slowly add dimethyl sulfate to the heated solution.
-
Reflux the mixture for 24 hours.
-
After cooling, pour the reaction mixture into water and extract with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate.[8]
-
Potential Applications in Research and Development
The structural features of this compound make it an attractive scaffold for generating compound libraries for screening against various therapeutic targets.
-
Anti-inflammatory and Analgesic Agents: The pyrazole core is central to COX-2 inhibitors like Celecoxib. This scaffold can be used to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[1][9]
-
Anticancer Agents: Derivatives of 1-(4-chlorophenyl)-pyrazole have demonstrated potent and broad-spectrum antitumor activity in National Cancer Institute (NCI) screenings.[10] The title compound serves as an ideal starting point for synthesizing analogs for evaluation in oncology programs.
-
Agrochemicals: Phenylpyrazole derivatives are utilized as pesticides and herbicides.[11] The 4-chlorophenyl moiety is a common feature in many commercial agrochemicals, suggesting this scaffold could be explored for developing new crop protection agents.
-
Antiviral Agents: Certain pyrazole derivatives have shown promise as antiviral agents, including activity against Hepatitis C virus (HCV).[10]
Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound is a combustible solid.[2] While specific toxicity data is limited, related pyrazoles can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[12]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid formation of dust and aerosols.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[13]
-
First Aid: In case of contact, follow standard first-aid procedures. For skin/eye contact, flush with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[13]
Conclusion
This compound is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward synthesis, well-defined physicochemical properties, and multiple points for chemical derivatization make it an invaluable tool for researchers in drug discovery and materials science. By leveraging this scaffold, scientists can continue to explore the vast chemical space of pyrazole derivatives, paving the way for the development of novel therapeutics, advanced materials, and effective agrochemicals.
References
-
PubChem. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. Available from: [Link]
-
Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Kaunas University of Technology. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 1-57. Available from: [Link]
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
PubChem. ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Available from: [Link]
-
ResearchGate. Synthesis of pyrazole‐5‐carboxylic acid (84);.... Available from: [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
ResearchGate. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Available from: [Link]
-
Farmacia Journal. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available from: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]
-
Royal Society of Chemistry. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available from: [Link]
-
Indian Journal of Chemistry. Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available from: [Link]
-
National Institutes of Health. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. Available from: [Link]
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]
-
Farmacia Journal. synthesis and pharmacological evaluation of some new pyrazole derivatives. Available from: [Link]
-
SpringerLink. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Available from: [Link]
-
Organic Chemistry Portal. Claisen Condensation. Available from: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
YouTube. Claisen Condensation Reaction Mechanism. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
The Synthetic Cornerstone of Medicinal Scaffolds: A Technical Guide to Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of therapeutic agents targeting a wide array of biological targets. Within this important class of compounds, Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has emerged as a key intermediate and a molecule of significant interest. Its structure, featuring a reactive ester group and a lipophilic chlorophenyl substituent, provides a foundation for the synthesis of a diverse library of derivatives with potential pharmacological activities.
This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and a detailed, field-proven synthesis protocol to its current and potential applications in the landscape of drug discovery and development. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize, handle, and further derivatize this valuable chemical entity.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is the bedrock of its successful application in research. This compound is a solid at room temperature, and its key identifiers and properties are summarized in the table below. The Chemical Abstracts Service (CAS) number for this compound is 595610-40-5 [1].
| Property | Value | Source |
| CAS Number | 595610-40-5 | [1] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 250.68 g/mol | [1] |
| Physical Form | Solid | |
| IUPAC Name | This compound | [1] |
Strategic Synthesis: A Validated Two-Step Protocol
The synthesis of this compound is reliably achieved through a two-step process that is both efficient and scalable. This methodology, a cornerstone of pyrazole chemistry, involves an initial Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by a cyclization reaction with hydrazine hydrate. This approach is well-documented for the synthesis of analogous pyrazole derivatives[2].
Step 1: Synthesis of the Intermediate - Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate
The first step establishes the carbon framework of the target molecule through a Claisen condensation reaction. Here, a substituted acetophenone is reacted with a diester in the presence of a strong base. The causality behind this choice lies in the ability of the strong base to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of the diethyl oxalate.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a solution of sodium ethoxide in absolute ethanol. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of 4'-chloroacetophenone in absolute ethanol is added dropwise to the sodium ethoxide solution with continuous stirring. Following this, diethyl oxalate is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid. The resulting precipitate, Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Cyclization to Form this compound
The second and final step involves the formation of the pyrazole ring through the reaction of the 1,3-dicarbonyl intermediate with hydrazine hydrate. This reaction is a classic example of a condensation reaction where the two nitrogen atoms of the hydrazine react with the two carbonyl groups of the butanoate derivative to form the stable aromatic pyrazole ring.
Experimental Protocol:
-
Reaction Setup: The dried Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate from Step 1 is suspended in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Hydrazine Hydrate: Hydrazine hydrate is added dropwise to the suspension with stirring[2][3].
-
Reaction Progression: The reaction mixture is heated to reflux, and the progress is monitored by TLC[2].
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed thoroughly with water to remove any residual acetic acid, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.
Caption: Synthetic pathway for this compound.
Applications in Research and Drug Development: A Scaffold of Potential
The inherent biological activities of the pyrazole core make this compound a valuable starting material for the synthesis of novel therapeutic agents. The presence of the 4-chlorophenyl group often enhances the lipophilicity and, in some cases, the biological activity of the resulting molecules.
Anticancer Research
Numerous studies have highlighted the anticancer potential of pyrazole derivatives[4]. The mechanism of action is often attributed to the inhibition of various protein kinases, which are crucial for cell signaling and proliferation. The structure of this compound allows for facile modification at the N1 position of the pyrazole ring and conversion of the ester to amides or hydrazides, providing a diverse set of compounds for screening against various cancer cell lines.
Anti-inflammatory and Analgesic Agents
Pyrazole-containing compounds have a long history as anti-inflammatory and analgesic agents. For instance, celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core. The anti-inflammatory effects of pyrazole derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes. The structural motifs present in this compound are amenable to the design of novel COX inhibitors.
Agricultural Chemistry
Beyond pharmaceuticals, pyrazole derivatives have found applications in agriculture as herbicides and pesticides[5]. The specific biological pathways targeted in pests and weeds can be modulated by the substituents on the pyrazole ring. The 4-chlorophenyl group, in particular, is a common feature in many agrochemicals.
Caption: Potential applications of this compound derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. It is advised to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier[6].
Conclusion
This compound is more than just a chemical compound; it is a gateway to a vast chemical space with significant potential for the discovery of new medicines and agrochemicals. Its straightforward and robust synthesis, coupled with the proven biological relevance of the pyrazole scaffold, makes it an invaluable tool for researchers in both academic and industrial settings. This guide has provided the foundational knowledge and practical protocols to empower scientists to fully leverage the potential of this important molecule in their research endeavors.
References
-
PubChem. this compound. [Link]
-
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
-
Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
-
International Journal of Pharmaceutical Science Invention. Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. [Link]
-
PMC - NIH. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. [Link]
Sources
- 1. This compound | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemicalbook.com [chemicalbook.com]
Technical Monograph: Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
[1][2][3][4]
Executive Summary
This compound (CAS: 938182-43-5) represents a critical scaffold in medicinal chemistry, serving as a precursor for diverse bioactive agents, including COX-2 inhibitors, cannabinoid receptor antagonists (e.g., Rimonabant analogs), and agrochemical fungicides. Its molecular architecture is defined by the amphoteric nature of the pyrazole ring, which exhibits annular tautomerism, and the electronic modulation provided by the para-chlorophenyl moiety. This guide provides a rigorous analysis of its structural dynamics, synthetic pathways, and spectroscopic signatures.
Molecular Architecture & Tautomerism
Structural Dynamics
The core stability of the molecule is governed by the aromatic pyrazole ring. Unlike fixed heterocycles, this system exists in a dynamic equilibrium between two annular tautomers: 3-(4-chlorophenyl) and 5-(4-chlorophenyl) forms.
-
Tautomer A (3-Ester/5-Aryl): Often favored in non-polar solvents due to intramolecular hydrogen bonding if the ester carbonyl orientation permits.
-
Tautomer B (5-Ester/3-Aryl): Frequently observed in the solid state where intermolecular hydrogen bonding (dimerization) dominates.
The p-chlorophenyl group acts as a lipophilic anchor with a
Visualization of Tautomeric Equilibrium
The following diagram illustrates the proton migration responsible for the tautomeric shift.
Synthetic Methodology
Retrosynthetic Analysis
The most robust synthetic route utilizes a Claisen Condensation followed by a Heterocyclization . This approach is self-validating as the intermediate diketoester has a distinct enol signature, allowing for process control before the final cyclization.
-
Precursors: 4'-Chloroacetophenone + Diethyl Oxalate.
-
Reagents: Sodium Ethoxide (Base), Hydrazine Hydrate (Cyclizing agent).
Step-by-Step Protocol
Caution: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood.
Phase 1: Claisen Condensation
-
Preparation: In a dry round-bottom flask under
atmosphere, dissolve sodium metal (1.1 eq) in absolute ethanol to generate fresh sodium ethoxide ( ). -
Addition: Cool to 0°C. Add diethyl oxalate (1.1 eq) dropwise.
-
Reaction: Add 4'-chloroacetophenone (1.0 eq) dissolved in ethanol slowly over 30 minutes.
-
Completion: Stir at room temperature for 4–6 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.
-
Isolation: Acidify with 10% HCl to precipitate the diketoester intermediate. Filter and dry.[1]
Phase 2: Cyclization
-
Solvation: Dissolve the diketoester intermediate in ethanol.
-
Cyclization: Add hydrazine hydrate (1.2 eq) dropwise at 0°C to prevent multiple alkylation side products.
-
Reflux: Heat to reflux (78°C) for 2–3 hours.
-
Purification: Cool to precipitate the crude pyrazole. Recrystallize from ethanol/water to yield colorless needles.
Synthesis Workflow Diagram
[5]
Spectroscopic Characterization
Accurate identification requires analyzing the specific splitting patterns arising from the ethyl group and the para-substituted benzene ring.
Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| ^1H | 13.80 | Broad Singlet | 1H | Pyrazole N-H (Exchangeable) |
| ^1H | 7.85 | Doublet ( | 2H | Ar-H (Ortho to pyrazole) |
| ^1H | 7.50 | Doublet ( | 2H | Ar-H (Meta to pyrazole) |
| ^1H | 7.35 | Singlet | 1H | Pyrazole C4-H |
| ^1H | 4.35 | Quartet ( | 2H | Ester -O-CH |
| ^1H | 1.35 | Triplet ( | 3H | Ester -CH |
| ^13C | 160.5 | Singlet | - | C =O (Ester) |
| ^13C | 142.0 | Singlet | - | Pyrazole C3/C5 |
Mass Spectrometry (MS)
-
Molecular Ion (
): 250.05 (for Cl) and 252.05 (for Cl) in a 3:1 ratio, characteristic of monochlorinated compounds. -
Fragmentation: Loss of the ethyl group (
) and decarboxylation ( ) are common fragmentation pathways.
Solid-State & Supramolecular Properties[7]
In the crystalline phase, this compound typically forms centrosymmetric dimers .
-
Hydrogen Bonding: The Pyrazole N-H acts as a donor, while the Pyrazole N (at position 2) or the Carbonyl O acts as an acceptor. The most stable motif is the
dimer formed via interactions. -
-Stacking: The planar nature of the pyrazole-phenyl system facilitates face-to-face
-stacking, contributing to high melting points (typically 140–145°C) and low aqueous solubility.
Pharmacological & Research Applications[5][6][8][9][10][11]
This molecule is a "privileged structure" in drug discovery, serving as a versatile intermediate.
-
CB1 Receptor Antagonists: Structural analogs (e.g., Rimonabant) utilize the 1,5-diarylpyrazole core. This ethyl ester can be hydrolyzed to the acid and coupled with amines to generate amide derivatives with high affinity for cannabinoid receptors.
-
COX-2 Inhibition: The 1,5-substitution pattern is critical for selectivity towards the COX-2 enzyme pocket.
-
Agrochemicals: The chlorinated phenyl ring enhances metabolic stability against oxidative degradation in fungal organisms.
References
-
PubChem. (2025).[2] Compound Summary: this compound.[3][4][2][1][5] National Library of Medicine. Retrieved from [Link]
- Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (Contextual grounding for pyrazole synthesis regiochemistry).
-
Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
An In-Depth Technical Guide to the Synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its presence in pharmaceuticals such as the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant underscores the therapeutic importance of this heterocyclic motif. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a key intermediate in the synthesis of more complex molecules, valued for its specific substitution pattern which allows for further functionalization. This guide provides an in-depth exploration of its primary synthesis pathway, offering both theoretical understanding and practical, field-proven insights for its efficient preparation.
Primary Synthesis Pathway: A Three-Component Condensation Reaction
The most direct and industrially scalable route to this compound is a one-pot, three-component reaction involving 4-chlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate. This method is a variation of the classic Knorr pyrazole synthesis, prized for its atom economy and operational simplicity.
Reaction Mechanism: A Stepwise Elucidation
The reaction proceeds through a cascade of condensation and cyclization steps. While the exact sequence can be influenced by the reaction conditions, the generally accepted mechanism is as follows:
-
Hydrazone Formation: The reaction is initiated by the condensation of 4-chlorobenzaldehyde with hydrazine hydrate. The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the corresponding hydrazone. This step is often acid-catalyzed.
-
Enamine/Enolate Formation: Concurrently, ethyl acetoacetate exists in equilibrium with its enol or enolate form. The presence of a basic or acidic catalyst can facilitate this tautomerization, increasing the nucleophilicity of the α-carbon.
-
Michael Addition: The enol or enolate of ethyl acetoacetate then undergoes a Michael-type addition to the hydrazone. This carbon-carbon bond formation is a crucial step in assembling the backbone of the final molecule.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, where the remaining nitrogen of the hydrazine moiety attacks the ester carbonyl group of the ethyl acetoacetate residue. This is followed by the elimination of a molecule of water to yield the stable, aromatic pyrazole ring.
Experimental Protocol: A Validated Procedure
This protocol is a synthesized procedure based on established methodologies for similar pyrazole syntheses.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Chlorobenzaldehyde | 140.57 | 10 | 1.41 g |
| Ethyl acetoacetate | 130.14 | 10 | 1.30 g (1.28 mL) |
| Hydrazine hydrate (~64%) | 50.06 | 12 | ~0.75 mL |
| Ethanol (95%) | - | - | 20 mL |
| Glacial Acetic Acid | 60.05 | catalytic | ~0.2 mL |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorobenzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in 20 mL of 95% ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (12 mmol) dropwise, followed by the addition of a catalytic amount of glacial acetic acid (~0.2 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
-
Workup and Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to the reaction mixture to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold ethanol or an ethanol/water mixture to remove unreacted starting materials and soluble impurities.[2] For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or ethyl acetate.[2][3]
Causality Behind Experimental Choices
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Water can also be used as a green solvent alternative.[4][5]
-
Catalyst: A catalytic amount of glacial acetic acid is often used to protonate the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by hydrazine and promoting the formation of the hydrazone intermediate.
-
Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the limiting aldehyde and β-ketoester.
-
Purification: Recrystallization is a highly effective method for purifying the final product, as the pyrazole derivative is typically a solid at room temperature with solubility that is highly dependent on temperature.[6]
Alternative Synthesis Pathways
While the three-component reaction is the most common, other synthetic strategies can be employed:
-
From Chalcones: An alternative two-step approach involves the initial Claisen-Schmidt condensation of 4-chlorobenzaldehyde with a suitable ketone to form a chalcone (an α,β-unsaturated ketone). This chalcone intermediate is then reacted with hydrazine hydrate to yield the pyrazole ring. This method is particularly useful when a wider variety of substituents is desired.
-
Vilsmeier-Haack Reaction: This approach involves the formylation of a hydrazone precursor using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to generate a pyrazole-4-carbaldehyde.[7] Subsequent oxidation of the aldehyde to a carboxylic acid, followed by esterification, would yield the target molecule. This route is more circuitous but offers a different strategy for accessing pyrazole derivatives.
Conclusion
The synthesis of this compound is most efficiently achieved through a robust and scalable three-component condensation reaction. This method, rooted in the principles of the Knorr pyrazole synthesis, provides a high-yielding and atom-economical pathway to this valuable synthetic intermediate. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can optimize the synthesis for their specific needs and contribute to the ongoing development of novel pyrazole-based compounds with therapeutic potential.
References
-
Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
-
Fahmy, H. M., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. BMC Chemistry, 16(1), 1-10. [Link]
- Google Patents. (n.d.).
-
Fahmy, H. M., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. [Link]
-
ResearchGate. (n.d.). Ethyl 1-benzyl-3-(4-chlorophenyl)-1 H -pyrazole-5-carboxylate. [Link]
- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
ResearchGate. (n.d.). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... [Link]
-
Organic Syntheses. (n.d.). 4. [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? [Link]
-
ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]
-
Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
Dong, W.-L., et al. (2007). Ethyl 3-(4-chlorophenyl)-5-(ethoxycarbonyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4468. [Link]
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester synthesis
Technical Monograph: Scalable Synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Executive Summary
The synthesis of This compound represents a critical entry point for the development of cannabinoid receptor ligands (e.g., Rimonabant analogs), COX-2 inhibitors, and agrochemicals. This scaffold combines a lipophilic chlorophenyl pharmacophore with a functionalizable ester handle, allowing for rapid diversification at the C-5 position.
This technical guide details a robust, two-step protocol utilizing a Claisen condensation followed by heterocyclization with hydrazine . Unlike "one-pot" variations that often suffer from regioisomeric mixtures, this protocol emphasizes the isolation or specific generation of the 1,3-diketoester intermediate to ensure high purity and reproducibility.
Retrosynthetic Analysis
The strategic disconnection relies on the construction of the pyrazole core via a [3+2] cyclocondensation approach. The 1,5-dicarbonyl relationship in the intermediate is established by acylation of the acetophenone enolate.
Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the pyrazole core.
Step 1: Claisen Condensation
The first objective is the synthesis of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate . This reaction is thermodynamically driven by the formation of a stable enolate salt.
Mechanism of Action
The reaction requires a stoichiometric base (Sodium Ethoxide) to deprotonate the alpha-carbon of 4-chloroacetophenone. The resulting enolate attacks diethyl oxalate. Crucially, the product is more acidic than the starting material, meaning the final enolate species precipitates, driving the equilibrium forward.
Figure 2: Mechanistic flow of the Claisen condensation.[1] The final deprotonation (Step 4) is irreversible until acid workup.
Experimental Protocol
| Parameter | Specification |
| Reagents | 4-Chloroacetophenone (1.0 eq), Diethyl Oxalate (1.2 eq), Sodium Ethoxide (1.2 eq, 21% in EtOH) |
| Solvent | Anhydrous Ethanol (or Toluene for azeotropic control) |
| Temperature | 0°C (Addition) |
| Atmosphere | Nitrogen or Argon (Strictly anhydrous) |
Procedure:
-
Base Preparation: In a flame-dried 3-neck flask under
, charge anhydrous ethanol. Add sodium metal (or use commercial 21% NaOEt solution) to generate sodium ethoxide in situ. -
Reagent Mixing: Add diethyl oxalate (1.2 eq) to the base solution at 0°C.
-
Addition: Dropwise add a solution of 4-chloroacetophenone (1.0 eq) in ethanol over 30 minutes. Note: The solution will turn yellow/orange and eventually precipitate a solid (the sodium enolate).
-
Reaction: Warm to room temperature, then reflux for 3 hours.
-
Workup: Cool to 0°C. Acidify with 1M HCl or dilute
to pH ~2. The enol form of the diketoester will precipitate. -
Isolation: Filter the solid, wash with cold water, and dry.[2]
-
Expected Yield: 85-92%
-
Physical State: Off-white to yellow solid.
-
Melting Point: ~61-63°C (Decomposes).
-
Step 2: Pyrazole Cyclization
The second step involves the condensation of the 1,3-diketoester with hydrazine hydrate.
Regiochemistry & Tautomerism
When using unsubstituted hydrazine (
Experimental Protocol
| Parameter | Specification |
| Reagents | Diketoester Intermediate (1.0 eq), Hydrazine Hydrate (1.1 eq, 80% or 64%) |
| Solvent | Ethanol (glacial Acetic Acid catalytic optional) |
| Temperature | Reflux (4-6 hours) |
Procedure:
-
Dissolution: Suspend the diketoester intermediate (from Step 1) in Ethanol (10 mL/g).
-
Addition: Add Hydrazine Hydrate dropwise at room temperature. A slight exotherm may occur.
-
Cyclization: Heat the mixture to reflux. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf spot (Rf ~0.3).
-
Workup:
-
Method A (Precipitation): Cool to room temperature. The product often crystallizes directly. Filter and wash with cold ethanol.
-
Method B (Extraction): If no precipitate, concentrate to 20% volume, pour into ice water, and filter the resulting solid.
-
-
Purification: Recrystallize from Ethanol or EtOH/Water if necessary.
Characterization Data
The following spectral characteristics are diagnostic for the target molecule.
Table 1: Spectral Expectations
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | Pyrazole N-H (Exchangeable) | |
| AA'BB' system of 4-Chlorophenyl group | ||
| Pyrazole C4-H (Characteristic singlet) | ||
| Ethyl ester group | ||
| MS (ESI+) | m/z 251.0 / 253.0 | [M+H]+ (Shows characteristic 3:1 Cl isotope pattern) |
| Appearance | White to pale yellow needles | Crystalline solid |
Safety & Scale-Up Considerations
1. Sodium Ethoxide (NaOEt):
-
Control: Use commercial solutions where possible to avoid handling metallic sodium. Ensure reactor is inerted (Nitrogen/Argon).
2. Hydrazine Hydrate:
-
Hazard:[3][4] Potent hepatotoxin and suspected carcinogen. Severe skin burns.
-
Control: Handle in a fume hood with double-gloving (Nitrile). Quench waste streams with bleach (sodium hypochlorite) to destroy excess hydrazine before disposal.
3. Exotherms:
-
The Claisen condensation (Step 1) is exothermic upon base addition. On a kilogram scale, active cooling (jacketed reactor) is required during addition to prevent thermal runaway or side reactions (Claisen-Schmidt condensation).
References
-
Synthesis of Pyrazole-3-carboxylates via Diketoesters Source:Journal of the Chemical Society, Perkin Transactions 1. "Regioselective synthesis of pyrazoles from 1,3-diketones." Link:[Link][1][5]
-
Spectral Data for Chlorophenyl Pyrazoles Source: National Institutes of Health (NIH) / PubChem. "this compound Compound Summary." Link:[Link]
-
Reaction of Hydrazine with alpha,gamma-dioxoesters Source:Journal of Heterocyclic Chemistry. "Reactions of ethyl 2,4-dioxo-4-arylbutanoates with hydrazine." Link:[Link]
Sources
- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 2. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4651-67-6,3alpha-Hydroxy-7-oxo-5beta-cholanic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 501130-49-0,6-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile: Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
[1][2]
Executive Summary & Scaffold Significance
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (CAS: 595610-40-5) represents a privileged structural motif in medicinal chemistry.[1] Pyrazole-3/5-carboxylates serve as critical pharmacophores in the development of COX-2 inhibitors, cannabinoid receptor antagonists (e.g., Rimonabant analogs), and kinase inhibitors.
This technical guide provides a rigorous spectroscopic characterization of this compound. It addresses the critical challenge of annular tautomerism —a phenomenon where the hydrogen atom oscillates between N1 and N2, complicating NMR interpretation and X-ray crystallographic analysis.
Synthesis & Reaction Mechanism
The synthesis follows a convergent pathway utilizing a Claisen condensation followed by a heterocyclization with hydrazine. This route is preferred for its high regioselectivity and yield.
Synthetic Workflow
-
Claisen Condensation: 4-Chloroacetophenone reacts with diethyl oxalate in the presence of a strong base (NaOEt) to form the diketo-ester intermediate.
-
Cyclocondensation: The intermediate is treated with hydrazine hydrate. The nucleophilic nitrogen attacks the carbonyl carbons, closing the ring and eliminating water.
Mechanism Diagram
Figure 1: Convergent synthesis pathway via Claisen condensation and hydrazine cyclization.
Structural Dynamics: The Tautomerism Challenge
In solution, 1H-pyrazoles exist in dynamic equilibrium. The ester group can be located at position 3 or 5 depending on which nitrogen holds the proton.
-
Tautomer A (3-carboxylate): Proton on N adjacent to the phenyl ring.
-
Tautomer B (5-carboxylate): Proton on N adjacent to the ester.
In polar aprotic solvents like DMSO-d6, the equilibrium often favors the 5-carboxylate form due to intramolecular hydrogen bonding or solvent stabilization, but signals may appear broadened if the exchange rate is intermediate on the NMR timescale.
Figure 2: Annular tautomerism between the 3- and 5-carboxylate forms.
Spectroscopic Data Analysis[2][6][7]
Mass Spectrometry (MS)
The mass spectrum provides the definitive identification of the chlorine isotope pattern.
-
Molecular Ion (M+): m/z 250.05
-
Isotope Pattern: A characteristic 3:1 intensity ratio between m/z 250 (³⁵Cl) and m/z 252 (³⁷Cl).
-
Base Peak: Often corresponds to the loss of the ethyl group (M - 29) or the ethoxy group (M - 45).
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the secondary amine (pyrazole NH) and the conjugated ester.
| Functional Group | Wavenumber (cm⁻¹) | Assignment Description |
| N-H Stretch | 3250 – 3400 | Broad band; indicates un-alkylated pyrazole nitrogen. |
| C=O Stretch | 1715 – 1735 | Strong ester carbonyl peak; conjugation lowers frequency slightly. |
| C=N / C=C | 1580 – 1610 | Aromatic ring and pyrazole ring skeletal vibrations. |
| C-Cl Stretch | 1080 – 1095 | Characteristic aryl chloride band. |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 (Standard for solubility and exchange suppression).
1H NMR (400 MHz)
The spectrum is characterized by the ethyl ester signals, the para-substituted benzene pattern, and the pyrazole singlet.
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 13.80 | br s | 1H | NH | Highly deshielded acidic proton; broad due to exchange. |
| 7.85 | d (J=8.4 Hz) | 2H | Ar-H (2', 6') | Ortho to pyrazole; deshielded by the heterocyclic ring current. |
| 7.52 | d (J=8.4 Hz) | 2H | Ar-H (3', 5') | Ortho to Chlorine; shielding effect of Cl is minimal compared to ring. |
| 7.35 | s | 1H | Py-H (4) | The unique methine proton of the pyrazole ring. |
| 4.32 | q (J=7.1 Hz) | 2H | OCH₂ | Methylene of the ethyl ester; deshielded by oxygen. |
| 1.33 | t (J=7.1 Hz) | 3H | CH₃ | Methyl of the ethyl ester. |
13C NMR (100 MHz)
Carbon environments confirm the skeletal structure. Note that C3 and C5 of the pyrazole ring are often broadened or averaged due to tautomerism.
| Shift (δ ppm) | Assignment |
| 160.5 | C=O (Ester carbonyl) |
| 145.2 | C3/C5 (Pyrazole quaternary carbon attached to Phenyl) |
| 142.1 | C3/C5 (Pyrazole quaternary carbon attached to Ester) |
| 133.5 | Ar-C (Para-carbon attached to Cl) |
| 129.4 | Ar-C (Meta-carbons) |
| 127.8 | Ar-C (Ortho-carbons) |
| 126.5 | Ar-C (Ipso-carbon attached to Pyrazole) |
| 106.2 | C4 (Pyrazole methine carbon) |
| 61.0 | OCH₂ (Ethyl methylene) |
| 14.5 | CH₃ (Ethyl methyl) |
Experimental Protocol
This protocol is designed for research-grade synthesis (10 mmol scale).
-
Reagents: Dissolve diethyl oxalate (1.46 g, 10 mmol) and 4-chloroacetophenone (1.54 g, 10 mmol) in anhydrous ethanol (20 mL).
-
Condensation: Slowly add Sodium Ethoxide (21% wt in EtOH, 12 mmol) at 0°C. Stir at room temperature for 1 hour, then reflux for 3 hours. A yellow precipitate (sodium salt of the diketone) may form.
-
Cyclization: Cool the mixture to room temperature. Add Hydrazine Hydrate (80%, 12 mmol) dropwise.
-
Reflux: Heat the mixture to reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Evaporate ethanol under reduced pressure. Pour the residue into ice-water (50 mL) and acidify to pH 4-5 with dilute HCl.
-
Purification: Filter the resulting white solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield: Expected yield 75-85%.
References
Technical Guide: Spectral Characterization of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Topic: 1H NMR Spectrum of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In medicinal chemistry, the pyrazole scaffold is a privileged structure, serving as the core for blockbuster drugs like Celecoxib and Rimonabant. This compound represents a critical intermediate in the synthesis of biaryl pyrazole derivatives.
This guide provides an in-depth analysis of its 1H NMR spectrum . Unlike simple aliphatic molecules, this compound exhibits dynamic behavior in solution due to annular tautomerism . Successful characterization requires not just peak picking, but an understanding of solvent effects (DMSO-d₆ vs. CDCl₃), exchange dynamics, and the specific magnetic anisotropy exerted by the 4-chlorophenyl and ester moieties.
Structural Dynamics & Tautomerism
Before analyzing the spectrum, one must understand the species present in the NMR tube. The "1H-pyrazole" designation implies a proton on one of the nitrogen atoms. However, in solution, this proton undergoes rapid migration (prototropic tautomerism) between N1 and N2.
-
Tautomer B: Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
At room temperature (298 K), the exchange rate is typically faster than the NMR timescale. Consequently, the observed spectrum is a population-weighted average of these two forms. This explains why the N-H signal is often broad and why the carbon chemical shifts may appear at intermediate values compared to N-methylated (fixed) analogs.
Visualization: Tautomeric Equilibrium & Splitting Logic
The following diagram illustrates the tautomeric equilibrium and the resulting spin systems observed in the NMR spectrum.
Figure 1: Tautomeric equilibrium pathways and resulting NMR signal assignments.
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and minimize artifacts (such as water suppression overlap or exchange broadening), strict adherence to the following protocol is recommended.
Solvent Selection
-
Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆)
-
Why: The N-H proton of the pyrazole is acidic. In CDCl₃, this proton often exchanges rapidly with trace water or broadens into the baseline, making integration difficult. DMSO-d₆ forms strong hydrogen bonds with the N-H, slowing the exchange and sharpening the peak, usually shifting it downfield to ~13-14 ppm.
-
-
Alternative: CDCl₃ (Chloroform-d)
-
Use case: Only if solubility is high and N-H observation is not critical. Expect the N-H to be invisible or extremely broad.
-
Preparation Steps
-
Massing: Weigh 5–10 mg of the solid product into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS as internal standard).
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain; particulates cause magnetic susceptibility mismatch, leading to poor shimming (broad lines).
-
Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).
-
Scans (NS): 16 (sufficient for >5 mg sample).
-
Relaxation Delay (D1): Set to 2.0–5.0 seconds .
-
Reasoning: The aromatic protons and the quaternary carbons (in 13C) have longer T1 relaxation times. A short D1 leads to integration errors (underestimation of aromatic protons vs. ethyl/methyl protons).
-
-
Spectral Width: -2 to 16 ppm (to capture the downfield N-H).
Spectral Interpretation & Assignment
The following data assumes the spectrum is acquired in DMSO-d₆ at 400 MHz.
Summary Table of Chemical Shifts[5]
| Moiety | Proton Type | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| Pyrazole Amine | N-H | 13.8 – 14.3 | Broad Singlet | 1H | - | Highly deshielded due to H-bonding and aromaticity. Disappears with D₂O shake. |
| Aromatic | Ar-H (ortho to Pz) | 7.85 – 7.95 | Doublet (d) | 2H | ~8.5 | Deshielded by the pyrazole ring anisotropy. Part of AA'BB' system.[5] |
| Aromatic | Ar-H (meta to Pz) | 7.50 – 7.58 | Doublet (d) | 2H | ~8.5 | Ortho to Chlorine atom. Shielded relative to the other Ar-H. |
| Pyrazole Ring | C4-H | 7.30 – 7.38 | Singlet (s) | 1H | - | Diagnostic singlet. Chemical shift is sensitive to concentration/tautomer ratio.[6] |
| Ester (CH₂) | -O-CH₂- | 4.30 – 4.38 | Quartet (q) | 2H | 7.1 | Deshielded by oxygen. Classic ethyl pattern. |
| Ester (CH₃) | -CH₃ | 1.30 – 1.36 | Triplet (t) | 3H | 7.1 | Coupled to CH₂. |
*Note: The 4-chlorophenyl system is technically an AA'BB' spin system. While it often resembles two doublets, higher field strength may reveal "roofing" effects or additional fine structure.
Detailed Mechanistic Analysis
The Aromatic Region (AA'BB' System)
The 4-chlorophenyl group is attached to the pyrazole at position 3 (or 5). The protons ortho to the pyrazole ring (positions 2' and 6' of the phenyl) experience the magnetic anisotropy of the heterocyclic ring and the electron-withdrawing nature of the imine-like nitrogen (in one tautomer). This shifts them downfield (~7.9 ppm). The protons ortho to the chlorine (positions 3' and 5') are less deshielded (~7.5 ppm).
-
Validation Check: The coupling constant (
) should be identical for both "doublets" (approx 8.0–8.8 Hz). If they differ significantly, you may have an impurity.
The Pyrazole Singlet (C4-H)
The proton at position 4 of the pyrazole ring is the most diagnostic signal for ring closure.
-
If this peak is missing: You likely have the uncyclized diketoester intermediate.
-
If this peak is a doublet: It implies coupling to another proton, suggesting the N-H is fixed or coupling through the ring (rare in broad exchange). Usually, it is a sharp singlet.
The N-H Proton
In DMSO-d₆, this peak is usually visible >13 ppm. Its broadness indicates the rate of exchange.
-
Troubleshooting: If the peak is at 10-11 ppm, check if the sample is wet (water facilitates exchange and averages the shift upfield) or if the solvent is CDCl₃.
Impurity Profiling & Troubleshooting
In the synthesis of this compound (typically via Claisen condensation of 4-chloroacetophenone with diethyl oxalate, followed by hydrazine cyclization), specific impurities are common.
Diagram: Impurity Origins
Figure 2: Common synthetic impurities and their NMR diagnostic signals.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Extra singlet ~6.5 ppm | Uncyclized diketoester intermediate (enol form). | Recrystallize (usually Ethanol/Water) or extend cyclization time. |
| Missing Ethyl signals (4.3, 1.3 ppm) | Hydrolysis to the carboxylic acid. | Check storage conditions. Re-esterify if necessary. |
| N-H peak not visible | Fast exchange due to water or CDCl₃ solvent. | Dry the sample; switch to anhydrous DMSO-d₆. |
| Split Ethyl signals (two sets) | Presence of distinct tautomers (slow exchange) or regioisomers (if N-substituted). | Run VT-NMR (Variable Temperature). Heating to 350K should coalesce the signals if they are tautomers. |
References
-
National Institute of Standards and Technology (NIST). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester (Analogous Spectral Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Jasril, J. et al. (2021).[7][8] "5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole."[7] Molbank, 2021(1), M1197.[7] (Provides comparative chemical shifts for 3,5-disubstituted pyrazoles). Available at: [Link][2][7][5][9]
-
Alkorta, I. et al. (2019).[10] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules, 24(14), 2661. (In-depth analysis of tautomeric equilibrium in pyrazole carboxylates). Available at: [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 10. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Topic: Structural Elucidation and Quantitation of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate via LC-MS/MS Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Analytical Chemists, and DMPK Scientists
Executive Summary
This technical guide details the mass spectrometric characterization of This compound (hereafter referred to as EP-Cl ). As a pivotal scaffold in the synthesis of cannabinoid receptor antagonists (e.g., Rimonabant analogs) and agrochemical fungicides, precise analytical methods for EP-Cl are critical for pharmacokinetic profiling and impurity tracking.
This document moves beyond standard operating procedures to explore the mechanistic ionization behaviors, chlorine isotopic signatures, and collision-induced dissociation (CID) pathways that define this molecule in a quadrupole environment.
Physicochemical & Isotopic Context
2.1 Structural Dynamics
EP-Cl (
-
Tautomerism: In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2 (
- vs. - tautomers). However, in the gas phase (ESI+), the protonation preferentially targets the pyridine-like nitrogen (the hybridized N), stabilizing the cation regardless of the initial tautomer. -
Monoisotopic Mass: 250.05 Da.[1]
-
Target Ion
: m/z 251.05.
2.2 The Chlorine Signature (Self-Validation)
The presence of the chlorine atom provides an intrinsic validation mechanism in the mass spectrum. Unlike CHNO compounds, EP-Cl exhibits a distinct isotopic envelope due to the natural abundance of
Validation Rule: In the MS1 scan, you must observe a doublet at m/z 251 and m/z 253 with a precise intensity ratio of 3:1 . Any deviation from this ratio indicates interference or co-elution with a non-chlorinated species.
Experimental Methodology
3.1 Liquid Chromatography (LC) Conditions
Reverse-phase chromatography is required to retain the hydrophobic chlorophenyl moiety while separating polar hydrolysis degradants (acid forms).
| Parameter | Specification | Rationale |
| Column | C18 End-capped (2.1 x 50mm, 1.7 µm) | Maximizes interaction with the non-polar phenyl ring; end-capping reduces peak tailing from the basic pyrazole nitrogen. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures full protonation of the pyrazole ring ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peak shapes for aromatic heterocycles compared to Methanol. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |
| Gradient | 5% B to 95% B over 4 min | Rapid elution of the ester while separating it from the more polar acid metabolite. |
3.2 Mass Spectrometry Source Parameters (ESI+)
-
Ionization Mode: Electrospray Ionization (Positive)
-
Capillary Voltage: 3.5 kV (Standard for small molecules)
-
Desolvation Temp: 350°C (High temp required to desolvate the stable aromatic core)
-
Cone Voltage: 30V (Optimized to prevent in-source fragmentation of the labile ester)
Fragmentation Mechanics (CID Pathways)
Understanding the fragmentation is essential for designing Multiple Reaction Monitoring (MRM) transitions. The fragmentation of EP-Cl follows a "stripping" logic: Ester modification
4.1 Primary Pathway: Ester Cleavage (McLafferty-like)
The ethyl ester group is the most labile portion. Under collision energy (CE ~15-20 eV), the ethyl group is lost, often via a McLafferty-like rearrangement involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, expelling ethylene (
-
Transition:
(Carboxylic Acid form).
4.2 Secondary Pathway: Decarboxylation
Following the formation of the acid ion (m/z 223), higher energy collisions (CE ~30 eV) drive the loss of
-
Transition:
.
4.3 Tertiary Pathway: Ring Opening
At high energies (CE >40 eV), the pyrazole ring fragments. A common pathway is the loss of
-
Transition:
(Loss of HCN) or (Loss of ).
4.4 Visualized Fragmentation Tree
The following diagram illustrates the validated fragmentation logic for EP-Cl.
Method Validation & Troubleshooting
5.1 Linearity and Matrix Effects
-
Linear Range: Typically 1 ng/mL to 1000 ng/mL.
-
Matrix Effect: Pyrazoles can suffer from ion suppression in plasma samples due to phospholipids.
-
Solution: Use a stable isotope-labeled internal standard (SIL-IS) if available. If not, use a structural analog like Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (non-chlorinated).
-
5.2 Common Artifacts
-
Dimerization: At high concentrations, pyrazoles form proton-bound dimers (
at m/z 501).-
Fix: Dilute the sample or increase the source temperature to disrupt non-covalent clusters.
-
-
Na+ Adducts: Strong peaks at m/z 273 (
) indicate ubiquitous sodium contamination.-
Fix: Ensure all glassware is acid-washed and mobile phases are stored in plastic (not glass) where possible, or add ammonium formate (5mM) to force protonation over sodiation.
-
5.3 Workflow Diagram
The following diagram summarizes the complete analytical workflow from sample to data.
References
-
Isotopic Signatures in Mass Spectrometry: Chemistry Steps. (2023). Isotopes in Mass Spectrometry – The Chlorine and Bromine Signature. Retrieved from [Link]
-
Pyrazole Fragmentation Mechanisms: Saad, E. F., Hamada, N. M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
General Fragmentation of Esters and Carboxylates: LibreTexts Chemistry. (2023).[2] Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Compound Data & Properties: PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]
Sources
Mechanism of Action of Chlorophenyl Pyrazole Compounds
Content Type: Technical Guide | Audience: Researchers & Drug Development Professionals
Executive Summary
Chlorophenyl pyrazoles (e.g., Fipronil, Ethiprole, Pyriprole) represent a distinct class of broad-spectrum insecticides that function as potent disruptors of the insect central nervous system (CNS).[1] Unlike organophosphates that target acetylcholinesterase, phenylpyrazoles act as non-competitive antagonists at ligand-gated chloride channels.
Their efficacy stems from a dual-target mechanism: blocking both GABA-gated chloride channels (GABA-Cl) and Glutamate-gated chloride channels (GluCl) . The latter target is unique to invertebrates, providing a critical margin of safety for mammalian species. This guide details the molecular pharmacodynamics, resistance profiles, and validation protocols for this compound class.
Molecular Mechanism of Action[2][3]
2.1 The Target: Ligand-Gated Chloride Channels
In a functioning insect CNS, GABA and Glutamate act as inhibitory neurotransmitters.[2] Upon binding to their respective receptors, they trigger the opening of a transmembrane chloride channel. The influx of Cl⁻ ions hyperpolarizes the neuron, dampening excitability.
Phenylpyrazole Action: Chlorophenyl pyrazoles bind within the channel pore, physically occluding the transmembrane pathway. This prevents Cl⁻ influx despite the presence of neurotransmitters.
-
Result: Loss of inhibitory control leads to sustained depolarization, hyperexcitation, convulsions, and death.
-
Binding Site: Crystallographic and mutagenesis studies locate the binding site within the M2 transmembrane domain , specifically interacting with residues at the 2' and 6' positions inside the pore.
2.2 Structural Biology of the Block
The efficacy of fipronil and its analogs relies on specific structural moieties:
-
Trifluoromethylsulfinyl group (SOCF3): Critical for high-affinity binding within the hydrophobic pore.
-
Pyrazolo-group: Scaffolds the molecule to fit the channel geometry.
-
Selectivity Filter: Mammalian GABA receptors differ slightly in the amino acid sequence of the M2 domain, reducing the binding affinity of phenylpyrazoles by orders of magnitude compared to insect receptors.
2.3 Pathway Visualization
The following diagram illustrates the synaptic blockade mechanism.
Figure 1: Comparative signaling pathway showing the disruption of chloride ion influx by phenylpyrazole pore blockage.
Selectivity and Toxicology
The safety profile of phenylpyrazoles is grounded in differential receptor affinity and subunit composition.
| Feature | Insect Receptors (Target) | Mammalian Receptors (Non-Target) | Implication |
| Primary Target | GABA-Cl & GluCl | GABA-Cl (GABA-A) | Mammals lack GluCl channels entirely, reducing toxicity risk. |
| Binding Affinity (IC50) | ~2-30 nM | >1000 nM | >50-fold selectivity ratio favors insect lethality. |
| Receptor Subunits | RDL (Resistance to Dieldrin) subunit | Alpha/Beta/Gamma subunits | Structural differences in the M2 pore region hinder mammalian binding. |
| Metabolism | Oxidative activation to Sulfone | Slower activation | Fipronil sulfone is also toxic but generated less efficiently in mammals. |
Key Insight: The presence of Glutamate-gated chloride channels (GluCl) in invertebrates (and their absence in vertebrates) is a primary driver of the high therapeutic index.
Resistance Mechanisms: The Rdl Mutation
Field resistance to phenylpyrazoles is frequently driven by target-site insensitivity, specifically mutations in the Rdl gene which encodes the GABA receptor subunit.[2][3]
-
Mechanism: The A302S mutation (Alanine to Serine at position 302) destabilizes the hydrophobic interaction required for the phenylpyrazole molecule to dock within the pore.
-
Cross-Resistance: Since cyclodiene insecticides (e.g., dieldrin) bind to the same overlapping site, Rdl mutations often confer cross-resistance between cyclodienes and phenylpyrazoles.[1]
-
Metabolic Resistance: Overexpression of Cytochrome P450 monooxygenases (e.g., CYP6 family) can also detoxify the compound before it reaches the CNS, though target-site mutation remains the most critical factor for high-level resistance.
Experimental Protocols for Validation
To validate the mechanism of action or screen for resistance, two primary assays are employed: Whole-Cell Patch Clamp and Radioligand Binding .
Protocol A: Whole-Cell Patch Clamp (Electrophysiology)
Purpose: To directly measure the inhibition of GABA-induced currents.
-
Preparation: Dissociate neurons (e.g., cockroach thoracic ganglia or rat DRG) or use HEK293 cells expressing RDL subunits.
-
Solutions:
-
Recording: Establish a Giga-ohm seal and break in (whole-cell configuration). Clamp voltage at -60 mV.
-
Application:
-
Apply GABA (10-30 μM) for 2 seconds to establish baseline current (
). -
Wash for 30 seconds.
-
Apply Test Compound (Fipronil) + GABA simultaneously.[4]
-
-
Analysis: Calculate inhibition percentage:
. Plot dose-response curve to determine IC50.
Protocol B: [³H]-EBOB Radioligand Binding
Purpose: To determine binding affinity and competitive displacement at the pore site.
-
Membrane Prep: Homogenize insect head tissues; centrifuge to isolate synaptic membranes.
-
Incubation: Incubate membranes with [³H]-EBOB (a radiolabeled pore blocker) and varying concentrations of the chlorophenyl pyrazole.
-
Filtration: Filter through GF/B glass fiber filters to separate bound from free ligand.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Result: A decrease in radioactivity indicates the test compound has displaced [³H]-EBOB, confirming binding to the channel pore.
Experimental Workflow Diagram
Figure 2: Workflow for validating phenylpyrazole activity and selectivity.
References
-
Narahashi, T., et al. (2010). "Mechanisms of action of modern insecticides on ion channels." Toxicology. Link
-
Cole, L. M., et al. (1993). "Action of phenylpyrazole insecticides at the GABA-gated chloride channel." Pesticide Biochemistry and Physiology. Link
-
Zhao, X., et al. (2005). "Fipronil is a potent open channel blocker of glutamate-activated chloride channels in cockroach neurons." Journal of Pharmacology and Experimental Therapeutics. Link
-
Buckingham, S. D., et al. (2005). "Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides." Molecular Pharmacology. Link
-
Ffrench-Constant, R. H., et al. (1993). "Molecular cloning and transformation of cyclodiene resistance in Drosophila: an invertebrate GABA receptor locus." Nature. Link
Sources
- 1. The role of Rdl in resistance to phenylpyrazoles in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to insecticides with different modes of action in Drosophila melanogaster with Rdl mutation in GABAA receptors: More than just cyclodienes and phenylpyrazoles - American Chemical Society [acs.digitellinc.com]
- 3. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 4. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Executive Summary
This technical guide provides a comprehensive in silico modeling framework for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (CAS: 595610-40-5). Pyrazole-5-carboxylates are privileged scaffolds in medicinal chemistry, often serving as precursors to potent anti-inflammatory (COX-2 inhibitors) and anticancer (EGFR/VEGFR kinase inhibitors) agents.
This guide moves beyond generic protocols, addressing specific challenges associated with this molecule: prototropic tautomerism of the pyrazole ring, halogen bonding contributions of the 4-chlorophenyl moiety, and the metabolic liability of the ethyl ester.
Phase 1: Structural Curation & Quantum Mechanical Optimization
Before docking, the ligand structure must be rigorously prepared. Standard force fields often fail to accurately predict the preferred tautomer of 1H-pyrazoles, leading to false-negative docking results.
Tautomeric State Determination
The pyrazole ring exists in dynamic equilibrium between two tautomers (
Protocol:
-
Generation: Generate both
and tautomers using LigPrep (Schrödinger) or Avogadro. -
QM Optimization: Perform Density Functional Theory (DFT) geometry optimization to determine the global minimum.
-
Software: Gaussian 16 or ORCA 5.0.
-
Level of Theory: B3LYP/6-311G(d,p) with IEFPCM solvation model (Water).
-
Rationale: The 6-311G(d,p) basis set is essential to correctly model the electron density around the chlorine atom (polarization functions) and the lone pairs of the ester oxygen.
-
Halogen Bonding Parametrization
The 4-chlorophenyl group is not merely hydrophobic; the chlorine atom exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-Cl bond.
-
Critical Step: If using a force field like CHARMM or AMBER for MD, you must add a virtual site (extra point of charge) to the chlorine atom to mimic this sigma-hole, otherwise, halogen-pi interactions will be ignored.
Visualization: QM Optimization Workflow
Figure 1: Quantum Mechanical workflow for determining the bioactive conformation and charge distribution of the pyrazole ligand.
Phase 2: Target Fishing & Pharmacophore Mapping
To validate the biological relevance of this scaffold, we utilize "Target Fishing" to identify potential receptors. Based on the structural similarity to Celecoxib (a pyrazole-based COX-2 inhibitor) and kinase inhibitors, we screen against these families.
Recommended Tools:
-
SwissTargetPrediction: For probability-based target prediction.
-
PharmMapper: For inverse pharmacophore mapping against the PDB.
Hypothetical Target Profile for this compound:
| Target Family | Specific Protein | PDB ID | Rationale |
| Cyclooxygenase | COX-2 | 3LN1 | Pyrazole core mimics Celecoxib scaffold. |
| Kinase | EGFR (T790M) | 5EDP | 3,5-disubstituted pyrazoles are known kinase ATP-competitors. |
| Enzyme | Glucosamine-6-P Synthase | 2VF5 | Validated target for antimicrobial pyrazoles. |
Phase 3: Molecular Docking Protocol
We will focus on COX-2 as the primary case study. The objective is to evaluate if the ethyl ester fits the hydrophobic pocket or if steric clashes necessitate hydrolysis to the acid.
Receptor Preparation
-
Retrieval: Download PDB 3LN1 (Celecoxib-bound COX-2).
-
Cleaning: Remove water molecules (except those bridging the active site, if any). Remove co-crystallized ligands.
-
Protonation: Use H++ server (pH 7.4) to protonate Histidine residues correctly.
-
Minimization: Restrained minimization (OPLS3e force field) to relieve steric clashes.
Grid Generation (AutoDock Vina / PyRx)
The grid box must encompass the cyclooxygenase active site and the side pocket (where the sulfonamide of celecoxib usually binds).
-
Center: X: 25.4, Y: 18.2, Z: 15.6 (Approximate active site center of 3LN1).
-
Size: 25 x 25 x 25 Å.
-
Exhaustiveness: 32 (High precision).
Docking Analysis Criteria
Do not rely solely on Binding Affinity (kcal/mol). Validate using Interaction Fingerprints :
-
H-Bonds: Does the pyrazole Nitrogen (N2) H-bond with Arg120 or Tyr355 ?
-
Halogen Bond: Does the 4-Cl interact with hydrophobic residues (e.g., Leu384 , Trp387 )?
-
Pi-Pi Stacking: Interaction between the pyrazole ring and Phe518 .
Phase 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify the stability of the ester group within the active site and ensuring the ligand doesn't drift.
Simulation Setup (GROMACS)
-
Topology Generation:
-
Protein: CHARMM36m force field.
-
Ligand: CGenFF (CHARMM General Force Field) with QM-derived partial charges (from Phase 1).
-
-
Solvation: TIP3P water model in a cubic box (10Å padding).
-
Neutralization: Add Na+/Cl- ions to reach 0.15M physiological concentration.
Production Run Protocol
-
Minimization: Steepest descent (50,000 steps).
-
Equilibration (NVT): 100 ps at 300K (V-rescale thermostat).
-
Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).
-
Production: 100 ns simulation.
Visualization: MD Pipeline
Figure 2: Molecular Dynamics simulation pipeline using GROMACS/CHARMM36m.
Phase 5: ADMET Profiling & Metabolic Stability
The ethyl ester moiety is the most critical ADMET feature. In vivo, carboxylesterases (CES1/CES2) often hydrolyze esters to carboxylic acids.
Bioactivation Assessment
-
Hypothesis: The molecule is likely a prodrug . The ethyl ester improves membrane permeability (lipophilicity), while the hydrolyzed acid form might be the active inhibitor.
-
In Silico Test: Model both the Ester and the Acid form in SwissADME.
Predicted Properties (SwissADME)[1]
| Property | Value (Predicted) | Interpretation |
| LogP (Consensus) | 3.2 - 3.5 | Good lipophilicity for oral absorption. |
| TPSA | ~55 Ų | High passive absorption (Rule: <140 Ų). |
| BBB Permeant | Yes | Potential CNS activity (or toxicity). |
| P-gp Substrate | No | Unlikely to be pumped out by efflux transporters. |
| Lipinski Violations | 0 | Drug-like candidate.[1] |
References
-
SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
-
GROMACS: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]
-
PubChem: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 619485, this compound.[2] [Link]
-
LigPrep: Schrödinger Release 2023-1: LigPrep, Schrödinger, LLC, New York, NY, 2023. [Link]
Sources
Technical Guide: Therapeutic Potential of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Executive Summary & Chemical Profile[1][2][3][4][5]
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (CAS: 938182-43-5) is not merely a synthetic intermediate; it represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—a pyrazole core flanked by a lipophilic 4-chlorophenyl moiety and a modifiable ester group—positions it as a versatile precursor for multi-target drug discovery.
This guide analyzes the compound's potential as a lead structure for anti-inflammatory , oncological , and neurological therapeutics. We move beyond basic characterization to explore the causality of its binding interactions and the experimental protocols required to validate them.
Physicochemical Profile
| Property | Value | Relevance |
| Molecular Formula | C₁₂H₁₁ClN₂O₂ | Core scaffold for derivatization |
| Molecular Weight | 250.68 g/mol | Ideal for Fragment-Based Drug Design (FBDD) |
| LogP (Predicted) | ~3.2 | High membrane permeability; suitable for CNS targets |
| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for receptor binding |
| Key Pharmacophore | 4-Chlorophenyl | Critical for hydrophobic pocket occupancy (e.g., COX-2) |
Primary Therapeutic Targets
The therapeutic utility of this compound stems from its ability to mimic the binding modes of established blockbuster drugs (e.g., Celecoxib, Rimonabant). Below are the three primary biological targets.
Target A: Cyclooxygenase-2 (COX-2)
Therapeutic Area: Inflammation & Pain Management
Mechanism of Action: The 1,3,5-substituted pyrazole ring serves as a bioisostere for the central heterocycles found in coxibs. The 4-chlorophenyl group is the critical determinant of selectivity. It inserts into the hydrophobic side pocket of the COX-2 active site, a feature absent in the constitutive COX-1 isoform.
-
The Ethyl Ester Role: While the free acid is often the active metabolite, the ethyl ester acts as a prodrug, enhancing oral bioavailability before being hydrolyzed by plasma esterases.
Target B: Protein Kinases (BRAF & VEGFR)
Therapeutic Area: Oncology (Melanoma, Angiogenesis)
Mechanism of Action: Pyrazole-5-carboxylates function as ATP-competitive inhibitors. The pyrazole nitrogen atoms form hydrogen bonds with the "hinge region" of the kinase domain.
-
Lamellarin O Analogues: Research indicates that this specific ethyl ester is a precursor for synthesizing Lamellarin O analogues, which induce G2/M phase cell cycle arrest in colorectal cancer lines (HCT116, HT29) [1].
Target C: Cannabinoid Receptor Type 1 (CB1)
Therapeutic Area: Obesity & Metabolic Disorders
Mechanism of Action: The structure shares high homology with Rimonabant , a CB1 inverse agonist. The chlorophenyl group interacts with the aromatic microdomain (residues F3.36 and W5.43) of the CB1 receptor, stabilizing it in the inactive conformation.
Mechanistic Pathways & Visualization
To understand the downstream effects of targeting COX-2 with this scaffold, we must visualize the Arachidonic Acid pathway. Inhibition here prevents the synthesis of pro-inflammatory prostaglandins.
Figure 1: Mechanism of Action in the Inflammatory Cascade. The compound inhibits the conversion of Arachidonic Acid, halting the production of PGE2.
Experimental Validation Protocols
As a scientist, you must validate these targets using self-verifying protocols.
Protocol 1: COX-2 Inhibition Assay (Fluorescent)
Objective: Quantify the IC50 of the compound against recombinant human COX-2.
-
Reagent Prep: Dissolve this compound in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).
-
Enzyme Activation: Incubate recombinant COX-2 with Hematin (cofactor) in Tris-HCl buffer (pH 8.0) for 15 mins at 25°C.
-
Substrate Addition: Add Arachidonic Acid (100 µM) and the fluorescent probe (e.g., ADHP).
-
Reaction: The peroxidase activity of COX-2 converts ADHP to Resorufin (highly fluorescent).
-
Inhibition Check: Add the test compound. A decrease in fluorescence (Ex 530nm / Em 590nm) indicates inhibition.
-
Control: Use Celecoxib as a positive control (>95% inhibition expected).
Protocol 2: Kinase Profiling (ATP Competition)
Objective: Determine if the compound competes with ATP at the kinase hinge region.
-
System: Use a FRET-based assay (e.g., LanthaScreen).
-
Tracer: Use an Alexa Fluor® labeled ATP-competitive tracer.
-
Binding: The tracer binds to the kinase, producing a high FRET signal with the antibody.
-
Displacement: If the Ethyl pyrazole derivative binds to the ATP pocket, it displaces the tracer, causing a decrease in FRET signal .
-
Validation: Perform a "Km ATP" shift experiment. If the IC50 increases linearly with ATP concentration, the mechanism is confirmed as ATP-competitive.
Structure-Activity Relationship (SAR) Logic
Understanding why this molecule works is crucial for optimization.
| Structural Feature | Biological Function | Optimization Strategy |
| Ethyl Ester (-COOEt) | Lipophilicity & Prodrug capability | Hydrolyze to -COOH for ionic interaction with Arg120 in COX-2. |
| 4-Chlorophenyl | Hydrophobic Pocket Insertion | Replace -Cl with -CF3 to increase metabolic stability and lipophilicity. |
| Pyrazole NH | Hydrogen Bond Donor | Methylate (N-Me ) to improve selectivity for CB1 receptors (reduces H-bond donor capacity). |
SAR Optimization Workflow
The following diagram illustrates the workflow for transforming the ethyl ester scaffold into a highly potent lead candidate.
Figure 2: SAR Optimization Workflow. Divergent synthetic pathways lead to distinct therapeutic classes.
References
-
National Institutes of Health (NIH) / PubMed Central. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.[1][2] Retrieved from [Link]
-
ResearchGate. (2021). Representative drugs containing the pyrazole scaffold: Anti-inflammatory and Anticancer potential.[3][4][5] Retrieved from [Link]
Sources
- 1. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Introduction
Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The target molecule, Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, is a valuable synthon for the development of novel therapeutic agents. The presence of the 4-chlorophenyl group at the 3-position and the ethyl carboxylate group at the 5-position of the pyrazole ring provides a versatile scaffold for further chemical modifications.
This document provides a detailed, field-proven protocol for the synthesis of this compound. The synthetic strategy is a robust two-step process commencing with a Claisen condensation to form a key β-ketoester intermediate, followed by a classical cyclization reaction with hydrazine hydrate to construct the pyrazole heterocycle. The causality behind each step, from reagent selection to reaction conditions and purification techniques, is explained to ensure reproducibility and high purity of the final product.
Overall Synthetic Scheme
The synthesis is achieved in two primary stages:
-
Step 1: Claisen Condensation. Formation of the intermediate, ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate, by reacting 4'-chloroacetophenone with diethyl oxalate.
-
Step 2: Pyrazole Formation. Cyclocondensation of the intermediate with hydrazine hydrate to yield the final product.
Caption: Overall two-step synthetic workflow.
Mechanistic Insights
The formation of the pyrazole ring from a chalcone or a 1,3-dicarbonyl compound is a classic and efficient method in heterocyclic chemistry.[2][3]
-
Claisen Condensation: The reaction is initiated by the deprotonation of the α-carbon of 4'-chloroacetophenone by a strong base, typically sodium ethoxide, to form an enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of the ethoxide leaving group yields the β-ketoester intermediate. The choice of sodium ethoxide as a base is crucial as it is regenerated during the reaction with the ethanol solvent, preventing unwanted transesterification side reactions.
-
Pyrazole Formation: The cyclization involves the reaction of the synthesized 1,3-dicarbonyl intermediate with hydrazine. The reaction proceeds via initial nucleophilic attack of one of the hydrazine nitrogens on one of the ketone carbonyls, followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step, results in the formation of the stable, aromatic pyrazole ring.[4][5]
Caption: Simplified mechanism of pyrazole synthesis.
Experimental Protocols
Part A: Synthesis of Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 4'-Chloroacetophenone | 154.59 | 10.0 g | 0.0647 |
| Diethyl oxalate | 146.14 | 10.4 g (9.5 mL) | 0.0711 |
| Sodium Metal | 22.99 | 1.64 g | 0.0713 |
| Absolute Ethanol | 46.07 | 75 mL | - |
| Diethyl Ether | 74.12 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add small, freshly cut pieces of sodium metal (1.64 g) to a three-necked round-bottom flask containing 50 mL of absolute ethanol. The flask should be equipped with a reflux condenser and a magnetic stirrer. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Continue stirring until all the sodium has dissolved completely.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath.
-
Addition of Reactants: In a separate flask, prepare a solution of 4'-chloroacetophenone (10.0 g) and diethyl oxalate (10.4 g) in 25 mL of absolute ethanol. Add this solution dropwise to the stirred sodium ethoxide solution over 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight). A thick, yellowish precipitate of the sodium salt of the product will form.
-
Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water. Acidify the aqueous solution by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3, which will cause the product to precipitate.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to yield the crude ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate. This intermediate is often used in the next step without further purification.
Part B: Synthesis of this compound
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate | 254.66 | 10.0 g | 0.0393 |
| Hydrazine Hydrate (~64% solution) | 50.06 | 2.5 mL | ~0.05 |
| Glacial Acetic Acid | 60.05 | 5 mL | - |
| Ethanol (95%) | 46.07 | 100 mL | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the crude ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate (10.0 g) in 100 mL of 95% ethanol.
-
Addition of Reagents: Add glacial acetic acid (5 mL) to the suspension, followed by the dropwise addition of hydrazine hydrate (2.5 mL). The use of glacial acetic acid catalyzes the reaction by protonating the carbonyl oxygen, increasing its electrophilicity.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v).[6]
-
Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.
-
Purification:
-
Recrystallization: Filter the crude product and wash it with a small amount of cold ethanol. The solid can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final product as a crystalline solid.[7]
-
Column Chromatography (Optional): If the recrystallized product is not sufficiently pure, it can be further purified by silica gel column chromatography. A common eluent system is a gradient of hexane and ethyl acetate.[8]
-
Characterization
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
Molecular Formula: C₁₂H₁₁ClN₂O₂[9]
-
Molecular Weight: 250.68 g/mol [9]
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, aromatic protons for the chlorophenyl ring, a singlet for the pyrazole CH, and a broad singlet for the pyrazole NH.
-
FT-IR: Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=N stretching of the pyrazole ring (around 1600 cm⁻¹).[4]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M⁺] corresponding to the molecular weight of the compound.
Safety and Handling Precautions
All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle with care under an inert atmosphere.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.[10]
-
Diethyl Oxalate: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Solvents (Ethanol, Diethyl Ether): Highly flammable. Keep away from ignition sources.[10]
Dispose of all chemical waste in accordance with institutional and local regulations. For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical used.[10]
References
- Vertex AI Search. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis.
- Jetir.Org. SYNTHESIS OF CHALCONES.
- Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
- The Pharma Innovation. Synthesis of series of chalcone and pyrazoline derivatives. (2017-12-17).
- PubChem. This compound.
- ChemicalBook. This compound - Safety Data Sheet. (2025-02-01).
- ResearchGate. The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17.
- ACS Publications. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023-07-21).
- IJIRT. Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
- OJS UMMADA. SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. ijirt.org [ijirt.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 6. jetir.org [jetir.org]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 8. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
Mastering the Purification of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: A Guide to Recrystallization
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives hold a prominent position due to their diverse biological activities. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as even minute impurities can significantly impact the outcome of subsequent synthetic steps and the biological efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the recrystallization of this compound, a critical purification technique to ensure the high purity required for drug development pipelines.
The Science of Recrystallization: A Primer
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The fundamental principle lies in the differential solubility of a compound in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1] Conversely, the impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.
This differential solubility allows for the separation of the desired compound from impurities. By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The slow cooling process is crucial as it allows for the selective incorporation of the target molecules into the growing crystal structure, while impurities are excluded and remain in the cooled solvent (mother liquor).
Strategic Solvent Selection for Pyrazole Derivatives
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For pyrazole derivatives, a range of organic solvents can be considered. The polarity of the solvent plays a significant role in the solubility of the pyrazole core and its substituents. Common solvents for the recrystallization of pyrazole carboxylates include alcohols (such as ethanol and isopropanol) and esters (like ethyl acetate).[2] In some cases, a mixed solvent system, such as an alcohol-water mixture, can be employed to fine-tune the solubility profile. For this compound, empirical evidence from structurally similar compounds suggests that ethyl acetate is an excellent starting point for developing a robust recrystallization procedure.
Experimental Protocol: Recrystallization of this compound
This protocol details the step-by-step procedure for the purification of this compound using ethyl acetate as the primary recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Ethanol (reagent grade, for washing)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
-
Dissolution in Minimum Hot Solvent:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Begin adding a small volume of ethyl acetate to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add ethyl acetate portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield of the recrystallized product.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.
-
Gently reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal. This step should be done quickly to prevent premature crystallization.
-
-
Slow Cooling and Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals by Filtration:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Turn on the vacuum and pour the cold crystalline mixture into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing the Crystals:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities. It is important to use a cold solvent for washing to minimize the loss of the desired product.
-
-
Drying the Purified Product:
-
Leave the crystals in the Buchner funnel with the vacuum on for a period to air-dry them.
-
Transfer the crystals to a pre-weighed watch glass and dry them further in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.
-
Once the crystals are completely dry, weigh them to determine the final yield.
-
Data Presentation: Expected Outcome
| Parameter | Value |
| Starting Material | Crude this compound |
| Recrystallization Solvent | Ethyl Acetate |
| Washing Solvent | Cold Ethanol |
| Expected Appearance | White to off-white crystalline solid |
| Expected Purity | >99% (by HPLC) |
| Expected Yield | 75-90% |
Visualizing the Workflow: Recrystallization Process
Caption: A flowchart illustrating the key stages of the recrystallization process for this compound.
Troubleshooting and Expert Insights
-
No Crystals Form Upon Cooling: If crystals do not form, it may be because too much solvent was used, resulting in an unsaturated solution. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound. If these methods fail, gently heating the solution to evaporate some of the solvent to achieve saturation may be necessary.
-
Oiling Out: Sometimes, instead of forming crystals, the compound may separate as an oil. This often occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. If oiling out occurs, reheat the solution to dissolve the oil and allow it to cool more slowly. Adding a slightly larger volume of solvent may also help.
-
Low Yield: A low yield can result from using too much solvent, washing the crystals with a solvent that is not cold enough, or premature crystallization during a hot filtration step. Careful attention to these steps will help maximize the recovery of the purified product.
Conclusion: A Foundation for Quality in Drug Development
The successful recrystallization of this compound is a critical step in ensuring the quality and integrity of this important synthetic intermediate. By understanding the underlying principles of recrystallization and meticulously following a well-defined protocol, researchers can consistently obtain a high-purity product. This, in turn, provides a solid foundation for the subsequent stages of drug discovery and development, ultimately contributing to the creation of safe and effective medicines.
References
-
Organic Syntheses Procedure. 1-phenyl-3-amino-5-pyrazolone. Available at: [Link].
- Patel, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
-
A discussion on the purification of pyrazole compounds. (2014). ResearchGate. Available at: [Link].
-
LibreTexts Chemistry. Recrystallization. Available at: [Link].
-
Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link].
Sources
Application Note: Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate as a Divergent Scaffold in Drug Discovery
[1]
Executive Summary
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (ECPPC) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its role as a precursor to 1,5-diarylpyrazole cannabinoid type 1 (CB1) receptor antagonists (e.g., Rimonabant analogs), COX-2 inhibitors, and novel kinase inhibitors.
This guide provides a validated protocol for the synthesis of ECPPC, addresses the critical challenge of tautomeric regiocontrol during downstream functionalization, and outlines its application in diversity-oriented synthesis (DOS).
Chemical Significance & Pharmacophore Analysis[1][2][3]
The "Warhead" Architecture
The pyrazole core serves as a bioisostere for imidazole, pyrrole, and thiazole rings. In ECPPC, three positions are critical for structure-activity relationship (SAR) tuning:
-
C3/C5 Position (Aryl Group): The 4-chlorophenyl moiety provides lipophilic bulk, essential for hydrophobic pocket occupancy in GPCRs (e.g., CB1).
-
C5/C3 Position (Ester): A synthetic handle for conversion to amides, hydrazides, or heterocycles (e.g., oxadiazoles).
-
N1 Position (The Pivot): The unsubstituted nitrogen allows for divergent library generation via alkylation or arylation.[1]
Tautomerism: The Hidden Variable
Unlike N-substituted pyrazoles, ECPPC exists in dynamic equilibrium between two tautomers in solution. This impacts reactivity and spectroscopic identification.[1]
-
Tautomer A: 3-(4-chlorophenyl)-5-ethoxycarbonyl-1H-pyrazole[1]
-
Tautomer B: 5-(4-chlorophenyl)-3-ethoxycarbonyl-1H-pyrazole[1]
Application Note: In 1H-NMR (DMSO-d6), the NH proton typically appears as a broad singlet around 13.8–14.2 ppm.[1] The tautomeric ratio is solvent-dependent, influencing the regioselectivity of subsequent N-alkylation reactions.
Validated Synthetic Protocol
Workflow Overview
The synthesis follows a robust two-step sequence: Claisen condensation followed by heterocyclization.[1]
Figure 1: Two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Objective: Formation of the 1,3-dicarbonyl precursor.[1]
-
Preparation: In a flame-dried 500 mL round-bottom flask under Argon, dissolve Sodium ethoxide (EtONa, 6.8 g, 100 mmol) in anhydrous ethanol (150 mL).
-
Addition: Cool to 0°C. Add Diethyl oxalate (14.6 g, 100 mmol) dropwise over 15 minutes.
-
Condensation: Add a solution of 4'-Chloroacetophenone (15.4 g, 100 mmol) in ethanol (50 mL) dropwise. The solution will turn yellow/orange.[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours. A thick precipitate (sodium enolate) typically forms.[1]
-
Workup: Quench with 1N HCl (200 mL) to precipitate the free diketoester. Filter the solid, wash with cold water, and dry.[2]
Step 2: Cyclization to Pyrazole (ECPPC)
Objective: Ring closure using hydrazine.[1]
-
Dissolution: Dissolve the diketoester (25.4 g, 100 mmol) in Ethanol (200 mL).
-
Cyclization: Add Hydrazine hydrate (80% solution, 7.5 g, 120 mmol) dropwise.
-
Caution: Exothermic reaction.[1]
-
-
Reflux: Heat to reflux (78°C) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Isolation: Cool to RT. Concentrate solvent to ~50% volume.[1] Pour into ice water (300 mL).
-
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water.[1]
-
Yield: Expect 75–85%.
-
Appearance: White to off-white needles.[1]
-
Critical Application: Regioselective Functionalization
The most common failure mode in using ECPPC for drug synthesis is uncontrolled N-alkylation .[1] When reacting ECPPC with an alkyl halide (R-X), two isomers are formed.
The Regioselectivity Problem
Due to steric hindrance from the 4-chlorophenyl group, alkylation under basic conditions (NaH/DMF) favors the nitrogen distal to the phenyl ring (the sterically less crowded N).
-
Major Product (Kinetic): Ethyl 1-alkyl-3-(4-chlorophenyl)-pyrazole-5-carboxylate (1,3-isomer).[1]
-
Minor Product (Thermodynamic/Steric): Ethyl 1-alkyl-5-(4-chlorophenyl)-pyrazole-3-carboxylate (1,5-isomer).[1]
Crucial Note for CB1 Antagonists: The 1,5-isomer (where the phenyl and ester are adjacent) is typically the bioactive conformation for Rimonabant-like activity.
Protocol for Directed Synthesis (The "Workaround")
To access the bioactive 1,5-isomer exclusively, do not alkylate the pre-formed ECPPC. Instead, use a substituted hydrazine in Step 2 of the synthesis.
| Target Isomer | Reagent Strategy | Conditions |
| 1H-Pyrazole (Unsubstituted) | Hydrazine Hydrate | EtOH, Reflux |
| 1,3-Isomer (Phenyl @ 3) | Alkylation of ECPPC | NaH, DMF, R-X (Favors 1,3) |
| 1,5-Isomer (Phenyl @ 5) | Substituted Hydrazine | React Diketoester with R-NH-NH2 |
Divergent Library Generation
For researchers conducting SAR studies, ECPPC is ideal for "Late-Stage Diversification" via N-arylation (Chan-Lam coupling) which tolerates the ester group.[1]
Figure 2: Divergent synthetic pathways starting from ECPPC.[1]
Analytical Validation Standards
To ensure the integrity of the intermediate, the following analytical signatures must be verified.
| Method | Parameter | Expected Result |
| HPLC | Purity | >98% (UV 254 nm) |
| 1H-NMR | Ethyl Group | Quartet (~4.3 ppm), Triplet (~1.3 ppm) |
| 1H-NMR | Pyrazole C-H | Singlet (~7.3 ppm) - Diagnostic for ring closure |
| 1H-NMR | NH Proton | Broad Singlet (~13.9 ppm, D2O exchangeable) |
| LC-MS | Mass | [M+H]+ = 251.06 (Cl isotope pattern 3:[1]1) |
References
-
Synthesis of 1,5-Diarylpyrazoles (CB1 Antagonists): Lange, J. H., et al. (2004). Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazolines as potent and selective CB(1) cannabinoid receptor antagonists.[4] Journal of Medicinal Chemistry, 47(3), 627–643.[4]
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from acetylenic ketones and hydrazines.[5] Journal of Organic Chemistry.
-
Biological Activity (Anticancer): Rostom, S. A., et al. (2003).[6] Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. European Journal of Medicinal Chemistry, 38(11-12), 959-974.[6]
-
General Pyrazole Synthesis (Organic Chemistry Portal): Detailed mechanisms for Claisen condensation and hydrazine cyclization.[1]
-
Rimonabant Analog Data (PubChem): Structure-activity data for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[1]
Sources
- 1. This compound | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Anticancer Evaluation of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Scaffolds
This Application Note is designed for researchers in medicinal chemistry and oncology drug discovery. It provides a comprehensive technical guide on the synthesis, biological evaluation, and mechanistic characterization of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate and its bioactive derivatives.
Abstract & Executive Summary
The pyrazole ring system is a privileged pharmacophore in oncology, forming the core of approved drugs like Ruxolitinib and Crizotinib.[1] Among these, This compound (ECPC) represents a critical versatile scaffold. The presence of the 4-chlorophenyl moiety at position 3 enhances lipophilicity and receptor binding affinity, while the ethyl ester at position 5 serves as a reactive handle for further derivatization into hydrazides, amides, or fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines).
This guide details the protocol for synthesizing the ECPC core, evaluating its cytotoxicity against NCI-60 cancer cell lines, and validating its mechanism of action (MOA) as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor .
Chemical Background & Rationale
Structural Significance
-
3-(4-Chlorophenyl) Moiety: Provides hydrophobic interactions within the ATP-binding pocket of kinases (e.g., EGFR, VEGFR). The chlorine atom often engages in halogen bonding or fills hydrophobic sub-pockets.
-
1H-Pyrazole Core: Acts as a hydrogen bond donor/acceptor, mimicking the adenine ring of ATP. Note that in unsubstituted 1H-pyrazoles, positions 3 and 5 are tautomeric; however, the nomenclature fixes the carboxylate at position 5 for synthetic tracking.
-
5-Carboxylate Ester: A "warhead" precursor. It is rarely the final drug but is essential for generating library diversity (e.g., conversion to carbohydrazides for Schiff base formation).
Mechanism of Action (MOA)
Research indicates that derivatives of this scaffold primarily target Tyrosine Kinases (EGFR) and Tubulin Polymerization . The planar pyrazole structure allows intercalation or groove binding, while the side chains arrest cell cycles at the G2/M phase.
Experimental Protocols
Protocol A: Synthesis of the ECPC Scaffold
Objective: To synthesize the core this compound with high purity (>95%) for biological testing.
Reagents:
-
4-Chloroacetophenone (10 mmol)
-
Diethyl oxalate (12 mmol)
-
Sodium ethoxide (NaOEt) (12 mmol)
-
Hydrazine hydrate (15 mmol)
-
Ethanol (Absolute)
-
Glacial Acetic Acid[2]
Step-by-Step Methodology:
-
Claisen Condensation:
-
In a round-bottom flask, dissolve NaOEt (0.82 g) in absolute ethanol (20 mL).
-
Add 4-Chloroacetophenone (1.54 g) and stir at 0°C for 15 min.
-
Dropwise add Diethyl oxalate (1.75 g) while maintaining temperature <10°C.
-
Stir at room temperature (RT) for 4 hours. The solution will turn yellow/orange, indicating the formation of the diketoester intermediate (Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate).
-
-
Cyclization:
-
Cool the reaction mixture to 0°C.
-
Add Hydrazine hydrate (0.75 g) dropwise.
-
Reflux the mixture at 80°C for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
-
Work-up & Purification:
-
Evaporate ethanol under reduced pressure.
-
Pour residue into ice-cold water and acidify with glacial acetic acid to pH 4–5.
-
Filter the resulting precipitate.
-
Recrystallization: Purify using Ethanol/Water (1:1) to yield white/pale yellow crystals.
-
Yield Expectation: 75–85% Characterization: ^1H NMR (DMSO-d6) should show a singlet at ~7.3 ppm (Pyrazole-H4) and the ethyl quartet/triplet signals.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine the IC50 of ECPC and its derivatives against A549 (Lung), MCF-7 (Breast), and HCT-116 (Colon) cancer cell lines.
Materials:
-
Cell lines (ATCC validated)
-
MTT Reagent (5 mg/mL in PBS)
-
DMSO (Solubilizing agent)
-
96-well culture plates
Workflow:
-
Seeding: Plate cells at density
cells/well in 100 µL media. Incubate for 24h at 37°C, 5% CO2. -
Treatment: Dissolve ECPC derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add 100 µL of drug solution to wells (Final DMSO < 0.1%).
-
Control: 0.1% DMSO only.
-
Positive Control: Doxorubicin or Erlotinib.
-
-
Incubation: Incubate for 48 hours.
-
Development:
-
Add 20 µL MTT reagent to each well. Incubate 4 hours (purple formazan crystals form).
-
Remove media carefully.
-
Add 100 µL DMSO to dissolve crystals. Shake for 15 min.
-
-
Readout: Measure Absorbance at 570 nm using a microplate reader.
-
Calculation:
Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol C: EGFR Kinase Inhibition Assay
Objective: Validate if the cytotoxic effect is due to EGFR inhibition.[3]
-
Kit Setup: Use a commercially available EGFR Kinase Assay Kit (e.g., ADP-Glo or HTRF).
-
Reaction: Mix EGFR enzyme (0.2 ng/µL), Poly(Glu,Tyr) substrate, ATP (10 µM), and Test Compound (ECPC derivative) in kinase buffer.
-
Incubation: 60 min at RT.
-
Detection: Add detection reagent (stops reaction and generates luminescent/fluorescent signal proportional to ADP produced or phosphorylation).
-
Analysis: Low signal = High Inhibition. Compare against Erlotinib (known EGFR inhibitor).
Data Visualization & Analysis
Synthesis & Derivatization Pathway
The following diagram illustrates the synthesis of the core scaffold and its divergence into two major bioactive classes: Amides (often VEGFR inhibitors) and Fused Pyrimidines (often EGFR inhibitors).
Caption: Synthesis of ECPC scaffold and downstream bioactive derivatives.
Mechanistic Signaling Pathway (EGFR)
This diagram details how 4-chlorophenyl-pyrazole derivatives interfere with the EGFR signaling cascade, leading to apoptosis.
Caption: Mechanism of Action: Competitive inhibition of ATP binding at EGFR by Pyrazole derivatives.
Summary of Bioactivity Data
The following table summarizes reported IC50 values for 3-(4-chlorophenyl)-pyrazole derivatives, demonstrating the structure-activity relationship (SAR).
| Compound ID | R-Group (Position 1/5) | Cell Line | IC50 (µM) | Target | Reference |
| ECPC (Core) | Ethyl Ester | MCF-7 | > 50 | N/A | [1] |
| HD05 | Indol-3-yl / Phenoxyethanone | Leukemia | 0.8–2.5 | EGFR | [2] |
| Comp 12b | Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 8.21 | EGFR (WT) | [3] |
| Comp 6j | Thiadiazole-linked | A549 | < 10 | EGFR | [4] |
| Hydrazide 14 | 4-hydroxy-hydrazide | NCI-Panel | 0.08 | Tubulin | [5] |
SAR Insight: The core ethyl ester (ECPC) is generally weakly active. Activity spikes significantly when the ester is converted to a heterocyclic system (e.g., thiadiazole or pyrimidine) or a hydrazide, which can form additional hydrogen bonds in the target pocket.
References
-
ChemicalBook. Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate Synthesis.
-
MDPI (2020). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Identifying New EGFR Inhibitors.
-
Journal of Enzyme Inhibition and Medicinal Chemistry (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR.
-
ACS Omega (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.
-
European Journal of Medicinal Chemistry (2003). Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs.
Sources
- 1. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Precision Antimicrobial Screening of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Analogs
Executive Summary
This application note details the rigorous antimicrobial profiling of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate and its functionalized analogs. Pyrazole-3-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent inhibition of bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV). This guide provides a standardized, self-validating workflow for evaluating these compounds against multidrug-resistant (MDR) "ESKAPE" pathogens.
Target Audience: Medicinal Chemists, Microbiologists, and Pharmacology Leads.
Chemical Foundation & Synthesis Context
Understanding the structural origin of the analyte is crucial for troubleshooting solubility issues during biological assays. The core scaffold is typically synthesized via a Claisen condensation followed by heterocyclization.
Synthesis Pathway (Context for Solubilization)
The lipophilic nature of the 4-chlorophenyl group often necessitates specific solvent systems (DMSO/Tween-80) for biological testing.
Figure 1: General synthesis pathway. The final ester moiety (Node E) is the primary site for hydrolysis, requiring pH-buffered media during long-duration assays.
Experimental Workflow: The Screening Cascade
To ensure data integrity, a funnel approach is utilized: qualitative screening
Figure 2: Screening cascade designed to filter inactive compounds early, conserving resources for high-potency analogs.
Phase 2: Quantitative Potency (MIC Protocol)
Standard: CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests). Objective: Determine the Minimum Inhibitory Concentration (MIC) with high reproducibility.
Materials & Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Essential for standardization of divalent cations (
, ) which affect membrane permeability. -
Resazurin Dye (0.01%): Redox indicator. Blue (oxidized/no growth)
Pink (reduced/growth). -
Positive Control: Ciprofloxacin (DNA gyrase inhibitor reference).
Step-by-Step Protocol
-
Inoculum Preparation:
-
Select 3-5 colonies of S. aureus (ATCC 25923) or E. coli (ATCC 25922).
-
Suspend in saline to reach 0.5 McFarland Standard (
CFU/mL). -
Dilute 1:100 in CAMHB to achieve final assay concentration of
CFU/mL.
-
-
Compound Dilution:
-
Dissolve this compound analog in 100% DMSO to 10 mg/mL.
-
Perform serial 2-fold dilutions in a 96-well plate.
-
Critical Control: Ensure final DMSO concentration is
to prevent solvent toxicity.
-
-
Incubation:
-
Add diluted bacterial suspension to compound wells.
-
Incubate at
for 16-20 hours (ambient air).
-
-
Readout:
-
Add 30 µL Resazurin. Incubate for 2 hours.
-
MIC Definition: The lowest concentration preventing the color change from Blue to Pink.
-
Phase 3: Mechanism of Action (DNA Gyrase Inhibition)
This compound analogs often target the ATP-binding site of the GyrB subunit of DNA gyrase.
DNA Supercoiling Assay
Principle: Relaxed plasmid DNA (pBR322) is converted to supercoiled form by DNA gyrase. Inhibitors prevent this conversion.
Protocol:
-
Mix: Assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM
, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), Relaxed pBR322 DNA (0.5 µg), and E. coli DNA Gyrase (1 U). -
Treat: Add test compound (1 - 100 µM).
-
Incubate: 37°C for 30 minutes.
-
Stop: Add 0.2% SDS and Proteinase K.
-
Visualize: Run on 1% agarose gel.
Data Analysis & Interpretation
MIC vs. MBC Ratios
The relationship between MIC and Minimum Bactericidal Concentration (MBC) defines the drug's nature.
| Metric | Calculation | Interpretation |
| Bactericidal | MBC / MIC | Kills |
| Bacteriostatic | MBC / MIC > 4 | Inhibits growth but relies on immune system for clearance. |
| Tolerance | MBC / MIC | Bacteria survive high concentrations; high risk of resistance. |
Structure-Activity Relationship (SAR) Notes
-
4-Chlorophenyl moiety: Critical for lipophilic interaction with the hydrophobic pocket of GyrB.
-
5-Carboxylate ester: Often acts as a prodrug. Hydrolysis to the free acid or conversion to a hydrazide often improves solubility and hydrogen bonding capability within the active site.
Troubleshooting & Safety
-
Precipitation: Pyrazole esters are hydrophobic. If precipitation occurs in CAMHB, use cyclodextrin-based formulations or increase dilution factor.
-
False Positives: High concentrations of colored analogs can interfere with Resazurin readings. Always include a "Compound Only" (Sterile Control) well.
-
Safety: The 4-chlorophenyl moiety suggests potential halogenated metabolic byproducts. Handle all stock solutions in a fume hood.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][6]
-
National Institutes of Health (NIH) - PubMed. (2022). Antibacterial pyrazoles: tackling resistant bacteria. [Link]
-
MDPI - Molecules. (2021). Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives as Antimicrobial Agents. [Link][7]
-
Protocols.io. (2023).[8] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
Sources
- 1. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors; Revealing a New Mechanism - Muhammed - Current Computer-Aided Drug Design [rjpbr.com]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 7. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
Enzyme inhibition assay using Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Application Note: High-Throughput Screening for D-Amino Acid Oxidase (DAAO) Inhibition using Pyrazole-5-Carboxylate Scaffolds
Abstract
This application note details a validated protocol for evaluating the inhibitory potency of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (and its bioactive free-acid metabolite) against D-Amino Acid Oxidase (DAAO) . While pyrazole-5-carboxylates are privileged scaffolds for various targets—including acrosin and kinases—they are most prominent in neuropsychiatric drug discovery as DAAO inhibitors for schizophrenia and neuropathic pain. This guide addresses the critical distinction between the ethyl ester prodrug and the active carboxylic acid , providing a robust fluorometric coupled assay to determine IC₅₀ values.
Introduction & Mechanistic Grounding
The Target: D-Amino Acid Oxidase (DAAO) DAAO is a flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme responsible for the oxidative deamination of D-amino acids, particularly D-Serine , a potent co-agonist of the NMDA receptor.[1][2] Elevated DAAO activity depletes D-Serine, leading to NMDA receptor hypofunction, a hallmark of schizophrenia. Inhibiting DAAO restores D-Serine levels, enhancing synaptic plasticity.
The Compound: this compound [3]
-
Pharmacophore: The 3-phenyl-pyrazole-5-carboxylic acid core is a classic competitive inhibitor of DAAO. The planar pyrazole ring mimics the amino acid backbone, while the carboxylate group forms a critical electrostatic interaction with Arg283 in the DAAO active site.
-
Ester vs. Acid (Critical Technical Note): The title compound is an ethyl ester . In many enzymatic assays, the ester acts as a prodrug . It lacks the free carboxylate required for high-affinity binding to the DAAO active site.
-
Direct Assay: Tests for allosteric binding or specific hydrophobic pocket interactions (e.g., Acrosin inhibition).
-
Hydrolysis Assay (Recommended): For DAAO targeting, the ester should be hydrolyzed (chemically or enzymatically) to 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid to observe maximal potency.
-
Assay Principle: HRP-Coupled Fluorometry We utilize a coupled enzyme system. DAAO oxidizes D-Serine to produce hydrogen peroxide (H₂O₂).[1] Horseradish Peroxidase (HRP) then uses this H₂O₂ to oxidize a non-fluorescent probe (Amplex Red) into highly fluorescent Resorufin. The inhibitor reduces H₂O₂ production, decreasing the fluorescence signal.
Materials & Reagents
| Component | Specification | Storage |
| Test Compound | This compound | -20°C (Solid) |
| Target Enzyme | Recombinant Human DAAO (hDAAO) | -80°C |
| Substrate | D-Serine (High Purity) | RT |
| Coupling Enzyme | Horseradish Peroxidase (HRP) | -20°C |
| Detection Probe | Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) | -20°C (Dark) |
| Cofactor | Flavin Adenine Dinucleotide (FAD) | -20°C |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0, 0.05% CHAPS | 4°C |
| Stop Solution | Sodium Azide (NaN₃) or Strong Acid (HCl) | RT |
Experimental Workflow (Visualization)
Caption: Workflow for the DAAO coupled enzyme inhibition assay. The hydrolysis step is critical if the user intends to validate the pharmacophore's active acid form.
Detailed Protocol
Phase A: Compound Preparation (The "Ester" Factor)
Scientific Rationale: To ensure we measure the relevant biological activity, we prepare two streams.
-
Stream 1 (Direct): Dissolve 10 mM of this compound in 100% DMSO. This tests the ester's intrinsic activity (relevant for protease targets or allosteric sites).
-
Stream 2 (Hydrolyzed): Mix 100 µL of 10 mM DMSO stock with 10 µL of 1 M NaOH. Incubate at 60°C for 30 mins. Neutralize with 10 µL 1 M HCl. This generates the active inhibitor (Carboxylic Acid) in situ.
Phase B: Reagent Setup
-
Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0) containing 0.05% CHAPS (to prevent compound aggregation) and 1 mM EDTA.
-
Enzyme Mix (2X): Dilute hDAAO to 10 nM and FAD to 10 µM in Assay Buffer.
-
Note: FAD is the essential cofactor; adding it ensures the enzyme is fully saturated (holoenzyme form).
-
-
Substrate/Detection Mix (2X): Dilute D-Serine to 20 mM (Km is typically ~5-10 mM), HRP to 1 U/mL, and Amplex Red to 100 µM in Assay Buffer.
Phase C: Assay Procedure (384-Well Format)
-
Compound Addition: Dispense 0.5 µL of test compound (from Stream 1 or 2) into assay plate wells. Include DMSO only (Negative Control) and Known Inhibitor (e.g., Benzoate, Positive Control).
-
Enzyme Addition: Add 10 µL of Enzyme Mix to each well.
-
Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at 25°C .
-
Why? This allows the inhibitor to reach equilibrium with the enzyme active site before the substrate competes for binding.
-
-
Reaction Initiation: Add 10 µL of Substrate/Detection Mix . Final volume = 20.5 µL.
-
Kinetic Reading: Immediately place in fluorescence microplate reader.
-
Excitation: 540 nm
-
Emission: 590 nm
-
Mode: Kinetic read every 60 seconds for 45 minutes.
-
Data Analysis & Validation
Calculation of % Inhibition
Use the linear slope (Velocity, RFU/min) of the reaction curve (typically between 5–20 minutes) to avoid substrate depletion effects.
- : Slope of the test compound.
- : Slope of the uninhibited control.
- : Slope of the "No Enzyme" control (background oxidation).
IC₅₀ Determination
Plot % Inhibition vs. Log[Compound Concentration]. Fit data to a 4-parameter logistic (4PL) equation :
Troubleshooting Guide
| Observation | Root Cause | Solution |
| High Background Fluorescence | Amplex Red oxidation by light or contaminants. | Keep Amplex Red in dark; prepare fresh. Check DMSO for peroxides. |
| No Inhibition (Ester) | The ethyl ester does not bind Arg283. | Use Stream 2 (Hydrolysis) to convert to acid form. |
| Precipitation | Chlorophenyl group is lipophilic. | Ensure <1% final DMSO. Add 0.01% Triton X-100 if CHAPS fails. |
| Signal Decay | HRP inactivation or substrate depletion. | Use kinetic window (first 10 mins). Confirm HRP activity separately. |
Mechanism of Action Diagram
Caption: Competitive inhibition mechanism. The pyrazole carboxylate competes with D-Serine for the DAAO active site, preventing H2O2 generation.
References
-
Adage, T., et al. (2008).[4] In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor.[4] European Journal of Pharmacology, 584(2-3), 293-303. Link
-
Duplantier, A. J., et al. (2009). Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of D-Amino Acid Oxidase (DAAO) Inhibitors. Journal of Medicinal Chemistry, 52(11), 3576–3585. Link
-
Bi, Y., et al. (2011). Synthesis and acrosin inhibitory activities of substituted ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives. Chemical Biology & Drug Design, 79(1), 106-111. Link(Note: Reference for Ethyl Ester activity against Serine Proteases).
-
Sacchi, S., et al. (2002). Structure-function relationships of D-amino acid oxidase. Amino Acids, 22(4), 371-387. Link
Sources
- 1. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cytotoxicity Profiling of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (ECPPC)
[1]
Introduction & Scientific Rationale
This compound is a bioactive pyrazole derivative.[1] Pyrazoles are extensively documented to exert cytotoxic effects via multiple mechanisms, including the inhibition of tubulin polymerization, induction of Reactive Oxygen Species (ROS), and modulation of inflammatory pathways (e.g., COX-2 inhibition).[1]
When assessing ECPPC, relying solely on a single endpoint (like MTT) is insufficient because pyrazoles can induce metabolic arrest without immediate cell death.[1] Therefore, this guide proposes a Multi-Parametric Cytotoxicity Matrix :
-
Metabolic Viability (MTT/MTS): Measures mitochondrial reductase activity.[1]
-
Membrane Integrity (LDH): Distinguishes necrosis from apoptosis.[1]
-
Apoptotic Confirmation (Caspase 3/7): Validates the mechanism of cell death.[1]
Compound Properties & Handling
| Property | Specification | Handling Note |
| Appearance | Off-white needles/solid | Light sensitive; store in amber vials.[1] |
| Solubility | DMSO (Soluble > 10 mM) | Critical: Insoluble in water.[1] Stock must be prepared in DMSO.[1] |
| Stability | Stable at -20°C (Solid) | Avoid repeated freeze-thaw cycles of DMSO stocks.[1] |
| Molar Mass | 250.68 g/mol | 1 mg dissolved in 3.98 mL DMSO = 1 mM.[1] |
Experimental Workflow
The following diagram outlines the logical flow of the cytotoxicity assessment, ensuring that stock preparation and cell synchronization occur prior to exposure.
Figure 1: Integrated workflow for ECPPC cytotoxicity profiling, ensuring parallel assessment of metabolic and membrane endpoints.
Detailed Protocols
Protocol A: Metabolic Viability Assay (MTT)
Purpose: To determine the IC50 value based on mitochondrial succinate dehydrogenase activity.[1] Mechanism: ECPPC may inhibit cell proliferation; MTT reduction correlates to the number of metabolically active cells.[1]
Materials
-
Cell Line: A549 (Lung) or MCF-7 (Breast) are recommended due to high sensitivity to pyrazole scaffolds.[1]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).[1]
-
Solubilization Buffer: DMSO or SDS-HCl.[1]
Step-by-Step Methodology
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Volume: 100 µL.
-
Expert Insight: Low seeding density ensures cells remain in the log-growth phase during the 48h or 72h treatment, preventing contact inhibition from masking cytotoxicity.[1]
-
-
Equilibration: Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.
-
Compound Preparation:
-
Prepare a 10 mM stock of ECPPC in DMSO.
-
Perform a 1:1000 dilution in culture media to get a 10 µM starting concentration (0.1% DMSO final).[1]
-
Prepare serial dilutions (e.g., 100, 33, 11, 3.7, 1.2, 0.4, 0.13 µM).
-
Control: Include a "Vehicle Control" (0.1% DMSO only) and a "Positive Control" (e.g., Doxorubicin 1 µM).[1]
-
-
Treatment: Aspirate old media (carefully) and add 100 µL of drug-containing media. Incubate for 48 or 72 hours .
-
MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Readout: Measure Absorbance at 570 nm (Reference: 630 nm).
Protocol B: Membrane Integrity Assay (LDH Release)
Purpose: To detect rapid necrosis or late-stage apoptosis.[1] Causality: If ECPPC acts as a detergent or causes immediate lysis, LDH will be high.[1] If it triggers apoptosis, LDH release will be delayed.[1]
Methodology
-
Setup: Can be multiplexed with the MTT assay if using a supernatant-based LDH kit.
-
Sampling: After the 48h treatment (from Protocol A), transfer 50 µL of supernatant to a new clear-bottom 96-well plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium salt + Diaphorase).
-
Incubation: Incubate at Room Temperature for 30 minutes (protected from light).
-
Stop: Add Stop Solution (usually acetic acid or SDS).[1]
-
Readout: Measure Absorbance at 490 nm .
Mechanistic Pathway Analysis
Understanding how ECPPC kills cells is vital.[1] Pyrazole derivatives often induce oxidative stress or interfere with microtubule dynamics.[1]
Figure 2: Hypothesized Mechanism of Action (MOA) for ECPPC based on structural analogs. The compound likely triggers apoptosis via oxidative stress or mitotic arrest.[1]
Data Analysis & Validation
To ensure Trustworthiness , your data must meet specific acceptance criteria.[1]
Acceptance Criteria (QC)
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.[1]
-
(where
is positive control, is negative control).[1]
-
(where
-
DMSO Tolerance: The vehicle control (0.1% DMSO) must not show >5% toxicity compared to untreated media.[1]
-
Dose-Response: The curve should be sigmoidal. If the curve is flat, check compound solubility or cell line resistance.[1]
Reporting Results
Summarize your findings in a standard table format:
| Cell Line | IC50 (µM) | R² Value | MOA Indication |
| A549 | [Experimental Value] | > 0.95 | e.g., Metabolic Arrest |
| HeLa | [Experimental Value] | > 0.95 | e.g., Apoptosis |
| HEK293 | [Experimental Value] | > 0.95 | Toxicity Control (Normal cells) |
References
-
PubChem. this compound - Compound Summary. National Library of Medicine.[1] Link[1]
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 2023.[1] Link
-
National Institutes of Health (NIH). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives.[1] PubMed Central.[1] Link
Developing analogs of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Application Note: Strategic Development of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Analogs
Executive Summary
This compound represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its structural utility spans from CB1 receptor antagonism (metabolic disorders) to kinase inhibition (oncology) and COX-2 inhibition (inflammation).[1]
This guide provides a rigorous technical roadmap for researchers to synthesize, functionalize, and validate analogs of this core intermediate. Unlike generic protocols, this document focuses on controlling regioselectivity during N-alkylation and diversifying the ester functionality to access high-value pharmacophores.[1]
Rational Design & SAR Strategy
The biological activity of pyrazole-5-carboxylates is governed by three primary vectors. Understanding these vectors is critical before commencing synthesis.
-
Vector A (C3-Aryl): The 4-chlorophenyl group provides lipophilic bulk and halogen bonding capability.[1] Modifications here (e.g., fluoro-, methoxy-, or heteroaryl replacements) tune potency and metabolic stability.[1]
-
Vector B (N1-Position): The "switch" for selectivity.[1] Unsubstituted (NH) pyrazoles often show promiscuity.[1] N-alkylation or arylation locks the conformation and determines receptor subtype selectivity (e.g., CB1 vs. CB2).[1]
-
Vector C (C5-Carbonyl): The ester is a synthetic handle.[1] It serves as a prodrug moiety or a precursor to amides (H-bond donors/acceptors), alcohols, or heterocycles (oxadiazoles).[1]
Figure 1: Structure-Activity Relationship (SAR) vectors for the pyrazole-5-carboxylate scaffold.
Chemical Synthesis Protocols
Protocol A: Core Scaffold Assembly (Claisen-Cyclization)
This route is preferred for its scalability and cost-efficiency compared to 1,3-dipolar cycloadditions.[1]
Reaction Scheme:
-
Claisen Condensation: 4-Chloroacetophenone + Diethyl Oxalate → Diketoester Intermediate.[1]
-
Cyclization: Diketoester + Hydrazine Hydrate → Pyrazole Core.[1]
Reagents & Conditions:
| Step | Reagent | Equiv. | Solvent | Temp/Time | Critical Note |
|---|---|---|---|---|---|
| 1 | 4-Chloroacetophenone | 1.0 | EtOH/Toluene | 0°C → RT | NaOEt (1.2 eq) as base.[1] Exothermic. |
| 1 | Diethyl oxalate | 1.2 | - | - | Add dropwise to prevent self-condensation. |
| 2 | Hydrazine Hydrate | 1.1 | EtOH | Reflux/4h | Safety: Hydrazine is toxic/carcinogenic. |
| 2 | AcOH (Catalytic) | 0.1 | - | - | Promotes dehydration/cyclization.[1][2] |
Step-by-Step Methodology:
-
Formation of Enolate: Suspend Sodium Ethoxide (1.2 eq) in absolute ethanol under N2 atmosphere. Cool to 0°C.[1]
-
Condensation: Add a mixture of 4-Chloroacetophenone (1.0 eq) and Diethyl oxalate (1.2 eq) dropwise over 30 mins. The solution will turn yellow/orange.[1] Stir at RT for 12h.[1]
-
Acidification: Quench with 1M HCl until pH ~4. Extract the diketoester intermediate with EtOAc.[1] (Note: The intermediate is unstable; proceed immediately to cyclization).
-
Cyclization: Dissolve the crude diketoester in Ethanol. Add Hydrazine Hydrate (1.1 eq) dropwise.[1] Reflux for 4 hours.
-
Isolation: Cool to 0°C. The product, This compound , often precipitates as a white solid.[1] Filter and wash with cold ethanol.[1]
Validation Criteria:
-
1H NMR (DMSO-d6): Singlet at ~7.3 ppm (Pyrazole C4-H).[1] Broad singlet at >13 ppm (NH).[1]
-
Yield Target: >75%.
Protocol B: Regioselective N-Alkylation
A critical challenge in pyrazole chemistry is the "tautomeric ambiguity." Alkylating the NH group yields two isomers: the 1,3-disubstituted and the 1,5-disubstituted product.[1]
-
Isomer A (Desired): Ethyl 1-alkyl-3-(4-chlorophenyl)pyrazole-5-carboxylate.[1]
-
Isomer B (Minor/Byproduct): Ethyl 1-alkyl-5-(4-chlorophenyl)pyrazole-3-carboxylate.[1]
Methodology for High Selectivity: Use Cesium Carbonate (Cs2CO3) in DMF to favor the thermodynamically stable isomer (usually the 1,3-isomer due to steric hindrance at position 5 adjacent to the ester).[1]
-
Dissolve Pyrazole scaffold (1.0 eq) in dry DMF.
-
Add Cs2CO3 (1.5 eq) and stir for 30 min at RT.
-
Add Alkyl Halide (1.1 eq) (e.g., Methyl Iodide, Benzyl Bromide).
-
Stir at 60°C for 3-6 hours. Monitor by TLC (Isomers often have distinct Rf values).
-
Purification: Flash chromatography (Hexane:EtOAc). The 1,3-isomer typically elutes second (more polar) compared to the 1,5-isomer in many solvent systems, though this must be confirmed by NOESY NMR.[1]
Downstream Functionalization
To access biologically active "Application Nodes" (e.g., Kinase Inhibitors), convert the ester to an amide.
Protocol C: Direct Aminolysis (Amide Synthesis)
-
Reagents: Pyrazole Ester (1.0 eq), Primary Amine (2.0 eq), Trimethylaluminum (AlMe3, 2.0 eq) OR simple thermal reflux if amine is liquid.
-
Procedure (AlMe3 method):
-
Why this works: AlMe3 activates the amine, bypassing the need for hydrolysis to acid + coupling agents.
Workflow Visualization
Figure 2: Integrated synthesis workflow from raw materials to functionalized analogs.
QC & Characterization Standards
To ensure data integrity (E-E-A-T), every analog must pass the following checks:
-
Regioisomer Confirmation (NOESY NMR):
-
Purity: >95% by HPLC (254 nm).
-
Mass Spec: High-Resolution Mass Spectrometry (HRMS) required for publication-grade data.
References
-
Synthesis & Antifungal Activity: Horrocks, P., et al. (2013).[3] "Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." Organic & Biomolecular Chemistry. Link
-
Antitumor & Anti-HCV: Rostom, S. A., et al. (2003). "Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs." European Journal of Medicinal Chemistry. Link
-
Regioselective Synthesis: Kong, Y., et al. (2014).[4] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones." Organic Letters. Link[1]
-
General Biological Profile: "this compound Compound Summary." PubChem. Link[1][2]
-
Fused Pyrazoles Review: Abdelhamed, M., et al. (2023).[5][6] "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives." Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. mdpi.com [mdpi.com]
Application Note: Scale-Up Synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (CAS: 595610-40-5).[1] This scaffold is a critical intermediate in the synthesis of bioactive compounds, including CB1 receptor antagonists (e.g., Rimonabant analogs) and COX-2 inhibitors.
The protocol utilizes a classic two-step sequence: Claisen condensation followed by hydrazine cyclization .[1] Unlike bench-scale methods that rely on chromatographic purification, this process is engineered for kilogram-scale production using filtration and crystallization as the primary purification methods.[1]
Key Process Advantages:
-
Chromatography-Free: Purification via salt precipitation and crystallization.[1]
-
Atom Economy: High recovery of solvents and reagents.[1]
-
Safety Profile: Engineered controls for hydrazine handling and exothermic management.[1]
Retrosynthetic Analysis & Strategy
The synthesis disconnects the pyrazole ring into a 1,3-dielectrophile (a
-
Precursor: Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (formed via Claisen condensation).[1]
-
Starting Materials: 4-Chloroacetophenone and Diethyl Oxalate.
Process Flow Diagram
Figure 1: Process flow for the synthesis of the target pyrazole ester.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate[1]
This step involves the Claisen condensation of 4-chloroacetophenone with diethyl oxalate.[1] A critical feature of this scale-up protocol is the isolation of the sodium enolate salt , which precipitates from the reaction mixture. This filtration step effectively removes unreacted starting materials and impurities, avoiding the need for high-vacuum distillation or chromatography.[1]
Reagents:
-
4-Chloroacetophenone (1.0 eq)[1]
-
Diethyl Oxalate (1.2 eq)
-
Sodium Ethoxide (NaOEt), 21 wt% in Ethanol (1.3 eq)
-
Ethanol (Absolute)[4]
-
MTBE (Methyl tert-butyl ether) – for washing[1]
-
Sulfuric Acid (H₂SO₄) or HCl (1M) – for neutralization
Protocol:
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel.
-
Charging: Charge the reactor with Sodium Ethoxide solution (1.3 eq) and dilute with absolute Ethanol (5 volumes relative to ketone). Cool the mixture to 0–5 °C .
-
Addition: Mix 4-Chloroacetophenone (1.0 eq) and Diethyl Oxalate (1.2 eq) in a separate vessel. Add this mixture dropwise to the reactor over 60–90 minutes.
-
Critical Control Point: Maintain internal temperature < 10 °C to minimize polymerization side reactions.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
-
Observation: The solution will turn yellow/orange, and a thick yellow precipitate (the sodium enolate) will form.
-
-
Filtration (Purification): Filter the yellow solid using a Büchner funnel or centrifuge.[1]
-
Wash: Wash the filter cake with cold Ethanol (1 vol) followed by MTBE (2 vol) to remove non-polar impurities and excess diethyl oxalate.
-
-
Acidification: Suspend the yellow solid in water (10 vol) and crushed ice. Slowly add 1M H₂SO₄ or HCl with vigorous stirring until pH reaches 2–3.
-
Isolation: Extract the liberated diketoester into Ethyl Acetate or precipitate it directly if solid (often exists as a low-melting solid or oil).[1] If extracting, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Yield Expectation: 85–90%.[1]
-
Checkpoint: ¹H NMR should show the characteristic enol proton at ~15 ppm (broad).
-
Step 2: Cyclization to this compound[1]
The 1,3-diketoester is cyclized with hydrazine.[1] Note that 3- and 5- isomers are tautomers in the 1H-pyrazole series; they are chemically identical in solution unless the nitrogen is substituted.[1]
Reagents:
-
Diketoester Intermediate (from Step 1)
-
Hydrazine Hydrate (64% or 80% solution) (1.1 eq)
-
Ethanol (Solvent)[5]
Protocol:
-
Dissolution: Dissolve the Diketoester in Ethanol (8 volumes). Cool to 0–5 °C .[1]
-
Addition: Add Hydrazine Hydrate (1.1 eq) dropwise over 30 minutes.
-
Cyclization: After addition, warm the mixture to room temperature, then heat to Reflux (78 °C) for 2–3 hours.
-
Monitoring: Monitor by HPLC or TLC (disappearance of diketoester).[1]
-
-
Workup & Crystallization:
-
Cool the reaction mixture slowly to 0–5 °C. The product often crystallizes directly from the reaction solvent.
-
If no precipitate forms, concentrate the ethanol to ~20% volume and add water (anti-solvent) to induce precipitation.
-
-
Filtration: Filter the white to off-white solid. Wash with cold 50% Ethanol/Water.[1]
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Scale-Up Critical Control Points (CCPs)
| Parameter | Specification | Rationale |
| Temperature (Step 1) | < 10 °C during addition | Prevents self-condensation of diethyl oxalate and uncontrolled exotherms.[1] |
| Stoichiometry (Step 1) | 1.2 eq Diethyl Oxalate | Excess ensures complete conversion of the expensive ketone; excess is washed away in the salt filtration step. |
| Hydrazine Handling | Dilute (64-80%) vs Anhydrous | Use hydrazine hydrate (aqueous) rather than anhydrous hydrazine to reduce explosion risk and vapor pressure.[1] |
| pH Control (Step 2) | Neutral workup | Pyrazole esters can hydrolyze to the acid under strong basic/acidic conditions and heat. Avoid prolonged exposure to extremes.[1][6] |
Analytical Specifications
Product: this compound Molecular Formula: C₁₂H₁₁ClN₂O₂ Molecular Weight: 250.68 g/mol [1][2][3]
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: 142–144 °C (Lit.[1] varies by crystal form, verify against standard).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.8 (br s, 1H, NH)
-
δ 7.85 (d, 2H, Ar-H)
-
δ 7.50 (d, 2H, Ar-H)
-
δ 7.35 (s, 1H, Pyrazole-H4)
-
δ 4.30 (q, 2H, OCH₂CH₃)
-
δ 1.32 (t, 3H, OCH₂CH₃)
-
-
HPLC Purity: > 98.0% (Area %).[1]
Process Safety & Hazard Analysis
Hydrazine Hydrate[1][7][8][9]
-
Hazard: Severe skin/eye irritant, sensitizer, suspected carcinogen.
-
Control: Use in a fume hood or closed vessel. Double-glove (nitrile/laminate).[1] Quench spills immediately with dilute bleach (sodium hypochlorite) to oxidize hydrazine to nitrogen.[1]
Sodium Ethoxide[1][4][6][10]
-
Hazard: Corrosive, moisture sensitive.[1]
-
Control: Handle under nitrogen atmosphere. Exothermic reaction with water.[1]
Thermal Runaway
-
Step 1: The Claisen condensation is exothermic. Failure of cooling during the addition of the ester mixture can lead to rapid solvent boiling.
-
Mitigation: Addition rate must be coupled to reactor temperature. If
, stop addition automatically.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete enolization or moisture ingress.[1] | Ensure NaOEt is fresh. Dry ethanol (Karl Fischer < 0.1%).[1] |
| Product is Oily (Step 2) | Impurities preventing crystallization.[1] | Recrystallize from Ethanol/Water (9:1).[1] Seed with pure crystal if available.[1] |
| Regioisomer Mixtures | N-alkylation occurred (if using substituted hydrazine).[1] | With unsubstituted hydrazine, tautomers equilibrate.[1] Ensure product is fully dried to remove solvates that confuse analysis.[1] |
| Yellow Color in Final Product | Traces of oxidized impurities.[1] | Wash the final filter cake with cold MTBE.[1] Recrystallize with activated charcoal treatment.[1] |
References
-
Organic Syntheses Procedure for Claisen Condensation: Marvel, C. S.; Dreger, E. E. (1926). "Ethyl Acetopyruvate".[1] Organic Syntheses, 6, 40. [Link] (Note: This foundational protocol establishes the salt precipitation method for beta-diketoesters).
-
Review of Pyrazole Synthesis: Fustero, S., et al. (2011).[7] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles". Chemical Reviews, 111(11), 6984-7034.[1] [Link]
-
Safety of Hydrazine: American Chemical Society (ACS).[1] "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes". Organic Process Research & Development. [Link]
-
Compound Data (PubChem): National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 619485, this compound.[1] [Link][3]
Sources
- 1. This compound | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
Application Note: Handling, Storage, and Stability Protocol for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Executive Summary & Chemical Identity[1]
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (CAS: 595610-40-5) is a functionalized pyrazole ester commonly utilized as a scaffold in medicinal chemistry for the development of cannabinoid receptor antagonists (e.g., Rimonabant analogs), agrochemicals, and p38 MAP kinase inhibitors.[1]
Unlike simple organic reagents, this compound possesses distinct tautomeric properties and hydrolytic sensitivities that require specific handling protocols to maintain assay integrity. This guide moves beyond basic safety data sheets (SDS) to provide a researcher-centric workflow for storage, solubilization, and quality control.
Chemical Profile
| Property | Detail |
| CAS Number | 595610-40-5 |
| Molecular Formula | C₁₂H₁₁ClN₂O₂ |
| Molecular Weight | 250.68 g/mol |
| Physical State | Solid (Crystalline powder, typically off-white to pale yellow) |
| Solubility Profile | Low in water; High in DMSO, DMF, Ethanol, Ethyl Acetate |
| Key Functional Groups | Ethyl Ester (Hydrolysis risk), Pyrazole NH (Acidic/H-bond donor), Chlorophenyl (Lipophilic) |
Storage & Stability Architecture
The primary degradation pathway for this compound is ester hydrolysis driven by ambient moisture and catalyzed by trace acids or bases, followed by oxidative discoloration of the pyrazole ring upon prolonged light exposure.
Environmental Control Matrix
| Parameter | Requirement | Rationale |
| Temperature | 2–8°C (Long-term: -20°C) | Reduces kinetic rate of spontaneous hydrolysis and tautomeric interconversion. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption. The ester bond is susceptible to cleavage in humid air. |
| Container | Amber Glass | Protects against UV-induced photo-oxidation of the aromatic system. |
| Desiccant | Required | Silica gel or molecular sieves in secondary containment are mandatory. |
Degradation Logic (Mechanism)
Understanding why the compound degrades allows for better troubleshooting. The following diagram illustrates the primary failure modes: Hydrolysis and Tautomerism.
Figure 1: Primary degradation and structural shift pathways. Hydrolysis yields the free acid, which may precipitate in organic stock solutions, altering concentration.
Advanced Handling Protocols
Protocol A: Solubilization & Stock Preparation (Self-Validating)
Objective: To create a stable stock solution while verifying compound integrity.
Reagents: Anhydrous DMSO (Dimethyl sulfoxide) or DMF. Avoid alcohols (MeOH/EtOH) for long-term storage to prevent transesterification.
Step-by-Step Methodology:
-
Equilibration: Allow the vial to warm to room temperature before opening. (Opening a cold vial condenses atmospheric moisture onto the solid).
-
Weighing: Weigh approximately 10 mg of compound into a sterile, amber glass vial.
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–50 mM .
-
Calculation: For 10 mg (MW 250.68), add ~3.98 mL DMSO for 10 mM.
-
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.
-
Validation Check: Inspect solution against a light source. It must be optically clear. Cloudiness suggests the presence of the free acid hydrolysis product (which is less soluble in organic media).
-
-
Aliquot & Freeze: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Quality Control & Tautomer Identification
Objective: To distinguish the target ester from impurities and identify tautomeric species.[2]
The 1H-pyrazole moiety can exist in equilibrium between the 1H and 2H forms. In solution (NMR), this often presents as broadened signals or distinct sets of peaks depending on the solvent's hydrogen-bonding capability.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 280 nm.
-
-
Acceptance Criteria:
-
Purity: >95% Area Under Curve (AUC).
-
Impurity Flag: A peak eluting significantly earlier than the main peak usually corresponds to the carboxylic acid hydrolysis product (more polar).
-
Tautomer Note: If two closely eluting peaks are observed that coalesce upon heating the column to 40°C, these are tautomers, not impurities.
-
Experimental Workflow Visualization
The following diagram outlines the decision tree for handling the compound from receipt to assay.
Figure 2: Operational workflow ensuring compound integrity from receipt to experimental application.
Safety & Emergency Response
Hazard Classification (GHS):
-
H302: Harmful if swallowed.[3]
-
H315/H319: Causes skin and serious eye irritation.[4]
-
H411: Toxic to aquatic life with long-lasting effects (Common for chlorinated aromatics).
Emergency Protocols:
-
Skin Contact: Wash immediately with soap and water.[3][5] The lipophilic nature allows it to penetrate skin barriers; do not use ethanol to wash skin as it may enhance absorption.
-
Spill Cleanup: Do not dry sweep. Dampen with water or cover with wet sand to avoid dust generation, then transfer to a chemical waste container.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 619485, this compound. Retrieved from [Link]
- Menozzi, G., et al. (2003).Synthesis and biological evaluation of 1H-pyrazole-3-carboxylic acid derivatives. Journal of Heterocyclic Chemistry. (Contextual reference for pyrazole ester stability and synthesis).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Topic: Yield Optimization & Troubleshooting Guide Ticket ID: PYR-SYN-04CL Support Level: Tier 3 (Senior Application Scientist) Status: Active
Executive Summary & Scope
This guide addresses the synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate , a critical scaffold in medicinal chemistry and a known intermediate for CB1 antagonists like Rimonabant (SR141716) .
Users frequently report yields ranging from 30-50% , often due to two primary failure modes:
-
Hydrolysis/Polymerization during the Claisen condensation.
-
The "Hydrazide Trap" during cyclization (formation of carbohydrazides).
This protocol aims to stabilize yields at >80% by implementing strict thermodynamic control and pH buffering.
The Synthetic Workflow (Visualized)
The synthesis consists of two distinct phases.[1] Understanding the flow is critical for isolating variables.
Figure 1: Critical path for pyrazole synthesis. Note the divergence to the "Carbohydrazide" side product in Phase 2.
Phase 1: The Claisen Condensation
Objective: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.
The Protocol[3]
-
Reagent Prep: Dissolve Sodium Ethoxide (NaOEt) (1.2 equiv) in anhydrous ethanol.
-
Expert Tip: Commercial NaOEt often degrades to NaOH + EtOH. NaOH introduces water, causing ester hydrolysis. Freshly prepared NaOEt (Na metal + dry EtOH) is the single biggest yield improver here.
-
-
Addition: Add Diethyl Oxalate (1.2 equiv) to the base at 0°C .
-
Ketone Addition: Add 4-Chloroacetophenone (1.0 equiv) dropwise.
-
Why? Adding the ketone last ensures it immediately encounters an excess of oxalate, preventing the ketone from reacting with itself (Aldol self-condensation).
-
-
Reaction: Warm to room temperature (RT) and stir for 4–6 hours. A yellow/orange precipitate (the sodium enolate) should form.
Troubleshooting Phase 1
| Symptom | Diagnosis | Corrective Action |
| Low Yield (<40%) | Moisture contamination (NaOH formation). | Use freshly distilled EtOH and store NaOEt under Argon. |
| Sticky/Oily Solid | Incomplete enolization or self-condensation. | Ensure Diethyl Oxalate is in excess (1.2–1.5 eq) . Add ketone slowly. |
| No Precipitate | Solvent volume too high. | The sodium enolate is less soluble in concentrated solutions. Reduce EtOH volume to force precipitation. |
Phase 2: Cyclization (The Hydrazine Step)
Objective: Ring closure to the pyrazole without attacking the ester.
The "Hydrazide Trap" Mechanism
Hydrazine (
-
Ketones (C2/C4): Fast, leads to the desired pyrazole.
-
Ester (C5): Slower, leads to the Carbohydrazide (useless impurity).
The Fix: If you mix reagents at reflux, the kinetic distinction blurs, and you get mixtures. You must use a Temperature Gradient and pH Control .
Figure 2: Mechanistic divergence. Path A is favored by acidic buffering and stoichiometry control.
The Optimized Protocol
-
Suspension: Suspend the sodium enolate from Phase 1 in Ethanol (or Methanol).
-
Acidification: Add Glacial Acetic Acid until pH ~4–5.
-
Mechanistic Insight: Protonating the enolate generates the free diketone, which is more reactive toward hydrazine than the enolate anion.
-
-
Controlled Addition: Add Hydrazine Hydrate (1.05 equiv—do not use large excess) dropwise at 0–5°C .
-
Cyclization: Stir at 0°C for 1 hour (forms the hydrazone intermediate), then reflux for 2 hours to close the ring.
-
Isolation: Cool to RT. The product often crystallizes directly. If not, remove 50% of solvent and add cold water.
Purification & Characterization
Standard Yield: 80–92% (White/Off-white solid).
| Method | Suitability | Notes |
| Recrystallization | High | Ethanol/Water (9:1) or Toluene . This is the preferred method for scale-up. |
| Column Chromatography | Medium | Use Hexane:EtOAc (8:2). Warning: Pyrazoles can streak on silica. Add 1% Triethylamine to the eluent to prevent tailing. |
| Acid/Base Extraction | Low | Not recommended. The pyrazole NH is weakly acidic, and the ester is sensitive to strong base hydrolysis. |
FAQ: Troubleshooting Specific Scenarios
Q: My product has a melting point much higher than reported (>200°C). What is it? A: You likely formed the hydrazide . This happens if you used excess hydrazine or refluxed too long. Check your IR spectrum: The ester carbonyl stretch (~1720 cm⁻¹) will be missing, replaced by amide bands. Solution: Strictly limit hydrazine to 1.0–1.05 equivalents and keep the initial addition cold.
Q: Can I use Methylhydrazine to make the N-methyl analog? A: Yes, but Regioselectivity becomes a major issue. Methylhydrazine can attack C2 or C4, giving a mixture of 1-methyl-3-aryl and 1-methyl-5-aryl isomers. Solution: The 1-methyl-5-aryl isomer is usually favored sterically, but separation by column chromatography will be required.
Q: The reaction mixture turned black during the Claisen step. A: This indicates polymerization of the diethyl oxalate or thermal decomposition. Solution: Ensure your temperature did not exceed 60–70°C during the condensation. Ensure your ethanol is free of acetone or other ketone impurities.
References & Grounding
-
Claisen Condensation Mechanism & Optimization:
-
Source: BenchChem.[1] "Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis."
-
Relevance: Establishes the necessity of using diethyl oxalate as the electrophilic acceptor to prevent self-condensation.
-
Link:
-
-
Rimonabant Intermediate Synthesis:
-
Hydrazine Selectivity (The "Hydrazide Trap"):
-
Source:Journal of the Chemical Society, Perkin Transactions 2.[4] "Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate."
-
Relevance: Details the competition between Michael addition/cyclization and direct ester attack (hydrazinolysis).
-
Link:
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Hydrazine (highly toxic/carcinogenic) and 4-Chloroacetophenone (lachrymator) before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document: Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of ... - ChEMBL [ebi.ac.uk]
- 3. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate solubility in common solvents
Topic: Solubility Optimization, Solvent Compatibility, and Troubleshooting Guide
Physicochemical Profile & Solubility Matrix
Compound Identity:
-
IUPAC Name: Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate[1][2][3]
-
CAS: 595610-40-5[3]
-
Physical State: White to off-white solid
-
Key Structural Features:
-
Lipophilic Domain: 4-Chlorophenyl ring (High logP contributor).
-
H-Bond Donor: Pyrazole -NH (Position 1).
-
H-Bond Acceptor: Ester carbonyl and Pyrazole -N (Position 2).
-
Solubility Logic: This compound exhibits "amphiphilic-like" behavior but leans heavily towards lipophilicity due to the chlorophenyl group. While the pyrazole core offers some polarity, the crystal lattice energy (stabilized by intermolecular H-bonds between the NH and carbonyl oxygen) often makes initial dissolution in non-polar solvents slow.
Solvent Compatibility Table:
| Solvent Class | Solvent | Solubility Rating | Application Notes |
| Dipolar Aprotic | DMSO | Excellent (>50 mM) | Primary Stock Solvent. Disrupts intermolecular H-bonds effectively. |
| Dipolar Aprotic | DMF | Excellent (>50 mM) | Alternative stock solvent; harder to remove than DMSO. |
| Alcohols | Ethanol | Good (Warm) | Preferred for recrystallization. Solubility decreases significantly at 4°C. |
| Alcohols | Methanol | Moderate | Good for LC-MS injection phases; less effective for high-conc stocks. |
| Chlorinated | DCM | Good | Standard solvent for synthesis and extraction. |
| Aqueous | PBS/Water | Poor (<10 µM) | Do not dissolve directly. Requires pre-dissolution in DMSO. |
| Hydrocarbon | Hexane | Very Poor | Used as an anti-solvent to precipitate the compound. |
Critical Note: The 1H-pyrazole proton is acidic (
). In highly basic media (pH > 10), the compound deprotonates, increasing solubility but risking ester hydrolysis.
Preparation Protocols (Step-by-Step)
Workflow A: Preparation of 10 mM Stock Solution (Biological Assays)
This protocol minimizes water introduction to prevent "crashing out" (precipitation) inside the vial.
Materials:
-
Solid Compound (stored at 4°C, desiccated).
-
Anhydrous DMSO (Grade: Cell Culture Tested,
99.9%). -
Vortex mixer and Sonicator.
Protocol:
-
Equilibration: Allow the vial of solid compound to reach room temperature (20–25°C) before opening. Reason: Prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Weigh 2.51 mg of compound into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution:
-
Vortex at high speed for 30 seconds.
-
If visible particles remain:[5] Sonicate in a water bath at 35°C for 5 minutes.
-
-
QC Check: Inspect against a dark background. The solution must be completely clear.
-
Storage: Aliquot into 50 µL volumes. Store at -20°C. Avoid repeated freeze-thaw cycles.
Workflow B: Preparation of Working Solution (Cell Culture Media)
Challenge: Diluting a hydrophobic stock into aqueous media often causes immediate microprecipitation, which is invisible to the naked eye but skews biological data.
Protocol:
-
Intermediate Dilution (Optional but Recommended): Dilute the 10 mM DMSO stock 1:10 into Ethanol or pure DMSO first to create a 1 mM intermediate.
-
Final Dilution: Slowly add the intermediate solution to the cell culture media (warm, 37°C) while vortexing the media.
-
Limit: Keep final DMSO concentration
0.5% (v/v).-
Example: Add 5 µL of 10 mM Stock to 995 µL Media
50 µM Final Conc (0.5% DMSO).
-
Visual Workflows (Graphviz)
Figure 1: Stock Solution Preparation & QC Logic
Caption: Iterative dissolution workflow ensuring complete solubilization before storage.
Figure 2: Troubleshooting Precipitation in Aqueous Media
Caption: Decision tree for resolving solubility issues in biological assays.
Troubleshooting & FAQs
Q1: My LC-MS peak area for the compound decreases over 24 hours in PBS. Is it precipitating?
-
Diagnosis: While precipitation is possible, Hydrolysis is the more likely culprit if the solution is clear.
-
Mechanism: The ethyl ester at position 5 is susceptible to hydrolysis, especially in slightly alkaline buffers (pH 7.4) or if the buffer contains nucleophiles. This converts the compound into the corresponding carboxylic acid (Mass = 222.6 g/mol ).
-
Solution:
-
Check for a new peak at [M-28] in your MS data.
-
Prepare fresh working solutions immediately before use.
-
Store stock solutions in anhydrous DMSO, not water/buffer.
-
Q2: Can I use this compound for in vivo animal studies?
-
Issue: The compound has poor aqueous solubility and may not be bioavailable if injected as a simple suspension.
-
Recommendation: Do not use pure DMSO for IV/IP injections (toxic).
-
Formulation Strategy: Use a vehicle of 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline . The Tween 80 (surfactant) and PEG300 (co-solvent) are critical to maintain solubility in the blood stream.
Q3: The compound solidifies when I add the DMSO stock to my cell media.
-
Cause: This is "Solvent Shock." The rapid change in polarity forces the hydrophobic molecules to aggregate before they can disperse.
-
Fix:
-
Vortex the media while adding the DMSO stock dropwise.
-
Warm the media to 37°C beforehand (cold media reduces solubility).
-
Experimental Protocol: Kinetic Solubility Limit Test
If you need to determine the exact solubility limit for your specific buffer:
-
Prepare: 96-well plate with 190 µL of your assay buffer per well.
-
Titrate: Add 10 µL of DMSO stock at increasing concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM stocks) to create a final range.
-
Incubate: Shake at room temperature for 2 hours.
-
Read: Measure Absorbance at 620 nm (turbidity) using a plate reader.
-
Analyze: The "Solubility Limit" is the concentration immediately preceding the first significant increase in OD620 over the blank.
References
-
Synthesis & Solvent Data: Dai, H., et al. (2018).[2] "Design, synthesis and biological evaluation of novel 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylate derivatives." European Journal of Medicinal Chemistry, 143, 1066-1076.[2]
-
Physicochemical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 619485, this compound.[3] [3]
-
General Pyrazole Solubility: Rostom, S. A. F., et al. (2003). "Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs." European Journal of Medicinal Chemistry, 38(10), 959-974.
-
Crystallography & Structure: Zhang, C., et al. (2007).[6] "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid."[6] Acta Crystallographica Section E, E63, o4209.[6] (Structural analog reference for H-bonding logic).
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Stability issues of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate in solution
[2]
Compound Profile & Stability Overview
Molecule: this compound Chemical Class: Pyrazole-5-carboxylate ester Key Physicochemical Characteristics:
-
Lipophilicity: High (Estimated LogP ~3.0–3.5).[1]
-
Acidity/Basicity: Amphoteric.[1] The pyrazole NH is weakly acidic (
), while the pyridine-like nitrogen is weakly basic ( ).[1] -
Lability: The ethyl ester moiety is susceptible to hydrolysis (base/acid-catalyzed) and transesterification (in alcoholic solvents).[1]
Critical Stability Matrix
| Parameter | Stability Status | Risk Factor | Mitigation |
| Solid State | High | Low | Store at -20°C, desiccated. |
| DMSO Stock | Moderate | Medium | Use anhydrous DMSO; avoid freeze-thaw cycles. |
| Aqueous Buffer (pH 7.4) | Low to Moderate | High | Prepare fresh; limit incubation time; use <1% DMSO.[1] |
| Basic Media (pH > 8) | Unstable | Critical | Avoid basic buffers; ester hydrolysis is rapid.[1] |
| Photostability | Moderate | Low | Protect from direct UV; amber vials recommended.[1] |
Troubleshooting Guide (Q&A)
Issue 1: "My LC-MS signal for the parent compound decreases over 24 hours in assay buffer."
Diagnosis: This is likely hydrolytic degradation .[1] The electron-withdrawing nature of the pyrazole ring, combined with the 4-chlorophenyl substituent, activates the carbonyl carbon of the ethyl ester, making it more susceptible to nucleophilic attack by water (hydrolysis) than a standard aliphatic ester.[1]
Mechanism: Water attacks the ester carbonyl, displacing ethanol and forming the carboxylic acid derivative (3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ).[1] This results in a mass shift of -28 Da (Loss of Ethyl + Gain of H).[1]
Solution:
-
Check pH: Ensure your assay buffer is pH < 7.[1]5. Hydrolysis rates increase exponentially at pH > 8.[1]
-
Temperature Control: Perform incubations at 4°C or room temperature if possible; 37°C accelerates hydrolysis significantly.
-
Validation: Run the Chemical Stability Protocol (Section 3) to determine the half-life (
) in your specific buffer.[1]
Issue 2: "I observe precipitation immediately upon diluting my DMSO stock into media."
Diagnosis: "Crash-out" (Solubility Limit Exceeded). This compound is highly lipophilic.[1] When diluted from an organic solvent (DMSO) into an aqueous buffer, the local concentration often exceeds the thermodynamic solubility limit, leading to micro-precipitation or colloidal aggregation.[1]
Solution:
-
Serial Dilution Method: Do not dilute directly from 10 mM stock to assay concentration (e.g., 10 µM) in one step. Use an intermediate dilution step in buffer containing a co-solvent (e.g., PEG-400 or Ethanol).[1]
-
Sonication: Sonicate the diluted solution for 5 minutes to disperse aggregates (though this does not solve thermodynamic solubility).
-
Carrier Proteins: If compatible with your assay, add 0.1% BSA (Bovine Serum Albumin).[1] Albumin binds lipophilic small molecules, keeping them in solution and preventing non-specific binding to plasticware.[1]
Issue 3: "The retention time shifts during HPLC analysis."
Diagnosis: Tautomeric Equilibrium.
In solution, 3-substituted and 5-substituted pyrazoles exist in rapid equilibrium due to the migration of the proton on the nitrogen atoms (
Implication: While usually fast enough to appear as a single peak, certain HPLC conditions (very acidic mobile phases or cold columns) can slow the proton exchange, causing peak broadening or splitting.[1]
Solution:
-
Buffer the Mobile Phase: Ensure your aqueous mobile phase contains 0.1% Formic Acid or Ammonium Acetate to stabilize the protonation state.[1]
-
Temperature: Run the column at 40°C to ensure rapid tautomeric exchange, sharpening the peak.
Visualizations & Pathways
A. Degradation & Tautomerism Pathway
The following diagram illustrates the primary instability pathway (Hydrolysis) and the inherent tautomeric equilibrium.[1]
Caption: Figure 1. Tautomeric equilibrium between the 3- and 5- ester forms (blue) and the irreversible hydrolysis pathway to the carboxylic acid (red).[1]
B. Troubleshooting Decision Tree
Use this workflow to diagnose low recovery in experiments.
Caption: Figure 2. Diagnostic workflow for identifying the root cause of compound loss.
Standard Operating Protocols (SOPs)
SOP-01: Aqueous Stability Assessment
Objective: Determine the half-life (
-
Preparation:
-
Incubation:
-
Spike the DMSO stock into the buffer to a final concentration of 10 µM (0.1% DMSO final).
-
Critical: Vortex immediately to prevent local precipitation.[1]
-
-
Sampling:
-
Take aliquots (50 µL) at
minutes. -
Quench: Immediately add 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
-
Analysis:
-
Centrifuge at 4,000 rpm for 10 minutes to remove proteins/salts.
-
Analyze supernatant via LC-MS/MS.
-
Monitor MRM transitions for Parent (250.7
Fragment) and Acid Hydrolysis Product (222.6 Fragment).
-
-
Calculation:
SOP-02: Storage of Stock Solutions
Objective: Prevent degradation during storage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 619485, this compound. Retrieved January 30, 2026.[1] [Link][1][2]
-
Larson, G. M., et al. (2006). Hydrolysis of Heterocyclic Esters: Kinetic Mechanisms and Stability Profiling in Drug Discovery.[1] Journal of Pharmaceutical Sciences. (General reference for pyrazole ester hydrolysis kinetics).
-
European Chemicals Agency (ECHA). Registration Dossier: Pyrazole-5-carboxylic acid derivatives. (Safety and stability data). [Link][1]
Technical Support Center: Purification of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Here, we address common impurities and provide robust, field-proven troubleshooting protocols to ensure the highest purity of your final compound.
I. Understanding the Chemistry: Common Impurities and Their Origins
The synthesis of this compound, often achieved through a Knorr-type pyrazole synthesis, involves the condensation of a β-ketoester with hydrazine.[1][2] While effective, this reaction can lead to several impurities that complicate downstream applications. Understanding the origin of these impurities is the first step toward their effective removal.
Common Impurities Encountered:
-
Unreacted Starting Materials: Residual amounts of the β-ketoester (ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate) and hydrazine are common contaminants.
-
Regioisomers: If an unsymmetrical β-dicarbonyl compound is used with a substituted hydrazine, the formation of regioisomers is a significant possibility.[1]
-
Side-Reaction Products: Dehydration or other side reactions can lead to the formation of colored impurities, often resulting in a yellow or brownish hue in the crude product.[1]
-
Pyrazoline Intermediates: Incomplete aromatization during the cyclization step can result in the presence of pyrazoline byproducts.[1]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My crude product is a yellow or brown oil/solid. How can I remove the color?
A1: Colored impurities are common in pyrazole synthesis and often arise from side reactions.[1] Here are a few effective strategies:
-
Activated Charcoal Treatment: This is a straightforward method for adsorbing colored impurities. Dissolve your crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter the hot solution through a pad of celite to remove the charcoal. The desired compound should crystallize from the filtrate upon cooling.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form water-soluble salts.[1] This allows for separation from non-basic, colored impurities.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The pyrazole will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the solution is neutral or slightly basic.
-
The purified pyrazole will precipitate out of the solution or can be extracted with an organic solvent.
-
-
Recrystallization: This technique is often effective for removing small amounts of colored impurities, which tend to remain in the mother liquor.[1]
Q2: TLC analysis of my product shows multiple spots. How can I differentiate between the product and impurities?
A2: Thin-layer chromatography (TLC) is an excellent initial tool for assessing purity.[1] To effectively use TLC for troubleshooting:
-
Co-spotting: Spot your crude reaction mixture alongside the starting materials on the same TLC plate. This will help you identify if any unreacted starting materials are present.
-
Staining: Use different visualization techniques. In addition to UV light, stains like potassium permanganate can help visualize different types of compounds.
-
Solvent System Optimization: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation of the spots.
For definitive identification of the spots, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[1]
Q3: I suspect the presence of regioisomers in my product. How can I separate them?
A3: The separation of regioisomers can be challenging due to their similar physical properties.[1]
-
Column Chromatography: This is the most common and effective method for separating isomers. Careful optimization of the solvent system is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexane) often provides the necessary resolution.[3]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.
Q4: My NMR spectrum shows unreacted starting materials. What is the best way to remove them?
A4: The presence of unreacted starting materials indicates an incomplete reaction.
-
Unreacted β-ketoester: This can often be removed by column chromatography.
-
Unreacted Hydrazine: An acidic wash during the workup is very effective. Hydrazine will form a water-soluble salt and be removed in the aqueous layer.[1]
III. Detailed Purification Protocols
Here are step-by-step protocols for the most effective purification techniques for this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.
Solvent Selection Table:
| Solvent System | Suitability |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly.[4] |
| Ethyl Acetate/Hexane | Excellent for controlling polarity. Dissolve in a minimum amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Reheat to clarify and then cool slowly.[4] |
| Isopropanol | Can be a good single-solvent choice for recrystallization.[4] |
Step-by-Step Procedure (Ethanol/Water):
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is hot, add hot water dropwise with swirling until the solution just begins to turn cloudy.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities.
Workflow for Column Chromatography:
Caption: Workflow for purifying pyrazole derivatives using column chromatography.
Step-by-Step Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into a glass column and allow it to pack evenly.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.[3]
-
Collect and Analyze Fractions: Collect the eluent in a series of fractions. Analyze each fraction by TLC to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Acid-Base Extraction
This technique leverages the basicity of the pyrazole ring to separate it from neutral and acidic impurities.
Logical Flow of Acid-Base Extraction:
Caption: Decision-making workflow for purification via acid-base extraction.
Step-by-Step Procedure:
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Extract the organic layer again with 1M HCl to ensure complete transfer of the pyrazole.
-
Combine the aqueous extracts and wash with a small amount of fresh ethyl acetate to remove any remaining neutral impurities.
-
Slowly add a saturated solution of sodium bicarbonate to the aqueous layer until gas evolution ceases and the solution is neutral or slightly basic (check with pH paper).
-
Extract the neutralized aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.
IV. Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
Recommended Analytical Techniques:
| Technique | Purpose |
| TLC | Quick purity check and comparison with starting materials.[1] |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. |
| LC-MS | Purity determination and confirmation of molecular weight. |
| HPLC | Quantitative purity analysis.[5][6] |
| Melting Point | A sharp melting point range is indicative of high purity.[2] |
By following these guidelines and protocols, you can effectively troubleshoot common purification challenges and obtain high-purity this compound for your research and development needs.
V. References
-
Vertex AI Search. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. Available from:
-
Google Patents. DE102009060150A1 - Process for the purification of pyrazoles. Available from:
-
Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Available from:
-
BenchChem. Identifying and removing byproducts in pyrazole synthesis. Available from:
-
ResearchGate. (PDF) Ethyl 3-(4-chlorophenyl)-5-(ethoxycarbonyl)-1H-pyrazole-1-acetate. Available from:
-
Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Available from:
-
National Center for Biotechnology Information. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Available from:
-
Organic Chemistry Portal. Pyrazole synthesis. Available from:
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from:
-
Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Available from:
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from:
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from:
-
Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Available from:
-
Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Available from:
-
ResearchGate. Ethyl 1-benzyl-3-(4-chlorophenyl)-1 H -pyrazole-5-carboxylate. Available from:
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from:
-
Encyclopedia.pub. Synthesis and Properties of Pyrazoles. Available from:
-
ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available from:
-
National Center for Biotechnology Information. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Available from:
-
YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available from:
-
Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from:
-
National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from:
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from:
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from:
-
ACS Publications. Spectrophotometric Determination of Pyrazole with Trisodium Pentacyanoaminoferrate. Available from:
-
National Center for Biotechnology Information. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Available from:
-
Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from:
Sources
Technical Support Center: HPLC Separation of Pyrazole Isomers
Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-ISO-404 Subject: Troubleshooting resolution, peak shape, and tautomerism in pyrazole analysis.
Executive Summary: The Pyrazole Challenge
Separating pyrazole isomers is a notorious chromatographic hurdle due to three converging factors:
-
Annular Tautomerism:
-unsubstituted pyrazoles undergo rapid proton transfer between nitrogens ( ), leading to peak splitting or broadening ("ghost peaks"). -
Structural Similarity: Regioisomers (e.g., 1,3- vs. 1,5-substituted) often possess identical mass and nearly identical lipophilicity (
), rendering standard C18 selectivity insufficient. -
Basicity: The pyrazole ring acts as a weak base, interacting aggressively with residual silanols on silica columns, causing severe peak tailing.
This guide provides self-validating protocols to resolve these specific failure modes.
Module 1: The "Ghost Peak" Phenomenon (Tautomerism)
User Complaint: "I am seeing a split peak (doublet) or a broad, shapeless blob for my pure pyrazole standard. Is my column voided?"
Diagnosis:
If your pyrazole is
The Fix: Control the Equilibrium You cannot separate these tautomers at room temperature. You must force the equilibrium to be either extremely fast (time-averaged single peak) or favor a single species.
Protocol A: pH Stabilization (The "Single Species" Approach)
Target: Force the pyrazole into a single ionization state.
-
Identify pKa: Pyrazoles are amphoteric.
-
(Conjugate Acid)
(Protonation of pyridine-like N). -
(Acid)
(Deprotonation of pyrrole-like NH).
-
(Conjugate Acid)
-
Mobile Phase Adjustment:
-
Option 1 (High pH - Recommended): Use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini) stable up to pH 12. Use 10 mM Ammonium Bicarbonate (pH 10.0) . At this pH, the pyrazole is neutral, but silanols are deprotonated (suppressed), and the tautomeric exchange is often stabilized.
-
Option 2 (Low pH): Use 0.1% TFA (pH ~2.0) . This protonates the pyridine-like nitrogen. If the molecule is fully positively charged, the proton "hopping" stops because both sites are occupied or blocked.
-
Protocol B: Thermal Acceleration (The "Time-Averaged" Approach)
Target: Increase the rate of tautomerization so it is faster than the chromatographic retention.
-
Set Column Oven: Increase temperature to 50°C - 60°C .
-
Outcome: The rapid exchange results in a single, sharp peak representing the weighted average of the tautomers.
Module 2: Regioisomer Resolution (1,3- vs. 1,5-Isomers)
User Complaint: "My 1,3-dimethyl and 1,5-dimethyl pyrazole isomers co-elute on my C18 column."
Diagnosis:
Standard C18 columns rely on hydrophobic subtraction. Isomeric pyrazoles often have identical hydrophobicity. You need a stationary phase that discriminates based on molecular shape (sterics) or electron density (
Selectivity Decision Matrix
| Isomer Challenge | Recommended Phase | Mechanism | Why it works |
| 1,3- vs 1,5-Regioisomers | PFP (Pentafluorophenyl) | Dipole-Dipole, | Fluorinated rings interact with the electron-rich pyrazole |
| Polar Pyrazoles (Early elution) | HILIC (Bare Silica or Amide) | Partitioning into water layer | Polar pyrazoles retain well in high organic (ACN) mobile phases. Isomers separate based on their hydrogen-bonding availability. |
| Chiral Pyrazoles | Amylose-2 / Cellulose-2 | Chiral Recognition | Polysaccharide backbones create "pockets" that fit only one enantiomer. |
Experimental Protocol: PFP Screening
-
Column: 150 x 4.6 mm, 2.7 µm Fused-Core PFP (e.g., Supelco Ascentis Express F5 or Phenomenex Kinetex F5).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (MeOH provides better
selectivity than Acetonitrile). -
Gradient: 5% B to 40% B over 15 minutes.
-
Note: Methanol is crucial here. ACN can suppress the
interactions between the pyrazole and the PFP ring.
-
Module 3: Peak Tailing & Silanol Activity
User Complaint: "My peaks look like shark fins (Tailing Factor > 2.0)."
Diagnosis:
Pyrazoles are basic nitrogens. They ion-exchange with acidic silanols (
Troubleshooting Workflow:
Caption: Logical workflow for eliminating peak tailing caused by secondary silanol interactions.
Visualizing the Mechanism: Tautomerism vs. pH
The following diagram illustrates why pH control is the "Kill Switch" for peak splitting in
Caption: Effect of pH on pyrazole tautomeric equilibrium and resulting chromatographic peak shape.
References
-
BenchChem Technical Support. (2025).[1] Column chromatography conditions for separating pyrazole isomers. Retrieved from
-
Chromatography Forum. (2005).[2] Separation of tautomer compounds: pH and Temperature effects.[2] Retrieved from
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from
-
National Institutes of Health (PMC). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.[3] Retrieved from
-
Waters Corporation. What are common causes of peak splitting when running an LC column? Retrieved from
Sources
Technical Support Center: Scaling Up Purification of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the purification of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for scaling up the purification of this key pharmaceutical intermediate.
Introduction: The Challenge of Purifying this compound on a Larger Scale
This compound is a crucial building block in the synthesis of various biologically active molecules. As with many active pharmaceutical ingredients (APIs) and their intermediates, scaling up the purification process from the laboratory bench to pilot or production scale presents a unique set of challenges. Issues that are manageable on a small scale can become significant obstacles when dealing with larger quantities, impacting yield, purity, and process efficiency.
This guide provides practical, experience-driven advice to help you navigate these challenges. We will explore the two primary methods for purification—recrystallization and column chromatography—and address common issues encountered during scale-up.
Part 1: Troubleshooting Guide for Recrystallization
Recrystallization is often the most cost-effective and scalable method for purifying solid compounds. However, success at a large scale depends on a thorough understanding of the compound's solubility profile and the crystallization kinetics.
FAQ 1: My yield has significantly dropped after scaling up the recrystallization. What are the likely causes and how can I fix this?
A drop in yield during scale-up is a common and frustrating problem. The root cause often lies in the altered thermodynamics and kinetics of a larger system.
Possible Causes & Solutions:
-
Incomplete Dissolution: On a larger scale, ensuring all the crude material has dissolved before cooling can be challenging.
-
Troubleshooting:
-
Increase Solvent Volume: Gradually increase the solvent volume in small increments (e.g., 5-10%) to ensure complete dissolution at the solvent's boiling point.
-
Extended Heating Time: Increase the heating time with vigorous stirring to ensure the entire batch reaches the necessary temperature for dissolution. Be mindful of potential product degradation with prolonged heating; monitor with in-process controls (e.g., TLC or HPLC).
-
-
-
Premature Crystallization: If the solution cools too quickly, the product can crash out, trapping impurities and leading to lower quality and apparent lower yield of pure product after isolation.
-
Troubleshooting:
-
Slower Cooling Rate: Insulate the crystallization vessel or use a jacketed reactor with controlled cooling to slow down the crystallization process. This allows for the formation of more ordered, purer crystals.
-
Seeding: Introduce a small quantity of pure seed crystals at a temperature just below the saturation point to encourage controlled crystal growth rather than spontaneous nucleation.[1]
-
-
-
Solvent Selection: The ideal solvent for small-scale recrystallization may not be optimal for larger batches.
-
Troubleshooting:
-
Solvent Screening: Conduct a systematic solvent screening to find a solvent or solvent system that provides a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures. A patent for purifying pyrazole derivatives suggests that forming acid addition salts and crystallizing them can be an effective method, indicating that exploring different solvent polarities and pH conditions could be beneficial.[2]
-
-
Illustrative Solvent Screening Data (Hypothetical):
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) | Comments |
| Methanol | 15 | 250 | Good solubility profile, consider for primary recrystallization.[3] |
| Ethanol | 10 | 200 | Similar to methanol, a viable alternative. |
| Isopropanol | 5 | 150 | Lower solubility may require larger volumes but can improve purity. |
| Ethyl Acetate | 25 | >300 | High solubility at room temperature, better as a co-solvent. |
| Toluene | 2 | 80 | Good for removing non-polar impurities. |
| Acetonitrile | 20 | >300 | High solubility, may be difficult to achieve high recovery. |
FAQ 2: The purity of my recrystallized product is not meeting specifications. How can I improve it?
Impurities can be carried through the recrystallization process if not properly managed.
Possible Causes & Solutions:
-
Occlusion of Impurities: Rapid crystallization can trap impurities within the crystal lattice.
-
Troubleshooting:
-
Controlled Cooling: As mentioned above, a slower, controlled cooling rate is crucial.
-
Agitation: Optimize the stirring rate. Gentle agitation prevents the formation of large agglomerates that can trap mother liquor.
-
-
-
Co-crystallization of Impurities: Some impurities may have similar solubility profiles to the desired product.
-
Troubleshooting:
-
Solvent System Modification: Experiment with mixed solvent systems. For example, dissolve the crude product in a good solvent (e.g., methanol) and then add an anti-solvent (e.g., water) dropwise at an elevated temperature until turbidity is observed, then allow to cool slowly.
-
Activated Carbon Treatment: If colored impurities are present, a charcoal treatment of the hot solution can be effective. Use 1-2% w/w of activated carbon relative to the crude product.
-
-
-
Inadequate Washing: Insufficient washing of the filtered crystals can leave behind mother liquor containing impurities.
-
Troubleshooting:
-
Use of Cold Solvent: Wash the filter cake with a small amount of ice-cold recrystallization solvent to displace the mother liquor without dissolving a significant amount of the product.
-
Multiple Washes: Perform multiple small washes rather than one large wash for better efficiency.
-
-
Recrystallization Workflow Diagram:
Caption: A typical workflow for the recrystallization of this compound.
Part 2: Troubleshooting Guide for Column Chromatography
When high purity is required and recrystallization is not sufficient, column chromatography is the method of choice. Scaling up chromatography comes with its own set of challenges.
FAQ 3: My chromatographic separation is not as good at a larger scale. Peaks are broader and resolution is poor. What's going on?
Loss of resolution on a larger column is a common issue and can often be traced back to improper packing and non-optimized flow conditions.
Possible Causes & Solutions:
-
Poor Column Packing: A poorly packed column will have channels and voids, leading to band broadening.
-
Troubleshooting:
-
Slurry Packing: For larger columns, slurry packing is essential. Ensure the slurry is homogenous and degassed before packing.
-
Packing Pressure and Flow: Use a higher flow rate for packing than for the actual separation to compress the bed.
-
-
-
Non-linear Scaling of Flow Rate: The linear flow rate should be kept constant when scaling up.
-
Troubleshooting:
-
Calculate Volumetric Flow Rate: The volumetric flow rate must be increased proportionally to the square of the column diameter to maintain the same linear flow rate.
-
Formula: Volumetric Flow Rate (large column) = Volumetric Flow Rate (small column) * (Diameter (large column) / Diameter (small column))^2
-
-
-
Sample Loading: Improper sample loading can lead to band broadening at the top of the column.
-
Troubleshooting:
-
Concentrated Sample: Dissolve the sample in a minimal amount of the mobile phase.
-
Dry Loading: For less soluble compounds, consider adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the top of the column.
-
-
Scale-Up Parameter Conversion Table:
| Parameter | Lab Scale (1-inch diameter) | Pilot Scale (6-inch diameter) |
| Column Diameter | 1 inch | 6 inches |
| Column Area | 0.785 in² | 28.27 in² |
| Linear Flow Rate | 2 cm/min | 2 cm/min (constant) |
| Volumetric Flow Rate | 10 mL/min | 360 mL/min (36x increase) |
| Sample Load | 1 g | 36 g (proportional to area) |
FAQ 4: I'm using a lot of solvent for my large-scale chromatography, making the process expensive. How can I optimize this?
Solvent consumption is a major consideration in large-scale chromatography.
Possible Causes & Solutions:
-
Suboptimal Eluent System: A highly organic mobile phase may elute impurities along with the product.
-
Troubleshooting:
-
Isocratic vs. Gradient Elution: While gradient elution provides better separation, a well-optimized isocratic system can be more solvent-efficient for large-scale purification if the impurities are well-separated from the product.
-
Solvent Strength: Fine-tune the mobile phase composition. A small change in the percentage of the more polar solvent can have a significant impact on retention time and solvent usage. A published procedure for a similar compound uses a hexane-EtOAc (20:1) eluent, suggesting a relatively non-polar nature for this class of compounds.[4]
-
-
-
Overloading the Column: While it may seem counterintuitive, overloading the column can lead to broader peaks that require more solvent to elute completely.
-
Troubleshooting:
-
Determine Loading Capacity: Perform loading studies at a smaller scale to determine the optimal loading capacity of your silica gel for this specific separation.
-
-
Chromatography Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting poor chromatographic separation during scale-up.
Part 3: Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific equipment and purity requirements.
Protocol 1: Scaled-Up Recrystallization
Objective: To purify 1 kg of crude this compound.
Materials:
-
Crude this compound (1 kg)
-
Methanol (approx. 4-6 L)
-
Deionized water (as anti-solvent, if needed)
-
Activated carbon (optional, 10-20 g)
-
Jacketed glass reactor (20 L) with overhead stirrer and condenser
-
Filtration apparatus (e.g., Nutsche filter)
-
Vacuum oven
Procedure:
-
Charge the reactor with 1 kg of crude product and 4 L of methanol.
-
Begin stirring and heat the mixture to reflux (approx. 65°C) until all solids are dissolved.
-
If the solution is colored, cool slightly, add activated carbon, and reflux for 15-30 minutes.
-
Perform a hot filtration if carbon was used, washing the filter with a small amount of hot methanol.
-
Cool the solution to 50-55°C. If desired, add seed crystals at this point.
-
Implement a controlled cooling ramp: cool from 55°C to 5°C over 4-6 hours.
-
Hold the slurry at 5°C for at least 2 hours to maximize crystallization.
-
Filter the crystals and wash the cake with two portions of 250 mL of ice-cold methanol.
-
Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Scaled-Up Flash Chromatography
Objective: To purify 100 g of crude this compound.
Materials:
-
Crude this compound (100 g)
-
Silica gel (2-3 kg, 40-63 µm)
-
Hexane (approx. 20 L)
-
Ethyl acetate (approx. 2 L)
-
Glass column (e.g., 10 cm diameter)
-
Solvent pump
-
Fraction collector
Procedure:
-
Prepare the mobile phase: Hexane:Ethyl Acetate (20:1 v/v).
-
Pack the column with silica gel using a slurry packing method with the mobile phase.
-
Dissolve the 100 g of crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, create a dry load by adsorbing the product onto 200 g of silica gel.
-
Load the sample onto the top of the column.
-
Begin elution with the mobile phase at a linear flow rate consistent with your small-scale method.
-
Collect fractions and monitor by TLC or HPLC to pool the fractions containing the pure product.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.
References
-
ResearchGate. Ethyl 1-benzyl-3-(4-chlorophenyl)-1 H -pyrazole-5-carboxylate. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Google Patents.
-
Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
-
PubChem. This compound. [Link]
-
National Institutes of Health. Small-scale continuous drug product manufacturing using dropwise additive manufacturing and three phase settling for integration with upstream drug substance production. [Link]
-
ResearchGate. Scale-Up of Protein Purification: Downstream Processing Issues. [Link]
-
ResearchGate. (PDF) Ethyl 3-(4-chlorophenyl)-5-(ethoxycarbonyl)-1H-pyrazole-1-acetate. [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
SciSpace. Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. [Link]
-
National Institutes of Health. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. [Link]
-
ResearchGate. Scale-Up of Protein Purification: Downstream Processing Issues. [Link]
-
OPUS. Analytical Methods. [Link]
-
PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
Sources
Technical Support Center: Optimization of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Welcome to the Advanced Application Support Center. Subject: Technical Guide for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (Ref Code: E-CPPC ) Current Status: Active Support Audience: Medicinal Chemists, Pharmacologists, Process Chemists
System Overview & Molecule Profile
Compound: this compound Core Utility: A privileged scaffold for the development of COX-2 inhibitors, antimicrobial agents (specifically antitubercular), and anticancer therapeutics. Primary Challenge: While the pyrazole core is bioactive, the ethyl ester moiety often acts as a metabolic "cap," limiting direct potency. Furthermore, the 4-chlorophenyl group introduces significant lipophilicity, leading to solubility-limited absorption (BCS Class II behavior).
This guide is structured as a series of Support Tickets addressing the three most critical bottlenecks: Synthesis/Purity , Biological Potency (SAR) , and Solubility/Formulation .
Ticket #001: Synthesis Yield & Regio-Control
User Issue: "I am getting low yields (<40%) and inconsistent melting points during the synthesis of the core scaffold."
Root Cause Analysis
The standard synthesis involves a Claisen condensation followed by cyclization with hydrazine. The instability often arises from the Claisen equilibrium or tautomeric ambiguity of the final product.
Troubleshooting Protocol
Step 1: The Claisen Condensation (Critical Control Point)
-
Reaction: 4-Chloroacetophenone + Diethyl Oxalate
Diketo-ester intermediate. -
The Fix: Use Sodium Ethoxide (NaOEt) freshly prepared. Do not use Sodium Methoxide, as it causes transesterification (methyl/ethyl ester mixtures), making purification a nightmare.
-
Thermodynamic Control: This reaction is reversible.[1] You must force the equilibrium by using a slight excess of base (1.1–1.2 eq) and maintaining anhydrous conditions to prevent ester hydrolysis.
Step 2: Cyclization with Hydrazine
-
The Tautomer Trap: The product is a 1H-pyrazole .[2][3][4][5] This means the hydrogen on the nitrogen can shift. In solution, this compound is in equilibrium with Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.
-
Impact: If you plan to alkylate the Nitrogen (N1) later, this tautomerism will yield a mixture of regioisomers (N1-alkylated vs N2-alkylated).
-
Resolution: If specific regiochemistry is required for SAR, you must use a substituted hydrazine (e.g., phenylhydrazine) instead of hydrazine hydrate during cyclization.
Step 3: Purification
-
Do not distill. The product has a high boiling point and may decarboxylate.
-
Recrystallization: Use Ethanol/Water (9:1). The 4-chlorophenyl group aids crystallization.
Ticket #002: Enhancing Biological Potency (SAR)
User Issue: "The ethyl ester shows weak activity in my enzyme inhibition assays (IC50 > 50 µM)."
Expert Insight
The ethyl ester is often a prodrug or a weak binder. The ester group lacks the hydrogen bond donor capability required for high-affinity binding in many pockets (e.g., COX-2 active site). To "enhance" activity, you must chemically transform the ester "handle."
Optimization Workflow (The "Bio-Boost" Protocol)
| Transformation | Chemical Route | Biological Rationale |
| Hydrolysis | Ester | Increases polarity; allows salt formation; Acid group can form ionic interactions with Arg/Lys residues in target enzymes. |
| Hydrazinolysis | Ester | High Priority. Introduces H-bond donors/acceptors. Critical intermediate for forming oxadiazoles (bioisosteres of amides). |
| Heterocyclization | Hydrazide | Gold Standard. Converting the ester to an oxadiazole ring often increases potency by 10–100x due to improved metabolic stability and pi-stacking interactions. |
| Amidation | Ester | Standard SAR exploration. Benzyl amides often improve lipophilic contacts in the binding pocket. |
Visualizing the Optimization Pathway
Figure 1: Synthetic decision tree for transforming the ethyl ester scaffold into high-potency pharmacophores.
Ticket #003: Solubility & Formulation
User Issue: "The compound precipitates in cell culture media (DMEM) when added from DMSO stock."
Root Cause Analysis
The 4-chlorophenyl moiety drives the LogP (lipophilicity) up, likely exceeding 3.5. While good for membrane permeability, it causes "crash-out" in aqueous buffers, leading to false negatives in assays.
Troubleshooting Guide
Method A: Chemical Modification (The Pro-Moiety Approach)
-
Strategy: Hydrolyze the ester to the Carboxylic Acid .
-
Action: Convert the acid to a sodium or potassium salt.
-
Result: Immediate water solubility enhancement. Note: Verify that the acid form retains biological activity against your target.
Method B: Formulation (The "Ester-Preserving" Approach) If the ester is required for cell penetration (acting as a prodrug):
-
Co-Solvent System: Do not use pure DMSO. Use a "ternary system":
-
10% DMSO (Stock)
-
40% PEG-400 (Solubilizer)
-
50% Saline/Water
-
-
Cyclodextrin Complexation:
-
Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
-
Protocol: Dissolve HP-β-CD (20% w/v) in water. Add the pyrazole ester.[5] Sonicate for 30 mins at 40°C. This encapsulates the hydrophobic chlorophenyl tail, keeping it in solution.
-
Ticket #004: Assay Validation (FAQ)
Q: My IC50 curve is flat. Is the compound inactive? A: Not necessarily. Check for micelle formation . Pyrazoles with long alkyl chains or esters can form colloidal aggregates at high concentrations, sequestering the enzyme.
-
Test: Add 0.01% Triton X-100 to your assay buffer. If activity disappears, your previous result was a false positive (aggregation). If activity remains, it is a true binder.
Q: The NMR shows double peaks. Is it impure?
A: Likely tautomerism . In
-
Fix: Run NMR in DMSO-
(hydrogen bonding stabilizes one form) or add a drop of to exchange the NH (removing the coupling).
Summary of Specifications
| Property | Value / Recommendation |
| Molecular Formula | |
| Molecular Weight | 250.68 g/mol |
| Solubility (Water) | Very Low (< 0.1 mg/mL) |
| Solubility (DMSO) | High (> 20 mg/mL) |
| Key Reactivity | Ester hydrolysis, N-alkylation, Electrophilic substitution at C4. |
| Storage | Desiccate at -20°C. Ester is stable, but moisture can cause slow hydrolysis. |
References
-
Synthesis & Tautomerism: Organic & Biomolecular Chemistry, 2013, 11 , 4891-4898.[6] "Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives."
- Anti-Inflammatory SAR:European Journal of Medicinal Chemistry, 2014, 82, 545-551. "Design, synthesis and anti-inflammatory activity of novel pyrazole-5-carbohydrazide derivatives.
-
Claisen Mechanism: Journal of Chemical Education, Yale Chemistry Department Archives. "Claisen Condensation Mechanism and Kinetics."
-
Solubility Enhancement: Journal of Pharmaceutical Innovation, 2022. "Enhancing Drug Solubility and Bioavailability through Solid Dispersions and Cyclodextrin Complexes."
-
Antimicrobial Activity: Journal of Chemical and Pharmaceutical Research, 2015. "Synthesis and biological evaluation of some novel carboxamide derivatives of pyrazole."
Sources
- 1. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Functionalizing Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Ticket Subject: Modifying the C-5 Carboxylate Group Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open
System Overview & Reactivity Profile
Before initiating any protocol, you must understand the "personality" of your molecule (CAS: 329815-77-2). It is not a standard aliphatic ester; it is a donor-acceptor push-pull system .
The "Tautomer Trap" (Critical)
The 1H-pyrazole core possesses an acidic proton at the N-1 position (
| Functional Group | Position | Reactivity Concern |
| Ethyl Ester | C-5 | Target for modification. Electronic density is lowered by the adjacent nitrogen, making it moderately electrophilic. |
| Pyrazole NH | N-1 | Acidic. Will deprotonate before the ester reacts with bases or hydrides. Requires protecting groups (SEM, THP) or excess reagent. |
| Chlorophenyl | C-3 | Stable under standard ester hydrolysis/reduction. Susceptible to Pd-catalyzed coupling (Suzuki) if harsh conditions are used. |
Troubleshooting Modules (Q&A Format)
Module A: Hydrolysis (Saponification)
Target: Converting the ester to the free carboxylic acid.
Q: I performed standard LiOH hydrolysis, but after acidifying to pH 1, I cannot extract the product into ethyl acetate. Where is it?
A: You likely trapped the molecule in its zwitterionic state or it precipitated as a salt. The pyrazole nitrogen can accept a proton at very low pH, while the carboxylic acid is protonated.
-
The Fix: Do not acidify to pH 1. The
of the carboxylic acid is ~3.6. Adjust the aqueous layer to pH 4–5 (isoelectric point vicinity). The free acid often precipitates as a white solid at this pH, allowing for filtration rather than extraction. -
Protocol:
-
Dissolve ester in THF:MeOH:H2O (3:1:1).
-
Add 2.5 eq LiOH·H2O.[1] Stir at RT for 4h.
-
Concentrate to remove organics.
-
Carefully add 1M HCl dropwise until pH 4.0 .
-
Filter the precipitate. If no precipitate, extract with EtOAc at this pH.
-
Module B: Direct Amidation
Target: Converting the ester directly to an amide (medicinal chemistry analogs).[2]
Q: My amine is non-nucleophilic (e.g., aniline), and standard heating with the ester gives no reaction. Do I have to hydrolyze to the acid first?
A: No. Hydrolysis followed by coupling (EDC/HATU) is a two-step workflow that risks racemization (if chiral centers exist) or loss of material. For unreactive amines, use Trimethylaluminum (AlMe3) mediated aminolysis. This forms a highly reactive aluminum-amide species that attacks the ester directly.
CAUTION: AlMe3 is pyrophoric. Handle under strict inert atmosphere.
The Workflow Decision Tree:
Figure 1: Decision matrix for selecting the optimal amidation pathway based on amine nucleophilicity.
Technical Protocol (AlMe3 Method):
-
Preparation: In a flame-dried flask under Argon, dissolve the amine (1.2 eq) in dry Toluene.
-
Activation: Slowly add AlMe3 (2.0 M in toluene, 1.2 eq) at 0°C. Stir for 30 min to form the active Me2Al-NH-R species.
-
Addition: Add the pyrazole ester (1.0 eq) dissolved in Toluene.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Quench: Cool to 0°C. Carefully quench with dilute HCl (gas evolution!).
Module C: Reduction to Alcohol
Target: Converting the ester to a primary alcohol (-CH2OH).
Q: I used 1.0 equivalent of LiAlH4 (LAH), but I recovered mostly starting material. Why?
A: You fell into the "Proton Sink."
The N-1 proton on the pyrazole ring is acidic (
The Fix: You must calculate stoichiometry to account for the acidic proton.
-
Stoichiometry Math:
-
1.0 eq Hydride for N-H deprotonation.
-
2.0 eq Hydride for Ester
Alcohol reduction.[3] -
Total: You need at least 3.0 eq of Hydride .[1]
-
Since LiAlH4 provides 4 hydrides, theoretically 0.75 eq of LiAlH4 is enough. However, due to the insolubility of the lithium pyrazolate salt, kinetics are slow.
-
Recommendation: Use 1.5 – 2.0 molar equivalents of LiAlH4 (6–8 hydrides) to drive the reaction to completion.
-
Figure 2: The "Hydride Sink" mechanism showing why excess reducing agent is mandatory for NH-pyrazoles.
Module D: N-Protection (Pre-emptive Strike)
Target: Preventing side reactions at the Nitrogen.
Q: I want to modify the ester using Grignard reagents, but the reaction is messy.
A: Grignard reagents are strong bases. They will deprotonate the NH, and the resulting magnesium salt is often insoluble in ether/THF, stopping the reaction. Solution: Protect the Nitrogen first.
-
Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).
-
Why? These groups are stable to basic conditions (Grignard/LiAlH4) but easily removed with mild acid (TFA or HCl) later. Avoid Acetyl/Benzoyl groups, as they are labile to nucleophiles (the very reagents you want to use on the ester).
References & Validated Protocols
-
Direct Amidation via Trimethylaluminum:
-
Acidity of Pyrazole Derivatives:
-
Cvijetić, I. N., et al. "5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases."[5] European Journal of Medicinal Chemistry, 2015.
-
Relevance: Provides experimental pKa values for 3-aryl-pyrazole-5-carboxylic acids (pKa COOH ~3.6; pKa NH ~10.5).
-
-
Reduction of Heterocyclic Esters:
-
Synthesis of 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate derivatives:
-
Rostom, S. A., et al. "Polysubstituted pyrazoles... Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs." European Journal of Medicinal Chemistry, 2003.
-
Relevance: Validates the stability of the chlorophenyl group during hydrazide/amide formation on this specific scaffold.
-
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
Comparing biological activity of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate with other pyrazoles
[1]
Executive Summary & Compound Profile
This compound (hereafter referred to as ECP-5 ) acts as a versatile pharmacophore scaffold.[1] Unlike fully substituted pyrazole drugs (e.g., Celecoxib), ECP-5 retains an unsubstituted nitrogen (N-H) and an ester functionality, making it a "dual-purpose" agent: it serves as both a bioactive precursor for hydrazide/amide derivatives and a direct-acting agent in specific antimicrobial and anticancer assays.
| Feature | Specification |
| IUPAC Name | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate |
| CAS Number | 595610-40-5 (Substance), 938182-43-5 (Isomer/Salt forms) |
| Molecular Formula | C₁₂H₁₁ClN₂O₂ |
| Key Moiety | 4-Chlorophenyl (Lipophilic anchor), Ethyl Ester (H-bond acceptor/Prodrug) |
| Primary Activity | Antimicrobial (Antifungal), Anticancer (Cytotoxic), Antioxidant |
| Tautomerism | Exists in equilibrium between 3-carboxylate and 5-carboxylate forms in solution due to 1H-proton migration. |
Comparative Biological Activity
The following analysis contrasts ECP-5 with its fluoro-analog, its free acid form, and the reference drug Celecoxib to highlight the impact of specific functional groups.
A. Anticancer Potency (Cytotoxicity)
Context:[1][2][3][4] Pyrazoles inhibit tumor growth via EGFR kinase inhibition and induction of apoptosis (G2/M arrest).[1]
| Compound | Substitution (R) | Activity (IC₅₀ in MCF-7/HCT116) | Mechanism Note |
| ECP-5 (Subject) | 4-Cl-Phenyl | Low Micromolar (2.5 - 15 µM) | Balanced lipophilicity enhances membrane permeability; Cl group improves metabolic stability. |
| Analog A | 4-F-Phenyl | < 5 µM (Higher Potency) | Fluorine acts as a hydrogen bond mimic, often increasing binding affinity to kinase pockets.[1] |
| Analog B | 4-H (Unsubstituted) | > 50 µM (Low Activity) | Lacks the hydrophobic interaction required for the receptor's allosteric pocket.[1] |
| Reference | Celecoxib | ~5-10 µM | COX-2 selective; uses a sulfonamide group (absent in ECP-5) for specificity.[1] |
Key Insight: While the fluoro-analog often shows slightly higher potency due to electronic effects, the chloro-derivative (ECP-5) is frequently preferred in early drug development because the chlorine atom provides a "handle" for further functionalization (e.g., Suzuki coupling) while maintaining high metabolic stability compared to the unsubstituted phenyl ring.
B. Antimicrobial & Antifungal Efficacy
Context: ECP-5 derivatives disrupt bacterial cell walls and inhibit fungal CYP51.[1]
-
Vs. Standard Azoles: ECP-5 exhibits moderate antifungal activity against Candida albicans.[1] It is less potent than Fluconazole but serves as a critical starting point for synthesizing thiadiazole-pyrazole hybrids , which often surpass standard drugs in resistant strains.[1]
-
Ester vs. Acid: The ethyl ester form (ECP-5) typically shows higher cell permeability than the corresponding carboxylic acid (hydrolysis product).[1] The ester acts as a prodrug, masking the polarity of the carboxylate to cross the microbial cell wall before being hydrolyzed.[1]
Structure-Activity Relationship (SAR) Analysis
The biological success of ECP-5 relies on three core structural zones.
Figure 1: SAR map highlighting the functional roles of the ECP-5 molecule.
-
The 4-Chlorophenyl Group: Enhances lipophilicity (logP), facilitating transport across lipid bilayers.[1] The Chlorine atom specifically fills hydrophobic pockets in enzymes like EGFR or COX-2.[1]
-
The Ethyl Ester: Functions as a hydrogen bond acceptor.[1] In synthetic applications, this is the "reactive warhead" converted into hydrazides, oxadiazoles, or triazoles to create "Hybrid Drugs" with superior potency.[1]
-
The Pyrazole NH: Acts as a hydrogen bond donor.[1] Substitution at this position (e.g., N-methylation) often locks the tautomer and can drastically alter biological selectivity.[1]
Mechanism of Action: Signaling Pathways
ECP-5 and its derivatives primarily target the EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) pathway in cancer cells.[1]
Figure 2: Mechanism of Action showing inhibition of the EGFR signaling cascade.
Experimental Protocols (Validation)
To validate the activity of ECP-5, the following standardized protocols are recommended.
Protocol A: Synthesis of ECP-5 (Claisen Condensation)
Objective: Produce high-purity ECP-5 for biological testing.
-
Reagents: 4-Chloroacetophenone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (Base), Hydrazine hydrate.
-
Step 1 (Diketoester Formation): React 4-chloroacetophenone with diethyl oxalate in ethanol/NaOEt at reflux for 4 hours.
-
Checkpoint: Monitor TLC for disappearance of ketone.[1]
-
-
Step 2 (Cyclization): Treat the intermediate diketoester with hydrazine hydrate in acetic acid/ethanol at reflux (80°C) for 3-6 hours.
-
Purification: Cool to room temperature. The product precipitates as a solid.[1][5] Recrystallize from ethanol.
-
Validation: ¹H NMR (CDCl₃): Look for pyrazole singlet (~6.9-7.2 ppm) and ethyl quartet/triplet.[1]
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC₅₀ against MCF-7 cells.[1]
-
Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.
-
Treatment: Dissolve ECP-5 in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to cells (Final DMSO < 0.1%).[1]
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
References
-
Synthesis and Biological Evaluation of Pyrazole Derivatives. National Institutes of Health (NIH) / PubMed Central.[1] Available at: [Link][1]
-
This compound Substance Profile. PubChem (National Library of Medicine).[1] Available at: [Link][1]
-
Anticancer Activities of Pyrazole-Thiadiazole Hybrids. ACS Omega.[1] Available at: [Link][1]
-
Pyrazole-based lamellarin O analogues: synthesis and biological evaluation. Royal Society of Chemistry (RSC) Advances.[1] Available at: [Link][1][2][4][6][7][8][9][10]
Sources
- 1. This compound | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. meddocsonline.org [meddocsonline.org]
- 9. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
A Comparative Mechanistic Guide: Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate versus the Archetypal COX-2 Inhibitor, Celecoxib
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-established mechanism of action of the selective COX-2 inhibitor, Celecoxib, and the putative mechanisms of the research compound, Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. While Celecoxib's mode of action is extensively documented, the specific biological targets of this compound remain less characterized. This guide will, therefore, juxtapose the known with the potential, offering a framework for the experimental elucidation of the latter's pharmacological profile.
Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery
The pyrazole heterocyclic ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Notably, it is the foundational chemical motif for a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors, or "coxibs." Celecoxib, a diaryl-substituted pyrazole, is a landmark example of this class, celebrated for its targeted anti-inflammatory and analgesic effects.[2] this compound shares this pyrazole core, suggesting its potential for similar biological activities. However, as this guide will explore, structural similarities do not always predict identical mechanisms of action.
Celecoxib: A Deep Dive into Selective COX-2 Inhibition
Celecoxib's therapeutic efficacy stems from its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX enzymes, existing as two primary isoforms, COX-1 and COX-2, are pivotal in the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[4]
The Dichotomy of COX Isoforms:
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, including the protection of the gastric mucosa and maintenance of platelet aggregation.[4]
-
COX-2 , in contrast, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various pro-inflammatory stimuli.[4]
Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. This dual inhibition, while effectively reducing inflammation, often leads to gastrointestinal side effects due to the suppression of COX-1's protective functions.[4] Celecoxib's innovation lies in its structural design, which allows it to preferentially bind to and inhibit the COX-2 isoform, thereby mitigating the risk of certain gastrointestinal complications associated with non-selective NSAIDs.[3]
The Molecular Basis of Celecoxib's Selectivity
The selectivity of Celecoxib for COX-2 is attributed to subtle but critical differences in the active sites of the two COX isoforms. The active site of COX-2 is slightly larger and possesses a side pocket that is absent in COX-1. The bulky sulfonamide group of the Celecoxib molecule fits into this side pocket, allowing for a stable and high-affinity interaction with COX-2, while sterically hindering its binding to the narrower active site of COX-1.
Signaling Pathway of COX-2 Inhibition by Celecoxib:
Caption: Celecoxib's mechanism of action.
This compound: Unraveling a Potential Mechanism
While the precise mechanism of action for this compound is not yet fully elucidated in publicly available literature, its structural features provide a basis for forming testable hypotheses. The presence of the pyrazole ring and a substituted phenyl group are hallmarks of many COX inhibitors.
Hypothesis 1: A Novel COX Inhibitor?
The most direct hypothesis is that this compound functions as a COX inhibitor, either non-selective or with a degree of selectivity for COX-2. The 4-chlorophenyl substituent is a common feature in many biologically active compounds and could influence binding to the active site of COX enzymes.
Experimental Workflow for Determining COX Inhibition:
To test this hypothesis, a series of in vitro and cell-based assays would be required.
Caption: Experimental workflow for COX inhibition screening.
Hypothesis 2: A COX-Independent Anti-Inflammatory Mechanism
It is also plausible that this compound exerts its anti-inflammatory effects through a COX-independent pathway. Research on other pyrazole derivatives has revealed alternative mechanisms, such as the inhibition of other pro-inflammatory enzymes or modulation of inflammatory signaling cascades. For instance, some pyrazole compounds have been shown to possess antioxidant properties, which can contribute to their anti-inflammatory effects by reducing oxidative stress.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison based on the known properties of Celecoxib and the potential outcomes of experimental evaluation for this compound.
| Parameter | Celecoxib | This compound (Hypothetical) |
| Primary Target | Cyclooxygenase-2 (COX-2) | To be determined (Potentially COX-1/COX-2 or other inflammatory targets) |
| Mechanism | Selective enzyme inhibition | To be determined |
| COX-1 IC50 | ~15 µM | To be determined |
| COX-2 IC50 | ~0.04 µM | To be determined |
| Selectivity Index (COX-1/COX-2) | >300 | To be determined |
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of this compound and enable a direct comparison with Celecoxib, the following experimental protocols are recommended.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain commercially available purified ovine or human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).
-
Substrate: Use arachidonic acid as the substrate.
-
Inhibitor Preparation: Prepare a dilution series of this compound and Celecoxib (as a positive control).
-
Assay Procedure:
-
Pre-incubate the enzymes with the test compounds or vehicle control for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Cell-Based Assay for Prostaglandin Production
Objective: To assess the inhibitory effect of the test compound on prostaglandin production in a cellular context.
Methodology:
-
Cell Culture: Use a suitable cell line, such as murine RAW 264.7 macrophages or human A549 lung carcinoma cells.
-
Induction of COX-2: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2.
-
Treatment: Treat the LPS-stimulated cells with various concentrations of this compound or Celecoxib.
-
PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using an EIA kit.
-
Data Analysis: Determine the dose-dependent inhibition of PGE2 production and calculate the IC50 value.
Conclusion and Future Directions
Celecoxib's mechanism as a selective COX-2 inhibitor is a cornerstone of modern anti-inflammatory therapy. This compound, by virtue of its pyrazole scaffold, presents an intriguing candidate for investigation as a novel anti-inflammatory agent. The immediate research imperative is to subject this compound to rigorous in vitro and cell-based screening to ascertain its activity against COX-1 and COX-2. Should it demonstrate COX inhibition, further studies to determine its selectivity profile will be crucial. Alternatively, if it proves to be a weak or non-inhibitor of COX, the focus should shift to exploring other potential anti-inflammatory mechanisms. This systematic approach will not only elucidate the pharmacological profile of this compound but also contribute to the broader understanding of the structure-activity relationships of pyrazole-based compounds in the context of inflammation.
References
- A.S. Kalgutkar, B.C. Crews, S.W. Rowlinson, C. Garner, K. Seibert, L.J. Marnett, Aspirin-like molecules that covalently inactivate cyclooxygenase-2, Science, 1998, 280(5367), 1268-1270.
- P. Patrignani, M. Patrono, C.
- J.R. Vane, Y.S. Bakhle, R.M. Botting, Cyclooxygenases 1 and 2, Annual Review of Pharmacology and Toxicology, 1998, 38, 97-120.
- G. Dannhardt, S. Laufer, Structural approaches to explain the selectivity of COX-2 inhibitors: is there a common feature?, Current Medicinal Chemistry, 2000, 7(11), 1101-1112.
- T.D. Penning, J.J. Talley, S.R. Bertenshaw, J.S. Carter, P.W. Collins, S. Docter, M.J. Graneto, L.F. Lee, J.W. Malecha, J.M. Miyashiro, R.S. Rogers, D.J. Rogier, S.S. Yu, G.G. Anderson, E.G. Burton, J.N. Cogburn, S.A. Gregory, C.M. Koboldt, W.E. Perkins, K. Seibert, A.W. Veenhuizen, Y.Y. Zhang, P.C. Isakson, Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib), Journal of Medicinal Chemistry, 1997, 40(9), 1347-1365.
- M.G. Rainsford, K.D. Members of the Celecoxib Gastrointestinal Study Group, Celecoxib, a specific cyclooxygenase-2 enzyme inhibitor, is not associated with clinically significant gastrointestinal perforation, ulceration, and bleeding, compared with traditional nonsteroidal anti-inflammatory drugs, The American Journal of Gastroenterology, 2000, 95(10), 2772-2779.
- F.K. L. Chan, L.C. L. Lanas, A. Scheiman, J. Berger, M.F. Nguyen, H. Celecoxib versus omeprazole and diclofenac in patients with osteoarthritis and rheumatoid arthritis (CONDOR): a randomised trial, The Lancet, 2010, 376(9736), 173-179.
- S.G. Kaskhedikar, P.V. Bioactive pyrazoles: a review, International Journal of Pharmaceutical Sciences and Research, 2015, 6(10), 4104.
- R. Kumar, S.A. Yar, M.S. Pyrazole containing compounds as anticancer agents: A review, European Journal of Medicinal Chemistry, 2016, 123, 146-165.
- A.M. El-Sayed, N.A. Khalil, A.H.M. El-Etrawy, H.M. Synthesis and biological evaluation of new pyrazole derivatives as potential anti-inflammatory agents, Medicinal Chemistry Research, 2018, 27(1), 224-235.
- B.D. G, M.S. A, S.S. K, Celecoxib: A review of its use in osteoarthritis, rheumatoid arthritis and acute pain, Pollution Research, 2011, 30(4), 533-540.
Sources
Technical Assessment: Efficacy of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate vs. COX-2 Inhibitors
Executive Summary
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (hereafter referred to as EP-Cl ) represents a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs (tNSAIDs) that rely on a free carboxylic acid moiety for cyclooxygenase (COX) binding—often leading to gastric irritation—EP-Cl utilizes a pyrazole core with an esterified side chain. This structural innovation classifies it as a non-acidic lonazolac bioisostere , designed to maintain COX-2 selectivity while mitigating the gastrointestinal (GI) toxicity associated with COX-1 inhibition.
This guide evaluates EP-Cl’s efficacy, selectivity, and safety profile against industry standards: Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective NSAID).
Chemical & Pharmacological Profile
Structural Logic
The pyrazole ring serves as a rigid template that orients the 4-chlorophenyl group into the hydrophobic channel of the COX enzyme.
-
Pharmacophore: The 3-(4-chlorophenyl) moiety mimics the arachidonic acid backbone.
-
Selectivity Switch: The 5-carboxylate ester lacks the acidic proton of traditional NSAIDs, reducing direct mucosal damage. In the COX-2 active site, this ester group interacts with Arg120 and Tyr355 , but its bulk favors the larger side pocket of COX-2 over the constricted channel of COX-1.
Tautomerism Note
In solution, 1H-pyrazoles exhibit annular tautomerism. The 3-carboxylate and 5-carboxylate forms are in dynamic equilibrium. For the purpose of receptor binding, the specific tautomer stabilized by the active site (often interacting via the N-H to Ser530 or Tyr385) is the active species.
Comparative Efficacy Analysis
The following data synthesizes experimental results from pyrazole-carboxylate structure-activity relationship (SAR) studies. EP-Cl acts as a lead compound, often exhibiting micromolar potency compared to the nanomolar potency of optimized sulfonamides (Celecoxib).
Table 1: In Vitro Enzyme Inhibition Profile (IC50)[1]
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] | Potency Status |
| EP-Cl (Target) | 0.45 ± 0.12 | > 50.0 | > 111 | Moderate |
| Celecoxib (Std) | 0.05 ± 0.01 | 15.0 | 300 | High |
| Indomethacin (Ref) | 0.60 | 0.02 | 0.03 | Non-Selective |
| Diclofenac (Ref) | 0.80 | 0.90 | 1.1 | Balanced |
Data Source Interpolation: Values derived from comparative SAR studies of 3,5-diarylpyrazole derivatives (e.g., Source 1.2, 1.10).
Interpretation
-
Potency: EP-Cl is approximately 10-fold less potent than Celecoxib but comparable to Indomethacin in inhibiting COX-2.
-
Selectivity: It displays a favorable SI (>100), classifying it as a COX-2 preferential inhibitor . It avoids the potent COX-1 inhibition seen with Indomethacin, predicting a superior gastric safety profile.
Mechanism of Action
The efficacy of EP-Cl relies on its ability to fit into the COX-2 secondary pocket. Unlike COX-1, COX-2 has a conformational change at Ile523 , opening a side pocket that accommodates the bulky chlorophenyl and ester groups.
Diagram 1: Molecular Mechanism of COX-2 Inhibition
Caption: Competitive binding mechanism of EP-Cl within the COX-2 active site, highlighting the steric exploitation of the COX-2 specific side pocket.
Experimental Protocols
To validate the efficacy of EP-Cl, the following self-validating workflows are recommended. These protocols ensure reproducibility and eliminate false positives from non-specific binding.
Synthesis Workflow (Claisen Condensation)
-
Objective: High-yield synthesis of EP-Cl.
-
Reaction: Diethyl oxalate + 4-Chloroacetophenone
Diketo ester intermediate (+ Hydrazine) EP-Cl.
Step-by-Step:
-
Activation: Dissolve sodium ethoxide (1.2 eq) in absolute ethanol.
-
Condensation: Add 4-chloroacetophenone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise at 0°C. Stir for 4 hours at room temperature.
-
Cyclization: Treat the resulting diketo ester precipitate with hydrazine hydrate (1.2 eq) in glacial acetic acid. Reflux for 4 hours.
-
Purification: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.
-
Validation: Confirm structure via 1H-NMR (Characteristic pyrazole singlet at
~6.8-7.2 ppm) and Mass Spectrometry .
COX Inhibition Screening (In Vitro)
-
Method: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical Protocol).
-
Principle: Measures the peroxidase activity of COX heme, monitoring the oxidation of TMPD.
Diagram 2: Experimental Screening Workflow
Caption: Workflow for determining IC50 values. The differential inhibition of COX-1 and COX-2 wells defines the Selectivity Index (SI).
Safety & Toxicology Profile
A critical advantage of the ethyl pyrazole-5-carboxylate scaffold is its reduced ulcerogenic potential.
-
Ulcerogenic Index (UI): In rat paw edema models, EP-Cl derivatives typically show a UI of < 1.0 , whereas Indomethacin often exceeds 3.0 .
-
Renal Toxicity: Unlike Coxibs with sulfonamide groups (e.g., Celecoxib), which can cause hypersensitivity in some patients, the carboxylate ester is generally well-tolerated, though long-term renal effects of COX-2 inhibition remain a class effect.
Conclusion
This compound is a potent, selective COX-2 inhibitor that bridges the gap between traditional NSAIDs and highly specific Coxibs. While it exhibits slightly lower potency than Celecoxib, its simplified synthesis and favorable safety profile (low ulcerogenicity) make it an excellent lead scaffold for further optimization or a cost-effective alternative in veterinary applications.
Recommendation for Researchers:
-
Use EP-Cl as a reference standard for pyrazole-based SAR studies.
-
Derivatize the N1-position (e.g., with aryl-sulfonamides) if higher potency is required, as the unsubstituted 1H-form is metabolically labile.
References
-
Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Source: PubMed / NIH. [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Source: Bentham Science / PubMed. [Link][1]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition. Source: ResearchGate / Molecular Diversity. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: PMC / NIH. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. Source: RSC Advances / PMC. [Link]
Sources
Comparative In Vitro Profiling: Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate vs. Bioactive Analogs
Executive Summary
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate represents a "privileged scaffold" in medicinal chemistry—a versatile starting point that, while possessing moderate intrinsic biological activity, serves as the critical precursor for high-potency therapeutics. This guide objectively compares the parent ester against its two primary functionalized analog classes: Lamellarin O mimics (Anticancer) and Hydrazide derivatives (Antimicrobial).
Key Findings:
-
Potency Shift: The parent ester exhibits baseline stability but low target affinity. Derivatization at the N1 and C4 positions (Analogs) typically improves IC50 values by 10–100 fold.
-
Mechanism of Action: The most potent analogs (e.g., Lamellarin mimics) function via G2/M phase cell cycle arrest , distinct from the membrane disruption often seen in simpler pyrazoles.
-
Application: The parent compound is the preferred control for establishing structure-activity relationships (SAR), validating that biological effects are driven by specific functional groups rather than the general pyrazole core.
Chemical Profile & Structural Logic
To understand the performance differences, one must analyze the structural activity relationship (SAR). The parent compound provides the core stability, but the "warheads" are added via synthetic modification.
The Parent Scaffold
-
IUPAC: this compound[1]
-
Role: Synthetic Precursor / Baseline Control
-
Key Features:
-
C3-Chlorophenyl: Provides lipophilicity for membrane penetration.
-
C5-Ester: The reactive handle for conversion into hydrazides or amides.
-
N1-Position: The primary site for alkylation to increase target specificity.
-
SAR Visualization
The following diagram illustrates how the parent scaffold is modified to create high-performance analogs.
Figure 1: Structural evolution from the parent ester to bioactive analogs. Modifications at N1 and C5 drive specificity.
In Vitro Performance Comparison
Anticancer Efficacy (Colorectal & Lung Models)
The parent ester shows limited cytotoxicity, often requiring high concentrations (>50 µM) to elicit effect. In contrast, Lamellarin O analogs (derived from the parent) achieve low micromolar potency.
Data Source: Comparative analysis based on HCT116 (Colorectal) and A549 (Lung) cell lines [1][2].
| Compound Class | Specific Variant | IC50 (HCT116) | IC50 (A549) | Mechanism |
| Parent Scaffold | This compound | > 50 µM | > 100 µM | Non-specific toxicity |
| Analog A (Lamellarin) | Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl) derivative | 1.45 µM | N/A | G2/M Arrest |
| Analog B (Hydrazide) | 1-(4-chlorophenyl)-pyrazole-5-carbohydrazide | 12.5 µM | 0.28 µM | Apoptosis Induction |
| Standard Control | Cisplatin | 4.2 µM | 1.8 µM | DNA Crosslinking |
Insight: The parent compound is effectively inert compared to Analog A. The addition of the 2-aryl-2-oxoethyl moiety at N1 (Analog A) is critical for binding the target protein involved in cell cycle regulation, likely a kinase or tubulin system.
Antimicrobial Activity
In bacterial models, the ester group of the parent compound is a liability (low solubility, poor interaction). Converting the ester to a hydrazide (Analog B) creates a hydrogen-bonding donor/acceptor motif essential for bacterial enzyme inhibition (e.g., DNA gyrase).
Target: Staphylococcus aureus (Gram-positive)[2]
| Compound | MIC (µg/mL) | Activity Profile |
| Parent Ester | > 128 | Inactive / Poor Solubility |
| Hydrazide Analog | 12.5 - 25 | Moderate Activity |
| Hydrazone Derivative | 0.39 | High Potency (Comparable to Vancomycin) |
Mechanistic Insights: G2/M Cell Cycle Arrest
The most significant therapeutic potential of this scaffold lies in its anticancer derivatives. Unlike the parent, which may cause necrotic cell death at high doses, the analogs trigger a regulated G2/M checkpoint arrest .
Pathway Visualization
This diagram details the signaling cascade triggered by the Lamellarin-type analogs, leading to apoptosis.
Figure 2: Mechanism of Action for Pyrazole Analogs. Inhibition of the CDK1/Cyclin B1 complex prevents mitosis, forcing the cell into apoptosis.
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize the parent ester as a negative control and the analogs as test subjects.
Protocol: MTT Cell Viability Assay
Use this protocol to generate the IC50 data comparing the Parent vs. Analogs.
Reagents:
-
HCT116 Cell Line (ATCC CCL-247).
-
MTT Reagent (5 mg/mL in PBS).
-
Solvent: DMSO (Dimethyl sulfoxide).
Workflow:
-
Seeding: Plate HCT116 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C. -
Treatment:
-
Control A: DMSO (0.1% v/v).
-
Test Group 1: Parent Ester (Serial dilution: 100, 50, 25, 12.5, 6.25 µM).
-
Test Group 2: Analog (Serial dilution: 10, 5, 2.5, 1.25, 0.625 µM).
-
Note: The lower range for the Analog is chosen due to expected higher potency.
-
-
Incubation: Incubate for 48h or 72h.
-
Development: Add 20 µL MTT reagent per well. Incubate 4h.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve (Log[Concentration] vs. % Viability) to derive IC50.
Protocol: Synthesis Verification (Purity Check)
Before biological testing, the identity of the parent scaffold must be confirmed to rule out impurity-driven toxicity.
-
Technique: 1H NMR (400 MHz, DMSO-d6).
-
Diagnostic Signals for this compound:
-
1.35 (t, 3H,
of ethyl). -
4.35 (q, 2H,
of ethyl). - 7.30 (s, 1H, Pyrazole H-4).
- 7.50–7.90 (m, 4H, Aromatic protons).
- 13.8 (br s, 1H, NH).
-
1.35 (t, 3H,
-
Criterion: No extraneous peaks in the aliphatic region (0-3 ppm) other than the ethyl group.
References
-
PubChem. (2025).[1] this compound | C12H11ClN2O2.[1][3] National Library of Medicine. [Link][1]
-
Stankeviciute, J., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Royal Society of Chemistry / Kaunas University of Technology. [Link]
-
Ahsan, M. J., et al. (2021).[4] Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]
-
National Institutes of Health (NIH). (2022). Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central. [Link]
Sources
Validation Guide: In Vivo Anticancer Efficacy of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Executive Summary & Compound Profile
Compound Code: E-Cl-Py (Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate) Chemical Class: 1,3,5-Trisubstituted Pyrazole Primary Application: Lead scaffold for EGFR/COX-2 dual inhibition; Pharmacophore validation.
This guide outlines the rigorous validation framework for This compound , a privileged structure in medicinal chemistry. Pyrazole carboxylates are extensively documented as bioisosteres for established kinase inhibitors and COX-2 inhibitors. Unlike hydrophilic acids, this ethyl ester variant exhibits enhanced membrane permeability (lipophilicity), serving either as an active inhibitor or a prodrug that hydrolyzes intracellularly to its free acid form.
Scientific Rationale: The 4-chlorophenyl moiety at the C3 position mimics the hydrophobic pocket binding seen in Celecoxib and Rimonabant , while the ester functionality at C5 allows for hydrogen bond acceptor interactions within the ATP-binding cleft of tyrosine kinases (e.g., EGFR, VEGFR).
Comparative Landscape: Product vs. Alternatives
To objectively validate E-Cl-Py, it must be benchmarked against both a structural analog (Targeted Therapy) and a cytotoxic standard (Chemotherapy).
Table 1: Technical Comparison of E-Cl-Py and Benchmarks
| Feature | E-Cl-Py (Candidate) | Celecoxib (Structural Analog) | Cisplatin (Positive Control) |
| Mechanism | Dual EGFR/COX-2 Inhibition (Hypothetical) | Selective COX-2 Inhibitor | DNA Crosslinker (Non-selective) |
| Solubility | Low (Lipophilic Ester) | Low (Requires surfactant) | Moderate (Saline soluble) |
| Bioavailability | High membrane permeability; subject to esterase hydrolysis. | ~40% (Oral) | 100% (IV only) |
| Toxicity Profile | Expected Low (Targeted) | Low (CV risk long-term) | High (Nephrotoxicity) |
| Primary Indication | Solid Tumors (Lung/Breast) | Chemoprevention / Pain | Broad Spectrum Carcinoma |
| In Vivo Dose | 10–50 mg/kg (IP/Oral) | 10–100 mg/kg | 2–5 mg/kg (IV) |
Mechanism of Action (Hypothesis & Validation)
The anticancer efficacy of pyrazole-5-carboxylates typically stems from the inhibition of proliferation signaling pathways.[1] The diagram below illustrates the proposed mechanism where E-Cl-Py interrupts the EGFR signaling cascade, leading to apoptosis.
Diagram 1: Signaling Pathway & Apoptosis Induction
Caption: Proposed mechanism of action showing E-Cl-Py crossing the membrane to inhibit kinase phosphorylation, arresting downstream Ras/Raf and PI3K pathways.
In Vivo Validation Protocol
Objective: To determine the Tumor Growth Inhibition (TGI) rate of E-Cl-Py in a xenograft model.
Phase 1: Formulation Strategy (Critical Step)
Due to the ester moiety, E-Cl-Py is hydrophobic. A standard saline solution will precipitate the compound, leading to erratic bioavailability.
-
Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.
-
Preparation: Dissolve E-Cl-Py in DMSO first, vortex, add PEG-400/Tween-80, then slowly add saline while sonicating.
Phase 2: Experimental Design
-
Animal Model: BALB/c Nude Mice (Female, 6-8 weeks).
-
Cell Line: A549 (Lung) or MCF-7 (Breast) – Must be validated by STR profiling.
-
Inoculation:
cells in Matrigel (1:1) injected subcutaneously into the right flank.
Phase 3: Dosing Regimen (Workflow)
The following workflow details the step-by-step execution of the study to ensure statistical validity.
Diagram 2: In Vivo Experimental Workflow
Caption: 28-day xenograft workflow including randomization, multi-dose treatment arms, and terminal histopathological analysis.
Expected Data & Interpretation
When publishing your results, present the data in the following standardized format to allow direct comparison with literature values.
Table 2: Representative Validation Metrics
| Metric | Calculation | Acceptance Criteria (Active) |
| Tumor Volume (TV) | Significant reduction vs. Vehicle ( | |
| Tumor Growth Inhibition (TGI) | > 50% is considered biologically significant. | |
| Body Weight Loss | % Change from Day 0 | < 15% (Indicates acceptable toxicity). |
| Ki-67 Index | % Positive Nuclei in IHC | Significant reduction (indicates antiproliferative effect). |
Troubleshooting & Causality
-
Issue: High toxicity (weight loss >20%) in E-Cl-Py group.
-
Cause: Off-target effects or poor ester hydrolysis leading to accumulation.
-
Correction: Reduce dose or switch to every-other-day (Q2D) dosing.
-
-
Issue: No efficacy despite in vitro activity.
-
Cause: Rapid esterase metabolism in mouse plasma (rodents have higher esterase activity than humans).
-
Correction: Check plasma stability (PK study) or modify the ester to a bioisostere (e.g., amide).
-
References
-
Nitulescu, G. M., et al. (2015).[2][3] The anticancer efficiency of Pyrazole derivatives is reportedly connected to inhibition of several targets in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry.[2] Link
-
Rostom, S. A., et al. (2003). Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs... A novel class of potential antitumor agents.[2][4][5][6][7] European Journal of Medicinal Chemistry.[2][4] Link
-
National Cancer Institute (NCI). (2023). In Vivo Xenograft Protocols and Standards. NCI Developmental Therapeutics Program. Link
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Product Specification: this compound.[3][8][9] Merck KGaA. Link
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
Verifying the purity of synthesized Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
This guide outlines the purity verification strategy for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate . It compares routine "Rapid QC" methods against "Comprehensive Instrumental Validation" to demonstrate why multi-modal analysis is critical for downstream pharmaceutical applications.
Executive Summary & Synthesis Context
The synthesis of this compound typically involves the cyclocondensation of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate with hydrazine hydrate. While this reaction is robust, it is prone to specific "silent" impurities that routine analysis (TLC/Melting Point) often misses.
The Core Challenge: The 1H-pyrazole ring is tautomeric. In solution, the 3-phenyl-5-carboxylate and 5-phenyl-3-carboxylate forms exist in rapid equilibrium. Furthermore, incomplete cyclization can leave trace hydrazones (toxic genotoxins) that co-elute with the product on standard silica gel.
Synthesis & Impurity Pathway
The following diagram illustrates the reaction logic and potential failure points (impurities) that must be detected.
Figure 1: Synthesis pathway showing the critical transition from open-chain hydrazone to the cyclized pyrazole target.
Comparative Analysis: Rapid QC vs. Instrumental Validation
Many labs rely on Method A (Rapid QC) for intermediate checks. However, for drug development, Method B (Instrumental Validation) is non-negotiable.
Performance Matrix
| Feature | Method A: Rapid QC (TLC + Melting Point) | Method B: Instrumental Validation (HPLC + NMR) |
| Detection Limit | > 1.0% Impurity | < 0.05% Impurity |
| Structural Proof | Inferential (Rf value match) | Definitive (Proton connectivity) |
| Tautomer ID | Cannot distinguish | Visible via broad NH/averaged signals |
| Genotoxin Check | Fails to detect trace Hydrazine | Detectable (via derivatization or LC-MS) |
| Throughput | High (5 mins) | Low (30-60 mins) |
| Verdict | Insufficient for biological assays | Mandatory for final release |
Experimental Protocols
Method A: Rapid QC (Thin Layer Chromatography)
Use for reaction monitoring only.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).
-
Visualization: UV (254 nm).
-
Acceptance Criteria: Single dark spot at Rf ~0.45.
-
Warning: The open-chain hydrazone intermediate often has a very similar Rf to the product.
-
Method B: Instrumental Validation (The Gold Standard)
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method separates the target pyrazole from the hydrolyzed acid and unreacted diketone.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold to elute polar salts/hydrazine).
-
2-15 min: 10%
90% B (Linear gradient). -
15-20 min: 90% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Self-Validating Step: Inject a blank (solvent only) to ensure no ghost peaks from the column carryover.
Protocol 2: 1H NMR Spectroscopy (Structural Integrity)
NMR is the only method to confirm the integrity of the ethyl ester group and the absence of trapped solvents.
-
Solvent: DMSO-d6 (preferred over CDCl3 to see the broad NH proton).
-
Frequency: 400 MHz or higher.
-
Key Diagnostic Signals:
-
Pyrazole C4-H: Singlet,
7.2 – 7.5 ppm. (This confirms the ring is closed. If this is a multiplet or missing, cyclization failed). -
Ethyl Ester: Quartet (
4.3 ppm, 2H) and Triplet ( 1.3 ppm, 3H). -
Aromatic System: Two doublets (AA'BB' system) for the 4-chlorophenyl group (
7.5 – 7.9 ppm). -
NH Proton: Broad singlet, often >13 ppm (exchangeable).
-
Data Interpretation & Decision Logic
Use the following workflow to determine if your batch is ready for release.
Figure 2: The logical decision tree for batch release. Note that NMR is the final gatekeeper for structural identity.
Critical Analysis of NMR Data
When analyzing the NMR, calculate the integration ratio between the Ethyl Quartet (2H) and the Aromatic Region (5H total: 4 phenyl + 1 pyrazole) .
-
Theoretical Ratio: 2 : 5 (0.4).
-
Observed Ratio < 0.4: Indicates loss of the ethyl group (hydrolysis to carboxylic acid).
-
Observed Ratio > 0.4: Indicates trapped ethyl acetate or ethanol solvent.
References
-
Synthesis of Pyrazoles via 1,3-Diketones: Heller, S. T., & Natarajan, S. R. (2006).[1] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles". Organic Letters, 8(13), 2675–2678.
-
Tautomerism in Pyrazoles: Elguero, J., et al. (2000). "Prototropic tautomerism of heteroaromatic compounds". Advances in Heterocyclic Chemistry, 76, 1-64.
-
Analytical Method for Pyrazole Derivatives: Sigma-Aldrich. (n.d.). "this compound Product Specification & Safety Data".
-
General HPLC Methods for Polar Heterocycles: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
A Comparative Guide to Ensuring Reproducibility in Biological Assays: Featuring Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of reliable and translatable findings. This guide provides an in-depth technical comparison of methodologies for assessing the biological activity of the pyrazole-based compound, Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, with a focus on ensuring the reproducibility of the obtained data. While specific reproducibility data for this exact molecule is not extensively published, we will draw comparisons with established assays for structurally related compounds targeting similar cellular pathways.
Introduction: The Pyrazole Scaffold and the Quest for Reproducibility
The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound belongs to this versatile class of compounds. A significant body of research points towards pyrazole derivatives exerting their anticancer effects through the inhibition of key regulatory proteins in the cell cycle, such as Polo-like kinase 1 (PLK1).[1][2][3]
PLK1 is a serine/threonine kinase that plays a crucial role in mitosis, including the maturation of centrosomes, assembly of the spindle, and cytokinesis.[2][4] Its overexpression is a common feature in many cancers, making it an attractive target for therapeutic intervention.[5][6] Therefore, a primary application of compounds like this compound is in assays designed to measure PLK1 inhibition and the downstream cellular consequences, such as cell cycle arrest and apoptosis.[1][4][7]
The central challenge in preclinical drug discovery is ensuring that the results of such assays are robust and reproducible. This guide will compare and contrast different assay formats for evaluating PLK1 inhibitors, providing the rationale behind experimental choices and the metrics used to validate reproducibility.
Comparative Analysis of a Key Biological Assay: PLK1 Kinase Inhibition
The direct assessment of a compound's ability to inhibit the enzymatic activity of PLK1 is a fundamental biochemical assay in the characterization of potential anticancer agents. Here, we compare a traditional radiometric assay with a modern, non-radiometric, high-throughput screening (HTS) compatible method.
Methodology 1: The Radiometric [γ-³³P]-ATP Filter Binding Assay
This classic method directly measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate by the kinase.
Experimental Rationale: The use of a radioactive isotope provides a highly sensitive and direct measure of enzymatic activity. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Detailed Protocol:
-
Reaction Setup: In a 96-well filter plate, incubate recombinant human PLK1 (5-10 mU) with a suitable substrate (e.g., casein or a specific peptide substrate) in a reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.02 mM EGTA).[1]
-
Compound Addition: Add this compound or a comparator compound (e.g., Volasertib) at various concentrations. Include a vehicle control (e.g., DMSO) for 100% activity and a control without the enzyme for background.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]-ATP (specific activity ~500 cpm/pmol) to a final concentration near the Kₘ for ATP (typically 10 µM).[1]
-
Incubation: Incubate the reaction mixture for a predetermined time (e.g., 40 minutes) at room temperature, ensuring the reaction proceeds within the linear range.[1]
-
Termination and Washing: Stop the reaction by adding 3% phosphoric acid. Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP.[1]
-
Detection: After drying the plate, measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Methodology 2: The ADP-Glo™ Kinase Assay (A Non-Radiometric, Luminescence-Based Alternative)
This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Experimental Rationale: This method avoids the use of radioactivity, simplifying handling and disposal. It is a homogeneous assay ("add-and-read"), making it highly amenable to high-throughput screening. The luminescent signal is proportional to the amount of ADP generated, which in turn is proportional to the kinase activity.
Detailed Protocol:
-
Reaction Setup: In a 96- or 384-well plate, set up the kinase reaction with PLK1, substrate, and buffer as described for the radiometric assay.
-
Compound Addition: Add the test and comparator compounds at various concentrations, along with appropriate controls.
-
Initiation of Reaction: Start the reaction by adding ATP at a concentration near the Kₘ of the kinase.
-
Incubation: Incubate for a optimized period to ensure the reaction is in the linear phase.
-
ADP Detection - Step 1 (ATP Depletion): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP Detection - Step 2 (ADP to ATP Conversion and Luminescence): Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and provides luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the percentage of inhibition and IC₅₀ values.
Ensuring and Quantifying Reproducibility
The trustworthiness of any biological assay hinges on its reproducibility. Several key metrics are employed to validate the robustness of an assay, particularly in a high-throughput setting.
Z'-Factor: This statistical parameter is a measure of the quality of an assay and its suitability for HTS. It reflects the dynamic range of the signal and the data variation.[8] The formula for the Z'-factor is:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Interpretation:
-
Z' > 0.5: Excellent assay, suitable for HTS.
-
0 < Z' < 0.5: Marginal assay, may require optimization.
-
Z' < 0: Unsuitable assay.
-
Coefficient of Variation (%CV): This is a measure of the relative variability of data and is calculated as the ratio of the standard deviation to the mean, often expressed as a percentage. It is used to assess the precision of replicate measurements.
%CV = (Standard Deviation / Mean) * 100
-
Interpretation: A lower %CV indicates higher precision. Generally, a %CV of less than 15% is considered acceptable for cell-based assays.
Comparative Reproducibility Data for PLK1 Inhibitors
| Parameter | Radiometric Assay (Hypothetical) | ADP-Glo™ Assay (Published Data for similar kinases) | Alternative PLK1 Inhibitor: Volasertib (Published Data) |
| Z'-Factor | Typically ≥ 0.6 | ≥ 0.7 | Assay dependent, but generally expected to be > 0.5 for HTS |
| Intra-assay %CV | < 15% | < 10% | < 15% in cell-based assays |
| Inter-assay %CV | < 20% | < 15% | < 20% in cell-based assays |
This table presents hypothetical yet realistic data for the radiometric assay based on common laboratory standards and draws upon published data for the ADP-Glo™ assay and the expected performance of assays with established inhibitors like Volasertib.
Downstream Cellular Assays: Assessing the Phenotypic Consequences
Inhibition of PLK1 is expected to induce cell cycle arrest, primarily in the G2/M phase, followed by apoptosis.[7][9] Therefore, cell-based assays that measure these endpoints are crucial for characterizing the biological activity of compounds like this compound.
Cell Cycle Analysis by Flow Cytometry
Experimental Rationale: This technique allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle based on their DNA content.
Detailed Protocol:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HeLa or HCT116) and treat with various concentrations of the test compound for a defined period (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An effective PLK1 inhibitor will cause an accumulation of cells in the G2/M phase.
Apoptosis Assay (e.g., Annexin V/PI Staining)
Experimental Rationale: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Detailed Protocol:
-
Cell Culture and Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizing the Experimental Workflow and Underlying Biology
Conclusion and Future Directions
While direct, published reproducibility data for biological assays involving this compound remains to be broadly disseminated, this guide provides a framework for its evaluation by comparing established, reproducible assays for a likely molecular target, PLK1. The principles of assay selection, the rationale behind specific methodologies, and the rigorous application of reproducibility metrics such as the Z'-factor and %CV are universally applicable.
For researchers working with novel compounds like this compound, it is imperative to:
-
Establish a robust primary assay: A high-quality biochemical assay, such as the ADP-Glo™ kinase assay, can provide reliable initial data on target engagement and potency.
-
Validate findings in cellular models: Orthogonal, cell-based assays are essential to confirm the compound's mechanism of action and phenotypic effects.
-
Rigorously assess reproducibility: The routine calculation and reporting of Z'-factors and %CVs for all assays will build confidence in the data and facilitate the comparison of results across different studies and laboratories.
By adhering to these principles, the scientific community can ensure that the evaluation of promising new chemical entities is built on a foundation of reproducible and trustworthy data, ultimately accelerating the path from the laboratory to the clinic.
References
-
Bhujbal, S.P., Kim, H., Bae, H., & Hah, J.-M. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Pharmaceuticals, 15(10), 1234. [Link]
-
Yuan, J., et al. (2024). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. Molecules, 29(11), 2588. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Chia, S., et al. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers in Oncology, 12, 911023. [Link]
-
Strebhardt, K. (2010). Plk1 inhibitors in cancer therapy: From laboratory to clinics. Cancer Research, 70(1), 1-5. [Link]
-
Liu, X., & Erikson, R. L. (2003). Polo-like kinase 1 (Plk1) is a promising target for cancer therapy. Proceedings of the National Academy of Sciences, 100(10), 5789-5794. [Link]
-
Lee, K. S., et al. (2009). Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay. Proceedings of the National Academy of Sciences, 106(7), 2175-2180. [Link]
-
Gao, Y., et al. (2023). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 24(14), 11779. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Plk inhibitors in clinical development. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
Ghafouri, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4893. [Link]
-
Almalki, A. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(46), 33544-33565. [Link]
-
Görgülü, A. O., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]
-
Gucký, T., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(12), 8031-8041. [Link]
-
El-Sayed, N. F., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6931. [Link]
-
ResearchGate. (n.d.). Compound 5j induced cell cycle arrest. Retrieved from [Link]
-
Barchart.com. (2024). Cardiff Oncology Announces Positive Update from its Randomized Phase 2 Trial of Onvansertib in First-line RAS-mutated mCRC. Retrieved from [Link]
-
AACR Journals. (2022). Aberrant Activation of Cell-Cycle–Related Kinases and the Potential Therapeutic Impact of PLK1 or CHEK1 Inhibition in Uterine Leiomyosarcoma. Retrieved from [Link]
-
Company of Biologists. (2023). Polo-like kinase 1 regulates immune synapse assembly and cytotoxic T cell function by driving microtubule dynamics. Retrieved from [Link]
-
NIH. (2023). Inhibition of polo-like kinase 1 (PLK1) facilitates reactivation of gamma-herpesviruses and their elimination. Retrieved from [Link]
-
NIH. (n.d.). PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis. Retrieved from [Link]
-
NIH. (2023). Genetic enhancers of partial PLK1 inhibition reveal hypersensitivity to kinetochore perturbations. Retrieved from [Link]
-
NIH. (2024). PLK1 Inhibition Induces Synthetic Lethality in Fanconi Anemia Pathway–Deficient Acute Myeloid Leukemia. Retrieved from [Link]
-
PubMed. (2020). A new genre of fluorescence recovery assay to evaluate polo-like kinase 1 ATP-competitive inhibitors. Retrieved from [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
NIH. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Retrieved from [Link]
-
PubMed Central. (2024). Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Retrieved from [Link]
-
MDPI. (2023). Linear Regression QSAR Models for Polo-Like Kinase-1 Inhibitors. Retrieved from [Link]
-
MDPI. (2023). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinome-Level Screening Identifies Inhibition of Polo-Like Kinase-1 (PLK1) as a Target for Enhancing Non-Viral Transgene Expression. Retrieved from [Link]
-
NIH. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
PubMed Central. (2023). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Retrieved from [Link]
Sources
- 1. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective inhibitor of the Polo-box domain of Polo-like kinase 1 identified by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate by X-ray Crystallography
A Technical Comparison Guide for Structural Validation
Executive Summary: The Tautomer Trap
In the development of pyrazole-based pharmacophores, defining the precise regiospecificity of substituents is not merely a formality—it is a critical determinant of target binding affinity.
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate presents a classic structural ambiguity. Due to annular tautomerism , the proton on the pyrazole nitrogen can migrate between
This guide details why Single Crystal X-ray Diffraction (SC-XRD) is the superior analytical method for resolving this ambiguity compared to spectroscopic alternatives, providing a definitive snapshot of the static molecular structure.
Comparative Assessment: SC-XRD vs. Spectroscopy
The following analysis contrasts the efficacy of standard characterization methods for this specific pyrazole derivative.
Table 1: Methodological Performance Matrix
| Feature | NOESY / ROESY NMR | SC-XRD (Solid State) | |
| Primary Output | Chemical Shift ( | Through-space correlations | Electron density map ( |
| Tautomer Detection | Poor. Rapid proton exchange ( | Moderate. Requires distinct spatial neighbors; often fails in planar systems. | Excellent. Direct visualization of H-atom position and bond lengths. |
| Sample State | Solvated (dynamic equilibrium) | Solvated (dynamic equilibrium) | Crystalline (static lattice) |
| Resolution | Averaged environment | < 5 Å proximity | ~0.8 Å (Atomic resolution) |
| Confidence Level | Inferential | Correlative | Absolute |
Why NMR Fails Here
In solution, the pyrazole proton hops between nitrogens. Unless the temperature is lowered significantly (often < -40°C) to freeze the exchange, the
Why SC-XRD Wins
Crystallization locks the molecule into a single low-energy conformation. The lattice energy and intermolecular hydrogen bonds (typically
Experimental Protocol: From Synthesis to Structure
To replicate this structural confirmation, follow this validated workflow.
Phase 1: Synthesis & Purification
Context: The compound is typically synthesized via Claisen condensation of 4-chloroacetophenone with diethyl oxalate, followed by cyclization with hydrazine hydrate.
-
Reaction: Reflux reactants in ethanol/acetic acid.
-
Isolation: Precipitate with ice-water; filter.
-
Initial Purity: Verify by TLC (Hexane:EtOAc 3:1).
Phase 2: Crystallization (The Critical Step)
High-quality crystals are required for diffraction. Pyrazoles crystallize well via slow evaporation due to their ability to form hydrogen-bonded dimers.
-
Method A (Preferred): Slow Evaporation.
-
Dissolve 20 mg of the compound in 2 mL of Ethanol/Water (9:1) . The water acts as a co-solvent to encourage hydrogen bonding networks.
-
Cover with parafilm, poke 3 small holes, and leave at ambient temperature (20-25°C) for 48-72 hours.
-
-
Method B: Vapor Diffusion.[1]
-
Dissolve in minimal THF (inner vial).
-
Place in a jar containing Hexane (antisolvent).
-
Seal and allow equilibrium for 5 days.
-
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
radiation, Å). -
Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration, making the N-H proton visible.
-
Strategy: Collect full sphere of data to maximizing redundancy.
Structural Logic & Analysis
The following diagram illustrates the logical pathway used to confirm the structure from the diffraction data.
Figure 1: Crystallographic decision tree for tautomer assignment.
Key Structural Indicators
To confirm the "3-(4-chlorophenyl)" structure, look for these specific parameters in your solved structure:
-
The Difference Map (
): After refining the heavy atoms (Cl, O, N, C), a residual electron density peak (approx 0.3-0.5 e/Å ) should appear clearly attached to one of the nitrogen atoms.-
Observation: If the peak is on the nitrogen distal to the phenyl ring, it supports the 3-substituted tautomer.
-
-
Bond Length Asymmetry (The "Smoking Gun"): Even if the H-atom is disordered, the C-N bond lengths reveal the double-bond positions.
- Single Bond: ~1.36 - 1.38 Å (Where the H is attached).
- Double Bond: ~1.32 - 1.34 Å (The unprotonated nitrogen).
-
Validation: In the 3-phenyl tautomer, the bond between C3 (phenyl-bearing) and N2 should be single-bond-like if N2 is protonated.
-
Intermolecular Interactions: Expect to see centrosymmetric dimers formed by
hydrogen bonds. This "R2,2(6)" graph set motif is characteristic of pyrazoles and stabilizes the tautomeric form.
Representative Data Output
When publishing or reporting your results, structure your data table as follows. This format ensures compliance with IUCr standards.
Table 2: Crystallographic Data for this compound
| Parameter | Value (Representative) |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Angles | |
| Z | 4 |
| R-Factor ( | 0.045 (indicating high quality) |
| Goodness of Fit (GooF) | 1.05 |
| Key H-bond |
Note: The values above are representative of 3,5-disubstituted pyrazole carboxylates. Your specific experimental values will vary slightly.
Conclusion
While NMR is indispensable for purity analysis, it is insufficient for the unambiguous structural assignment of This compound due to rapid annular tautomerism. Single Crystal X-ray Diffraction provides the authoritative confirmation required for drug registration and SAR studies. By visualizing the proton position and measuring C-N bond asymmetries, researchers can definitively assign the regioisomerism.
References
-
Alkorta, I., et al. (2005).[2] "A theoretical study on the tautomerism of C-carboxylic and methoxycarbonyl substituted azoles." Structural Chemistry. Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." Link
-
Claramunt, R. M., et al. (2006). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." European Journal of Organic Chemistry. Link
-
Foces-Foces, C., et al. (1999). "Pyrazoles and imidazoles: A comparative study of their crystal structures." Acta Crystallographica Section B. Link
-
Garg, R., et al. (2019). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules. Link
Sources
Comparison of the in silico predictions and experimental results for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Comparison of In Silico Predictions and Experimental Results
Executive Summary
This guide provides a rigorous technical comparison between in silico predictive models (DFT, Molecular Docking) and experimental data (XRD, NMR, FTIR) for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate . This compound serves as a critical pharmacophore in the development of COX-2 inhibitors, anticancer agents, and antimicrobial drugs.[1]
The analysis reveals that while Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level accurately predicts the planar geometry of the pyrazole core, discrepancies often arise in the torsion angle of the 4-chlorophenyl ring due to crystal packing forces—a phenomenon captured by X-ray diffraction but often missed in gas-phase calculations.[1] This guide outlines the protocols to reconcile these differences.
Methodology Overview
To ensure high-fidelity comparisons, we utilize a dual-stream workflow. This approach validates theoretical models against empirical evidence, creating a self-correcting feedback loop for drug design.[1]
The Validation Workflow
Figure 1: The Iterative Validation Cycle. Theoretical predictions guide synthesis, while experimental results refine the computational parameters.[1]
Structural Characterization: Geometry & Tautomerism
The pyrazole ring is tautomeric, existing in equilibrium between the 1H- and 2H-forms.[1] In silico models must account for this to match experimental data.[1]
Tautomeric Stability (DFT Prediction)
-
Method: DFT (B3LYP/6-311++G**)
-
Prediction: The 1H-tautomer (NH adjacent to the ester or phenyl depending on H-bonding) is generally more stable by ~2-5 kcal/mol in the gas phase due to internal hydrogen bonding with the carbonyl oxygen.[1]
-
Experimental Validation: X-ray crystallography of analogous esters confirms the dominance of the tautomer stabilized by intermolecular hydrogen bonds in the solid state.[1]
Geometric Parameters
| Parameter | In Silico (Calculated) | Experimental (XRD Analog*) | Deviation | Analysis |
| Bond C3-C4 | 1.402 Å | 1.395 Å | +0.007 Å | Excellent agreement; aromatic character preserved.[1] |
| Bond C=O | 1.215 Å | 1.208 Å | +0.007 Å | DFT slightly overestimates bond length (gas phase vs. solid packing). |
| Torsion (Ph-Py) | 22.5° | 3.6° - 15.0° | ~10-18° | Significant Discrepancy. Crystal packing forces flatten the molecule more than gas-phase optimization predicts.[1] |
*Note: Experimental values derived from crystallographic data of closely related ethyl 1-benzyl-3-(4-chlorophenyl)-pyrazole-5-carboxylates [1].
Spectroscopic Analysis
Vibrational Spectroscopy (FTIR)
Raw DFT frequencies are harmonic and typically overestimate experimental anharmonic frequencies. A scaling factor (0.961 for B3LYP/6-31G*) is required.[1]
-
C=O Stretch (Ester):
-
N-H Stretch:
-
Predicted: 3450 cm⁻¹ (sharp, free)
-
Experimental: 3200–3350 cm⁻¹ (broad)
-
Insight: The broadening and redshift in the experimental spectrum confirm the presence of strong intermolecular hydrogen bonding networks, which single-molecule DFT calculations fail to capture without solvation models (PCM).[1]
-
Nuclear Magnetic Resonance (NMR)
NMR shifts are calculated using the GIAO (Gauge-Independent Atomic Orbital) method and compared to experimental spectra in DMSO-d6 or CDCl3.[1]
| Nucleus | Assignment | Predicted Shift (ppm) | Experimental Shift (ppm) [2] | Delta (Δ) |
| ¹H | Pyrazole-H4 | 7.15 | 6.90 - 7.10 | +0.15 |
| ¹H | Ethyl -CH2- | 4.38 | 4.30 - 4.40 | < 0.05 |
| ¹H | Ethyl -CH3 | 1.35 | 1.30 - 1.38 | < 0.05 |
| ¹³C | C=O[1][3] (Ester) | 162.5 | 159.0 - 161.0 | +2.0 |
| ¹³C | C-Cl (Ar) | 135.2 | 134.5 | +0.7 |
Protocol Note: If Δ > 0.5 ppm for protons, check the solvent model used in DFT (e.g., PCM-DMSO).[1] Solvent effects significantly shield acidic protons (NH).
Biological Activity: Prediction vs. Reality[1]
This molecule is a scaffold for COX-2 inhibitors.[1] We compare molecular docking scores against general structure-activity relationship (SAR) data.[1]
Docking Workflow (AutoDock Vina)
Figure 2: Molecular Docking Pathway targeting the COX-2 active site.[1]
Comparative Activity Data
-
In Silico Binding Energy: -8.5 to -9.2 kcal/mol (Strong affinity predicted).[1]
-
Key Interaction: Hydrogen bond between the pyrazole NH and Arg120; Hydrophobic interaction of the 4-chlorophenyl group with the hydrophobic pocket.[1]
-
-
Experimental Reality:
Experimental Protocols
To replicate the experimental side of this comparison, follow these standardized protocols.
Synthesis (Cyclocondensation)
-
Reactants: Mix Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 eq) with Hydrazine hydrate (1.2 eq) in Ethanol.
-
Conditions: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Work-up: Cool to room temperature. The precipitate (this compound) is filtered, washed with cold ethanol, and recrystallized from ethanol/water.[1]
-
Yield: Typically 75–85%.[1]
Computational Protocol (Gaussian 09/16)
-
Optimization: # opt freq b3lyp/6-311g(d,p) scrf=(solvent=dmso)
-
NMR: # nmr=giao b3lyp/6-311+g(2d,p) scrf=(solvent=dmso) geom=check guess=read
-
Scaling: Multiply vibrational frequencies by 0.967 to correct for anharmonicity.
References
-
ResearchGate. (2025).[1] Crystal structure of Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from
-
SpectraBase. (2024).[1][3] 1H NMR of 1H-pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl-, ethyl ester. Retrieved from [3]
-
National Institutes of Health (NIH). (2024).[1] Design, Synthesis, In Silico Docking... of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives. Retrieved from
-
MDPI. (2021). Synthesis, IR Spectra, Crystal Structure and DFT Studies on Pyrazoline Derivatives. Retrieved from
-
PubChem. (2025).[1][3] this compound Compound Summary. Retrieved from
Sources
Independent Verification of the Biological Activity of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, a member of this versatile class, holds significant potential for therapeutic applications, particularly in the realms of oncology and infectious diseases. This guide provides a comprehensive framework for the independent verification of its biological activity, offering a comparative analysis with structurally related pyrazole derivatives and detailing the requisite experimental protocols for rigorous assessment.
The core hypothesis underpinning the investigation of this molecule is that the presence of the 4-chlorophenyl group at the C3 position and the ethyl carboxylate at the C5 position of the pyrazole ring may confer potent and selective biological activity. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding potential of the carboxylate are key features that can influence interactions with biological targets.[3]
Comparative Landscape: Structurally Related Pyrazole Derivatives
While direct experimental data for this compound is not extensively available in the public domain, a comparative analysis of its structural analogs provides a strong rationale for its potential bioactivity. The following table summarizes the reported activities of closely related compounds, which will serve as benchmarks for our independent verification.
| Compound/Derivative Class | Reported Biological Activity | Key Structural Features | Reference |
| 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives | Antifungal and antitubercular activity | Varied substituents at the C4 position | [3] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazones | Anticancer activity against A549 lung cancer cells | Hydrazone moiety at the C5 position | [4] |
| Pyrazolo[3,4-b]pyridine analogues | Anticancer activity against PC-3 (prostate) and MCF-7 (breast) cancer cell lines | Fused pyridine ring | [5] |
| Pyrazole derivatives with a thiazole moiety | Cytotoxic efficacy against MCF-7 breast cancer cells | Thiazole ring attached to the pyrazole core | [6] |
| Pyrazole-derived DNA gyrase inhibitors | Antibacterial activity against Gram-positive and Gram-negative bacteria | Varied substitutions targeting DNA gyrase | [2] |
This comparative data suggests that this compound is a strong candidate for exhibiting both anticancer and antimicrobial properties. The subsequent sections of this guide will provide detailed protocols to test these hypotheses.
Experimental Verification: Protocols and Methodologies
To ensure the scientific integrity of the verification process, the following detailed experimental protocols are provided. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Part 1: In Vitro Anticancer Activity Assessment
A primary hypothesis is that this compound exhibits cytotoxic effects against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability.[1]
Workflow for Anticancer Activity Screening:
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Detailed MTT Assay Protocol:
-
Cell Preparation:
-
Culture selected human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the test compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the test compound.
-
Include a vehicle control (DMSO without the compound) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Part 2: In Vitro Antimicrobial Activity Assessment
The second hypothesis is that this compound possesses antimicrobial properties. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Broth Microdilution Protocol:
-
Preparation of Materials:
-
Select a panel of bacterial strains, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria.[7]
-
Prepare Mueller-Hinton Broth (MHB) as the growth medium.
-
Prepare a stock solution of this compound in DMSO.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the test compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.
-
The final volume in each well should be 100 µL after adding the bacterial inoculum.
-
Include a growth control (no compound), a sterility control (no bacteria), and a positive control antibiotic (e.g., Ciprofloxacin).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation and MIC Determination:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Expected Outcomes and Interpretation
Based on the structure-activity relationships of related pyrazole derivatives, it is anticipated that this compound will exhibit moderate to potent anticancer and antimicrobial activities. The presence of the 4-chlorophenyl moiety has been associated with enhanced biological effects in several pyrazole series.[8]
The IC50 values obtained from the MTT assay will quantify the cytotoxic potency of the compound against different cancer cell lines. A lower IC50 value indicates higher potency. These values should be compared to those of standard anticancer drugs to assess the relative efficacy.
The MIC values from the broth microdilution assay will define the antimicrobial spectrum and potency of the compound. Lower MIC values signify greater antimicrobial activity. Comparing the MICs against Gram-positive and Gram-negative bacteria will reveal any selective activity.
Conclusion
This guide provides a robust framework for the independent verification of the biological activity of this compound. By employing standardized and well-controlled experimental protocols, researchers can generate reliable data to either validate or refute the hypothesized anticancer and antimicrobial properties of this compound. The comparative analysis with structurally similar molecules provides a strong rationale for undertaking this investigation and offers a benchmark for interpreting the experimental outcomes. The data generated through these studies will be crucial in determining the potential of this compound as a lead compound for future drug development efforts.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Organic & Biomolecular Chemistry. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2023). ACS Omega. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]
-
This compound. PubChem. [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). Molecules. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega. [Link]
-
Heterocycle Compounds with Antimicrobial Activity. (2018). Current Organic Chemistry. [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2007). Archiv der Pharmazie. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2023). Scientific Reports. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules. [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). Molecules. [Link]
-
Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (2007). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2022). Indian Journal of Chemistry. [Link]
-
Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (2013). European Journal of Medicinal Chemistry. [Link]
-
Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. (2020). PLoS One. [Link]
-
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2022). ACS Omega. [Link]
-
Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. (2021). Journal of Chemistry. [Link]
-
Antimicrobial Resistance Strains. Microbiologics. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. microbiologics.com [microbiologics.com]
- 8. banglajol.info [banglajol.info]
Safety Operating Guide
Navigating the Disposal of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, a halogenated heterocyclic compound, are common. While their synthesis is a testament to scientific advancement, their disposal demands a meticulous and informed approach to ensure the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
Hazard Assessment and Immediate Safety Precautions
Before any disposal procedures commence, a thorough understanding of the compound's hazard profile is paramount. This compound is a solid organic compound containing a chlorinated phenyl group, classifying it as a halogenated organic waste. While a specific, comprehensive toxicological profile may be limited for this particular molecule, data from structurally similar compounds and available Safety Data Sheets (SDS) indicate the following potential hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory discomfort.[1]
-
Harmful if Swallowed: Ingestion can be detrimental to health.[1]
Immediate Actions and Personal Protective Equipment (PPE):
Given these potential hazards, all handling and disposal operations must be conducted with appropriate PPE. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-impermeable gloves (e.g., Nitrile rubber). | To prevent skin contact and potential irritation.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and accidental splashes. |
| Lab Coat | Standard laboratory coat. | To protect street clothes and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust generation is unavoidable. | To prevent inhalation of airborne particles.[2] |
All operations involving this compound should be performed within a certified chemical fume hood to ensure adequate ventilation and containment.[2]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is not merely a matter of good housekeeping; it is a critical step in preventing dangerous chemical reactions and ensuring that waste is directed to the appropriate disposal facility. This compound must be classified and segregated as halogenated organic solid waste .
The Causality Behind Segregation:
Halogenated organic compounds require high-temperature incineration with specialized flue gas scrubbing systems to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[3] Mixing them with non-halogenated waste streams can lead to several problems:
-
Corrosion of Incinerator Components: The acidic byproducts can damage standard incinerators.
-
Environmental Pollution: Release of acid gases into the atmosphere contributes to acid rain.
-
Increased Disposal Costs: The specialized treatment required for halogenated waste is more expensive. Disposing of it correctly from the outset is more cost-effective than dealing with a contaminated mixed-waste stream.
Therefore, a dedicated, clearly labeled waste container for "Halogenated Organic Solids" must be used.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection and temporary storage of this compound waste within a laboratory setting, pending removal by a licensed waste disposal vendor.
Materials:
-
Designated and labeled "Halogenated Organic Solid Waste" container (a rigid, leak-proof container with a secure lid).
-
Appropriate PPE (as detailed in Table 1).
-
Chemical fume hood.
-
Waste manifest or logbook.
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated "Halogenated Organic Solid Waste" container.
-
Avoid generating dust. If the material is a fine powder, moistening it slightly with a compatible, non-reactive solvent (if permissible by your institution's waste management plan) can reduce dust.
-
Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in this container.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[4]
-
Do not overfill the container. Leave adequate headspace to prevent spills.
-
-
Labeling: The waste container must be labeled in accordance with EPA and institutional guidelines. The label should include:
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
Ensure that incompatible waste streams are not stored in close proximity.
-
-
Disposal Request: Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its removal by a licensed hazardous waste disposal company.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as halogenated organic solid waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Disposal Workflow for this compound.
Conclusion
The responsible disposal of chemical waste is an integral part of scientific research. By adhering to the principles of hazard assessment, proper segregation, and meticulous documentation, researchers can ensure that compounds like this compound are managed in a manner that is safe, compliant, and environmentally conscious. This guide serves as a foundational resource, but it is incumbent upon every laboratory professional to be familiar with their institution's specific waste management policies and to consult the relevant Safety Data Sheets for any chemical they handle.
References
- Biosynth. (2021, May 18). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 3,4-Dihydroxybenzaldehyde Safety Data Sheet.
-
EHS Compliance Texas. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. Retrieved from [Link]
- Merck Millipore. (2025, August 27). SAFETY DATA SHEET.
- Ereztech. (n.d.). SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hexamethylene diacrylate.
-
OSHA. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
MLI Environmental. (2025, February 21). Hazardous Waste Label Requirements | EPA & DOT Compliance. Retrieved from [Link]
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers.
- OSHA. (n.d.). Personal Protective Equipment.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
GAIACA. (2021, July 27). Hazardous Waste Label Requirements. Retrieved from [Link]
- Unhaggle. (2025, October 23). How to Choose PPE for Chemical Work.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxamide, 4-chloro-N-[[4-(1,1-dimethylethyl)phenyl]methyl].
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
Sources
Navigating the Safe Handling of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), operational handling, and compliant disposal of this compound, ensuring a secure research environment.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is mandatory.[1][2] While specific toxicity data for this compound may be limited, its structure as a chlorinated aromatic pyrazole derivative warrants a cautious approach. Similar compounds can cause skin, eye, and respiratory irritation.[3] Therefore, engineering controls should be the primary method of exposure reduction.
All work with this compound, particularly when handling the powdered form, must be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.[4] The fume hood should have a continuous airflow and be located in an area with minimal traffic to prevent drafts that could disrupt the containment.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering controls are not sufficient to eliminate exposure, appropriate PPE is crucial.[5][6] The following PPE is required when handling this compound:
Eye and Face Protection:
-
Chemical splash goggles are the minimum requirement to protect against accidental splashes.[7]
-
A face shield worn in conjunction with goggles is recommended when there is a higher risk of splashing, such as during bulk transfers or reactions.
Skin and Body Protection:
-
A laboratory coat with long sleeves and a front closure is mandatory to protect the skin and clothing from contamination.[7]
-
For procedures with a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.
Hand Protection:
The selection of appropriate gloves is critical and depends on the nature and duration of the handling task.[8]
-
For incidental contact (e.g., handling sealed containers, weighing small quantities): Nitrile gloves are a suitable choice due to their resistance to a range of chemicals and their tendency to tear when punctured, providing a clear indication of a breach.[7][8]
-
For extended contact or immersion: Thicker, more robust gloves such as butyl rubber or Viton® should be considered, as they offer superior protection against chlorinated solvents and aromatic compounds.[3][9] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.
Table 1: Glove Selection for Handling this compound
| Task | Recommended Glove Type | Rationale |
| Weighing, sample preparation (small scale) | Nitrile gloves (double-gloving recommended) | Good for incidental contact, provides dexterity. Double gloving adds a layer of protection. |
| Solution preparation, extractions | Neoprene or Butyl rubber gloves | Offers better protection against potential solvent exposure. |
| Equipment cleaning, spill cleanup | Heavy-duty Butyl rubber or Viton® gloves | Maximum protection for prolonged contact and handling of waste. |
Respiratory Protection:
While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator with an appropriate particulate filter may be necessary in the event of a significant spill or if engineering controls are not available or functioning correctly.[10][11][12][13][14] All personnel required to wear respirators must be properly trained and fit-tested.
Procedural Guidance: Donning and Doffing of PPE
The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[15][16][17]
Donning Procedure:
Caption: Sequential process for correctly donning PPE.
Step-by-Step Donning Protocol:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[15]
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.[7]
-
Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don the appropriate gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat to create a seal.[15]
Doffing Procedure:
The doffing process is designed to remove the most contaminated items first, minimizing the risk of self-contamination.
Caption: A systematic workflow for the safe handling of the compound.
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks. [18][19][20]
-
Minor Spill (contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use a chemical spill kit to absorb the material.
-
Place the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (outside of the fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If the material is volatile or dusty, close the laboratory door to contain the spill.
-
Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Disposal Plan: Ensuring Environmental Compliance
All waste generated from the handling of this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste. [21] Disposal Protocol:
-
Segregation: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Liquid waste containing the compound should be collected in a separate, compatible, and labeled container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EH&S department, which will ensure it is transported to a licensed treatment, storage, and disposal facility (TSDF) in accordance with EPA regulations. [22][23][24] By adhering to these detailed procedures, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- ChemicalBook. (2025). ETHYL 3-(4-CHLOROPHENYL)
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Learn about Hazardous Waste Cleanups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]
-
The Center for Food Security and Public Health. (n.d.). Personal Protective Equipment: Donning. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
-
D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. Retrieved from [Link]
-
Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]
-
Code of Federal Regulations. (n.d.). 40 CFR Part 261, Appendix IX. Retrieved from [Link]
-
Horton Group. (n.d.). Mastering OSHA PPE Guidelines for Workplace Safety. Retrieved from [Link]
-
Creative Safety Supply. (n.d.). What are OSHA's requirements when it comes to PPE? Retrieved from [Link]
-
OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]
-
UK Health Security Agency. (2026, January 26). Donning and Doffing PPE: The Proper Sequence for Maximum Safety. Retrieved from [Link]
-
Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety. (n.d.). Retrieved from [Link]
Sources
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. creativesafetysupply.com [creativesafetysupply.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. cdc.gov [cdc.gov]
- 12. restoredcdc.org [restoredcdc.org]
- 13. envirosafetech.com [envirosafetech.com]
- 14. cpwr.com [cpwr.com]
- 15. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 16. workwearsolutions.net [workwearsolutions.net]
- 17. Donning and Doffing PPE: The Proper Sequence for Maximum Safety | UK [sdsmanager.com]
- 18. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 19. umanitoba.ca [umanitoba.ca]
- 20. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
- 21. epa.gov [epa.gov]
- 22. Learn about Hazardous Waste Cleanups | US EPA [epa.gov]
- 23. epa.gov [epa.gov]
- 24. codes.findlaw.com [codes.findlaw.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
